molecular formula C9H19N3O4 B1675817 Lysyl-serine CAS No. 6665-19-6

Lysyl-serine

Cat. No.: B1675817
CAS No.: 6665-19-6
M. Wt: 233.27 g/mol
InChI Key: YSZNURNVYFUEHC-BQBZGAKWSA-N
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Description

Lys-Ser is a dipeptide formed from L-lysine and L-serine residues. It has a role as a metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6665-19-6

Molecular Formula

C9H19N3O4

Molecular Weight

233.27 g/mol

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C9H19N3O4/c10-4-2-1-3-6(11)8(14)12-7(5-13)9(15)16/h6-7,13H,1-5,10-11H2,(H,12,14)(H,15,16)/t6-,7-/m0/s1

InChI Key

YSZNURNVYFUEHC-BQBZGAKWSA-N

SMILES

C(CCN)CC(C(=O)NC(CO)C(=O)O)N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CO)C(=O)O)N

Appearance

Solid powder

Other CAS No.

6665-19-6

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

lysyl-serine
lysyl-serine dihydrochloride
lysyl-serine, (D-Lys-L-Ser)-isomer
lysyl-serine, bis(trifluoroacetate) salt
lysyl-serine, mono-acetate salt
T cell modulatory peptide
TCMP-80

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Application of Lysyl-Serine (Lys-Ser)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dipeptide L-Lysyl-L-Serine (Lys-Ser) represents a fundamental structural motif often encountered in bioactive peptide sequences, including the immunodominant regions of viral glycoproteins (e.g., LCMV GP 61-80). In drug development, Lys-Ser serves as a critical linker moiety due to its high solubility, specific proteolytic cleavage potential (trypsin/plasmin), and capacity for side-chain functionalization. This guide provides a rigorous physicochemical analysis of Lys-Ser, defining its thermodynamic stability, ionization behavior, and synthesis protocols to support its use as a pharmaceutical intermediate or excipient.

Molecular Architecture & Fundamental Properties[1]

Chemical Identity[2][3]
  • IUPAC Name: (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoic acid[1]

  • Sequence: H-Lys-Ser-OH (KS)[1]

  • CAS Number: 6665-19-6[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight: 233.27 g/mol (Average), 233.1376 Da (Monoisotopic)

Structural Conformation

The Lys-Ser dipeptide is characterized by a trans peptide bond (


). In aqueous solution, the molecule adopts an extended conformation, stabilized by solvation shells around the charged termini.
  • N-Terminus (Lys): Contains a flexible butylammonium side chain (

    
    -amino group) that extends into the solvent, preventing steric clash with the backbone.
    
  • C-Terminus (Ser): The hydroxymethyl side chain of serine introduces a dipole capable of intra-molecular hydrogen bonding with the backbone amide, potentially influencing the pKa of the C-terminal carboxylate.

Ionization Profile (pKa & pI)

Understanding the ionization state is critical for formulation buffers. Lys-Ser is a basic dipeptide.

Functional GroupApprox. pKa (Free AA)*Est. pKa (Dipeptide)**Charge at pH 7.4

-Carboxyl (C-term)
2.21 (Ser)3.1 – 3.6 Negative (-1)

-Amino (N-term)
8.95 (Lys)7.8 – 8.2 Positive (+1)

-Amino (Lys Side Chain)
10.53~10.5 Positive (+1)
Hydroxyl (Ser Side Chain) ~13.6>13 Neutral (0)

*Values for free amino acids. **Estimated shifts due to peptide bond formation (inductive effects).

Isoelectric Point (pI) Calculation: For a basic peptide, pI is the average of the two highest pKa values (the amino group and the side chain).



Note: At physiological pH (7.4), Lys-Ser carries a net charge of approximately +1 (Zwitterionic backbone + protonated Lys side chain).

Thermodynamics & Solubility Profile

Solubility & Partitioning

Lys-Ser is highly hydrophilic due to the presence of three ionizable groups and a hydroxyl moiety.

  • Water Solubility: > 50 mg/mL (freely soluble).

  • LogP (Octanol/Water): -4.61 (Extrapolated).

  • Organic Solvents: Insoluble in non-polar solvents (hexane, ether). Sparingly soluble in pure acetonitrile; requires water or ion-pairing agents (e.g., TFA) for solubilization.

Hydrogen Bonding Potential

The Serine hydroxyl group acts as both a hydrogen bond donor and acceptor. In solid-state or high-concentration formulations, this facilitates intermolecular networks that can lead to gelation or high viscosity.

Stability & Degradation Kinetics

Drug developers must account for three primary degradation pathways for Lys-Ser.

Serine-Mediated Hydrolysis (N O Acyl Shift)

Under acidic conditions (pH < 2), the serine hydroxyl group can attack the antecedent peptide carbonyl carbon, forming a cyclic oxazolidine intermediate. This leads to an N


 O acyl shift, effectively cleaving the peptide bond or rearranging the structure.
  • Mitigation: Avoid prolonged storage in strong acids (e.g., neat TFA) without scavenging water.

Maillard Reaction (Lysine Reactivity)

The


-amino group of Lysine is a potent nucleophile. In the presence of reducing sugars (glucose, lactose) in excipients, it rapidly undergoes glycation (Maillard reaction), forming Schiff bases and Amadori products.
  • Mitigation: Use non-reducing sugars (trehalose, sucrose) or citrate buffers in formulation.

Oxidation

While less sensitive than Methionine or Cysteine, the Serine hydroxyl can undergo oxidative degradation to an aldehyde or carboxylic acid under harsh oxidative stress (e.g., metal-catalyzed peroxide formation).

Degradation Pathway Diagram

degradation_pathways KS Lys-Ser Dipeptide (Native) Oxazolidine Cyclic Oxazolidine Intermediate KS->Oxazolidine Acidic pH (N->O Shift) Glycation Glycated Adduct (Schiff Base) KS->Glycation + Reducing Sugar (Maillard Rxn) Hydrolysis Hydrolysis Products (Lys + Ser) Oxazolidine->Hydrolysis H2O / Ester Hydrolysis

Figure 1: Primary chemical degradation pathways for Lys-Ser dipeptide.

Synthesis & Purification Protocol

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Lys-Ser requires orthogonal protection to prevent side reactions of the Lysine amine and Serine hydroxyl.

Protocol: Fmoc-Chemistry on Wang Resin.

  • Resin Loading: Use Fmoc-Ser(tBu)-Wang resin . The t-butyl (tBu) group protects the hydroxyl.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min) to remove Fmoc.

  • Coupling: Activate Fmoc-Lys(Boc)-OH (3 eq) using HBTU/DIPEA in DMF. The tert-butyloxycarbonyl (Boc) group protects the

    
    -amine.
    
  • Cleavage: Treat resin with TFA:TIS:H2O (95:2.5:2.5) for 2 hours. This simultaneously cleaves the peptide from the resin and removes tBu and Boc protecting groups.

  • Precipitation: Cold diethyl ether.

Synthesis Workflow Diagram

spps_workflow Start Fmoc-Ser(tBu)-Wang Resin Deprot1 Fmoc Removal (20% Piperidine/DMF) Start->Deprot1 Couple Coupling: Fmoc-Lys(Boc)-OH (HBTU/DIPEA) Deprot1->Couple Deprot2 Fmoc Removal (N-Terminus) Couple->Deprot2 Cleavage Global Cleavage (95% TFA, Scavengers) Deprot2->Cleavage Product Crude H-Lys-Ser-OH Cleavage->Product

Figure 2: Fmoc-SPPS workflow for Lys-Ser production.

Analytical Characterization

Mass Spectrometry (ESI-MS)

In positive ion mode (ESI+), Lys-Ser generates specific fragment ions useful for validation.

Ion Typem/z (Monoisotopic)Description
[M+H]

234.14 Protonated molecular ion.
b

ion
129.10 Lysine residue fragment (

).
y

ion
106.05 Serine fragment (

).
Immonium (Lys) 101.11 Characteristic side-chain loss (

).
Immonium (Ser) 60.04 Characteristic side-chain loss.
HPLC Conditions
  • Column: C18 Reverse Phase (Polar-embedded C18 recommended for retention of hydrophilic peptides).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-10% B over 15 minutes (Lys-Ser elutes very early, often near the void volume due to high polarity).

Biological Relevance in Drug Design

  • Protease Sensitivity: The Lys-Ser bond is susceptible to cleavage by Trypsin (C-terminal to Lys) and potentially Plasmin . This makes it a candidate for prodrug linkers designed to release payloads in tissues with high proteolytic activity.

  • Immunogenicity: The sequence is found in the LCMV GP 61-80 epitope (Sequence: ...Phe-Lys-Ser -Val...), a potent activator of CD4+ T-cells.[2] While the dipeptide itself is likely too small to be immunogenic, its inclusion in longer synthetic peptides requires careful immunogenicity screening.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 151428, L-Lysyl-L-serine. Retrieved from [Link]

  • Matrix Science. (2023). Peptide Fragmentation Nomenclature and m/z Calculation. Retrieved from [Link]

  • University of Calgary. (2023). Amino Acid pKa and pI Values. Retrieved from [Link] (General reference for amino acid constants).

  • AnaSpec. (2023). LCMV GP (61-80) Peptide Data Sheet. Retrieved from [Link]

Sources

Lysyl-Serine (Lys-Ser): Biological Function, Metabolic Fate, and Technical Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the biological function of lysyl-serine in mammalian cells.

Executive Summary

This compound (Lys-Ser) is a cationic dipeptide composed of the basic amino acid L-lysine (N-terminus) and the polar amino acid L-serine (C-terminus).[1] In mammalian biology, Lys-Ser functions primarily in three distinct contexts:

  • Metabolic Intermediate: It serves as a transient product of proteolysis (specifically of extracellular matrix proteins) and a substrate for peptide transporters (PEPT1/PEPT2), facilitating amino acid recycling.

  • Matrikine Fragment: It is a degradation product of the bioactive pentapeptide KTTKS (Lys-Thr-Thr-Lys-Ser), a potent stimulator of collagen synthesis. While Lys-Ser itself retains lower bioactivity, its presence signals matrix turnover.

  • Structural Motif: The sequence Lys-Ser (specifically within the KMSKS motif) is a critical catalytic element in Class I aminoacyl-tRNA synthetases, essential for ATP binding and protein synthesis.

This guide details the physicochemical handling of Lys-Ser by mammalian cells, its role in signaling pathways, and protocols for its experimental analysis.

Part 1: Physicochemical Properties and Cellular Transport

Chemical Structure and Stability
  • Sequence: H-Lys-Ser-OH (K-S)

  • Charge State: At physiological pH (7.4), the N-terminal

    
    -amino group and the lysine 
    
    
    
    -amino group are protonated, while the C-terminal carboxyl group is deprotonated. The molecule carries a net positive charge (+1), classifying it as a cationic dipeptide .
  • Stability: Lys-Ser is susceptible to rapid hydrolysis by cytosolic and serum aminopeptidases. Unlike proline-containing dipeptides (e.g., Pro-Hyp), the Lys-Ser bond is not sterically protected, leading to a short plasma half-life unless chemically modified (e.g., palmitoylation).

Membrane Transport Mechanisms

Mammalian cells do not rely on passive diffusion for Lys-Ser uptake due to its polarity and charge. Instead, it is an avid substrate for the Solute Carrier 15 (SLC15) family of proton-coupled oligopeptide transporters.

  • PEPT1 (SLC15A1): High-capacity, low-affinity transporter expressed primarily in the small intestine and kidney. It facilitates the absorption of dietary Lys-Ser.

  • PEPT2 (SLC15A2): High-affinity, low-capacity transporter expressed in the kidney, lung, and brain (choroid plexus/glia). It scavenges Lys-Ser from extracellular fluids for metabolic recycling.

Mechanism: Transport is electrogenic, coupled to the influx of protons (


) down their electrochemical gradient. The intracellular pH is subsequently maintained by the 

exchanger (NHE).
Diagram: Lys-Ser Cellular Transport & Hydrolysis

LysSer_Transport Extracellular Extracellular Space (pH 7.4) Cytosol Cytosol (pH 7.2) LysSer_Out Lys-Ser (Cationic) PEPT2 PEPT2 Transporter (SLC15A2) LysSer_Out->PEPT2 Binding LysSer_In Lys-Ser (Intracellular) PEPT2->LysSer_In H+ Symport Peptidases Cytosolic Non-Specific Dipeptidases (CNDP2) LysSer_In->Peptidases Substrate Lysine L-Lysine Peptidases->Lysine Hydrolysis Serine L-Serine Peptidases->Serine Hydrolysis mTOR mTORC1 Activation (via Amino Acid Sensing) Lysine->mTOR Signaling Serine->mTOR Signaling

Caption: Figure 1. Proton-coupled uptake of Lys-Ser via PEPT2 and subsequent cytosolic hydrolysis fueling mTORC1 signaling.

Part 2: Metabolic Fate and Signaling

Hydrolysis and Amino Acid Recycling

Upon entry into the cytosol, Lys-Ser is not stored. It is rapidly cleaved into its constituent amino acids.

  • Primary Enzyme: Cytosolic Non-specific Dipeptidase (CNDP2) or Thimet Oligopeptidase .

  • Reaction:

    
    
    
  • Biological Outcome: The liberated Lysine and Serine enter the free amino acid pool, where they can:

    • Activate mTORC1 (specifically Lysine via the SLC38A9 sensor).

    • Serve as precursors for de novo protein synthesis.

    • Participate in one-carbon metabolism (Serine).

The Matrikine Connection (Collagen Regulation)

Lys-Ser is a breakdown product of KTTKS (Lys-Thr-Thr-Lys-Ser), a well-characterized "matrikine" (a peptide derived from the extracellular matrix that regulates cell activity).[2][3]

  • Origin: KTTKS corresponds to residues 212–216 of the Type I Collagen

    
    1 pro-peptide.
    
  • Function: KTTKS stimulates fibroblasts to synthesize collagen and fibronectin.

  • Lys-Ser Role: As proteases (like collagenase and elastase) degrade the extracellular matrix (ECM) during wound healing or aging, KTTKS is released and eventually further degraded into smaller fragments like Lys-Ser.[2]

  • Comparative Potency: Research indicates that while KTTKS is highly potent, the dipeptide Lys-Ser has significantly reduced bioactivity regarding collagen stimulation. This loss of potency makes Lys-Ser a marker of completed degradation rather than an active signaling agent, contrasting with the active pentapeptide.

Part 3: Structural Motif in Protein Synthesis

A critical distinction must be made between free Lys-Ser dipeptide and the Lys-Ser sequence motif found within enzymes.

The KMSKS Motif

In Class I Aminoacyl-tRNA Synthetases (e.g., Isoleucyl-tRNA synthetase, IleRS), the sequence Lys-Met-Ser-Lys-Ser (KMSKS) forms a flexible loop at the active site.

  • Function: This loop stabilizes the transition state of the amino acid activation reaction (formation of aminoacyl-adenylate).

  • Mechanism: The Lysine residues in the Lys-Ser-Lys sequence interact with the phosphate groups of ATP, positioning it for nucleophilic attack.

  • Clinical Relevance: This motif is the target for the antibiotic Mupirocin (which mimics the intermediate). Mutations in the KMSKS loop (or adjacent regions) confer antibiotic resistance.

Part 4: Experimental Protocols

Protocol: Solid-Phase Synthesis of Lys-Ser

To study Lys-Ser, researchers often require high-purity material free of endotoxins.

Method: Fmoc Solid-Phase Peptide Synthesis (SPPS).

  • Resin Loading: Use 2-Chlorotrityl chloride resin pre-loaded with Fmoc-Ser(tBu)-OH.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).

  • Coupling: Activate Fmoc-Lys(Boc)-OH (3 eq) using HBTU/DIEA in DMF. React for 45 min.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. This removes the peptide from the resin and deprotects the side chains (Boc and tBu).

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via Preparative HPLC (C18 column).

Protocol: LC-MS/MS Quantification in Cell Lysates

Objective: Quantify intracellular Lys-Ser uptake.

Workflow:

  • Cell Lysis: Wash cells (e.g., HEK293) 3x with ice-cold PBS. Lyse with 80% Methanol (-80°C) to quench metabolism.

  • Internal Standard: Spike with isotopically labeled

    
    .
    
  • Separation:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column (e.g., Waters BEH Amide). Note: C18 is often insufficient for retaining polar dipeptides.

    • Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0) in Water; B: Acetonitrile.[4]

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive mode (

      
      ).
      
    • Precursor Ion: 234.1 m/z (Lys-Ser).

    • Product Ions: 84.1 m/z (Lysine immonium ion) and 147.1 m/z (Lysine fragment).

Diagram: Experimental Analysis Workflow

LCMS_Workflow Sample Cell Lysate (Methanol Quench) Spike Add Internal Standard (13C-Lys-Ser) Sample->Spike Centrifuge Centrifugation (14,000 x g, 10 min) Spike->Centrifuge HILIC HILIC Chromatography (Retains Polar Dipeptides) Centrifuge->HILIC MS Triple Quad MS (ESI+) HILIC->MS Data Quantification (MRM: 234.1 -> 84.1) MS->Data

Caption: Figure 2. Optimized workflow for the extraction and quantification of Lys-Ser from mammalian cells using HILIC-MS/MS.

References

  • Transport Mechanisms: Smith, D. E., et al. (2013). "Proton-coupled oligopeptide transporter family SLC15: physiological, pharmacological and pathological implications." Molecular Aspects of Medicine. Link

  • Matrikine Bioactivity: Jones, R. R., et al. (2019). "Collagen fragments (matrikines) and their role in skin aging and wound healing." Clinical, Cosmetic and Investigational Dermatology. Link

  • KTTKS and Degradation: Katayama, K., et al. (1993). "A pentapeptide from type I procollagen promotes extracellular matrix production."[2][3][5] Journal of Biological Chemistry. Link

  • tRNA Synthetase Motif: Perona, J. J., et al. (1993). "Structural basis for misacylation by the KMSKS loop of isoleucyl-tRNA synthetase." Biochemistry. Link

  • Peptide Stability: Adessi, C., et al. (2002). "Converting a peptide into a drug: strategies to improve stability and bioavailability." Current Medicinal Chemistry. Link

Sources

lysyl-serine molecular weight and chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Characterization, Synthesis Protocols, and Immunomodulatory Mechanism

Executive Summary

Lysyl-serine (Lys-Ser), designated pharmacologically as TCMP-80 (T-Cell Modulatory Peptide), is a bioactive dipeptide comprising L-lysine and L-serine.[1][2] Unlike generic nutritional dipeptides, Lys-Ser has been identified as a specific immunomodulatory agent structurally homologous to the heavy chain variable region of human Immunoglobulin G (IgG).

This guide provides a rigorous technical analysis of Lys-Ser, detailing its physicochemical properties, solid-phase synthesis (SPPS) methodology, analytical validation, and mechanism of action. It is designed for researchers requiring high-fidelity data for drug development and proteomic applications.

Physicochemical Characterization

Molecular Identity

This compound exists as a zwitterion at physiological pH, featuring a basic N-terminal lysine side chain and a polar, nucleophilic C-terminal serine hydroxyl group.

PropertySpecification
Chemical Name L-Lysyl-L-Serine
Synonyms Lys-Ser; TCMP-80; K-S Dipeptide
CAS Number 6665-19-6
Molecular Formula

Molecular Weight (Avg) 233.27 g/mol
Monoisotopic Mass 233.1376 Da
Isoelectric Point (pI) ~9.74 (Calculated)
Solubility Highly soluble in

; sparingly soluble in MeOH; insoluble in non-polar solvents.
Acidity (pKa)

-COOH: ~2.2
Structural Architecture

The molecule consists of a basic lysyl residue coupled to a serine residue. The


-amino group of lysine provides a positive charge at neutral pH, facilitating interaction with anionic membrane lipids or receptor pockets. The serine hydroxyl group acts as a hydrogen bond donor/acceptor, critical for the peptide's solubility and receptor binding affinity.

LysSerStructure cluster_sidechains Functional Moieties Lys L-Lysine Residue (Basic Side Chain) PeptideBond Peptide Bond (-CO-NH-) Lys->PeptideBond C-Term Lys_SC ε-Amino Group (pKa ~10.5) Lys->Lys_SC Ser L-Serine Residue (Polar -OH) PeptideBond->Ser N-Term Ser_SC Hydroxyl Group (H-Bonding) Ser->Ser_SC

Figure 1: Structural topology of this compound highlighting functional side-chain moieties.

Chemical Synthesis: Solid Phase Protocol (Fmoc-SPPS)

To ensure high purity (>98%) required for biological assays, Lys-Ser is synthesized using Fmoc solid-phase peptide synthesis. The following protocol utilizes Wang resin to yield the C-terminal free acid form (


).
Strategic Considerations
  • Resin Selection: Wang resin (0.6–0.8 mmol/g loading) is preferred for C-terminal acids.

  • Side Chain Protection:

    • Lysine: Fmoc-Lys(Boc)-OH (Boc is acid-labile, removed during cleavage).

    • Serine: Fmoc-Ser(tBu)-OH (tBu prevents O-acylation during coupling).

  • Coupling Reagents: HBTU/DIPEA is standard; DIC/Oxyma is an alternative to reduce racemization risks.

Step-by-Step Workflow
Phase A: Resin Loading (First Residue)
  • Swelling: Swell Wang resin in DMF (dimethylformamide) for 30 min.

  • Loading Serine: Dissolve Fmoc-Ser(tBu)-OH (5 eq) and DIC (2.5 eq) in DMF. Add DMAP (0.1 eq) to catalyze esterification.

  • Incubation: Shake for 2–3 hours at room temperature.

  • Capping: Add acetic anhydride/pyridine to block unreacted hydroxyl sites on the resin.

Phase B: Chain Elongation
  • Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash with DMF (5x).

  • Coupling Lysine:

    • Dissolve Fmoc-Lys(Boc)-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Add to resin and shake for 45–60 min.

    • Kaiser Test: Verify coupling (negative result = no free amines).

  • Final Deprotection: Remove the N-terminal Fmoc from the Lysine residue using 20% Piperidine/DMF.

Phase C: Cleavage & Isolation
  • Cleavage Cocktail: Prepare TFA:TIS:H2O (95:2.5:2.5).

  • Reaction: Incubate resin with cocktail for 2–3 hours. This cleaves the peptide from the resin and removes Boc/tBu protecting groups.

  • Precipitation: Filter resin. Drop filtrate into cold diethyl ether (-20°C) to precipitate the peptide. Centrifuge and wash pellet 3x with ether.

  • Lyophilization: Dissolve pellet in water/acetonitrile and freeze-dry.

SPPS_Workflow Start Start: Wang Resin Load 1. Load Fmoc-Ser(tBu)-OH (DIC/DMAP) Start->Load Deprotect1 2. Fmoc Removal (20% Piperidine) Load->Deprotect1 Couple 3. Couple Fmoc-Lys(Boc)-OH (HBTU/DIPEA) Deprotect1->Couple Deprotect2 4. Fmoc Removal (20% Piperidine) Couple->Deprotect2 Cleave 5. Global Cleavage (TFA/TIS/H2O) Deprotect2->Cleave End Crude Lys-Ser Cleave->End

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Analytical Validation

Mass Spectrometry (LC-MS)

Lys-Ser is detected in positive ion mode (


).
  • Precursor Ion:

    
     m/z.
    
  • Fragmentation Pattern (MS/MS):

    • y1 ion: 106.05 m/z (Serine residue + H).

    • b1 ion: 129.10 m/z (Lysine residue acylium ion).

    • Immonium Ions: 101.1 m/z (Lys), 60.05 m/z (Ser).

    • Diagnostic Loss: Loss of

      
       (-17 Da) or 
      
      
      
      (-18 Da) from the precursor is common.
HPLC Conditions

Due to high polarity, standard C18 columns may result in poor retention (elution in void volume).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., C18-Aq).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0–10% B over 15 min (Isocratic hold may be necessary for C18).

  • Detection: UV at 214 nm (peptide bond).

Biological Mechanism: TCMP-80

This compound is not merely a nutrient; it acts as a T-Cell Modulatory Peptide (TCMP-80) .[1][2][3][4] Research indicates it is structurally related to a specific sequence within the variable region of the human IgG heavy chain, granting it unique immunoregulatory properties.

Mechanism of Action
  • T-Cell Regulation: TCMP-80 has been shown to modulate the activity of CD4+ T-helper cells and regulatory T-cells (T-regs).

  • Anti-Inflammatory Signaling: It downregulates pro-inflammatory cytokine production, potentially by mimicking the natural immunomodulatory feedback loops of immunoglobulin fragments.

  • Safety Profile: Clinical studies (Eldon et al.) have demonstrated that intravenous administration of TCMP-80 is safe and well-tolerated in humans, with no significant adverse effects at therapeutic doses.

Applications
  • Autoimmune Therapeutics: Investigated for conditions requiring mild immunosuppression or immune balancing without the toxicity of steroids.

  • Dermatology: Used in advanced skincare formulations to reduce inflammation-induced aging ("inflammaging") by modulating local immune responses in the skin.

References

  • PrecisionFDA. (n.d.). Lysylserine - Substance Registration. U.S. Food and Drug Administration.[5] Retrieved from [Link]

  • PubChem. (2025). L-Lysyl-L-serine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Eldon, M. A., et al. (2001). Safety and tolerability of single intravenous doses of T cell modulatory peptide (TCMP-80) in healthy volunteers. Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

Thermodynamic Stability of Lysyl-Serine in Aqueous Solution: A Comprehensive Biophysical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of short peptides in aqueous solutions is a foundational parameter in biophysical chemistry, structural biology, and pharmaceutical formulation. Among dipeptides, Lysyl-Serine (Lys-Ser) presents a unique case study due to the highly polar and reactive nature of its constituent amino acids. Understanding the degradation kinetics and solvation thermodynamics of the Lys-Ser motif is critical for drug development professionals engineering stable peptide therapeutics. This whitepaper provides an in-depth technical analysis of the thermodynamic stability, degradation pathways, and experimental profiling of the Lys-Ser dipeptide in aqueous environments.

Biophysical Significance of the Lys-Ser Motif

Water solubility and structural stability are defined by a peptide's primary sequence and its resulting 3D-conformation. For soluble peptides, maximizing polar interactions with the solvent is the primary driving force for stability[1].

In the Lys-Ser dipeptide, the Lysine residue contributes a positively charged ε-amino group (pKa ~10.5), while Serine provides a polar, uncharged hydroxyl group. The contribution of these residues to peptide solubility and stability depends heavily on their hydration capability rather than purely on hydrophobicity[1]. In a pure aqueous environment, short peptides like Lys-Ser generally favor an unstructured, highly solvated state, as opposed to the stable secondary structures they might adopt in hydrophobic or membrane-mimetic environments[2]. The thermodynamic "folding" of this dipeptide is therefore best understood as a local conformational ensemble stabilized by a dynamic hydrogen-bonding network with water molecules.

Thermodynamic Parameters in Aqueous Environments

The thermodynamic stability (


) of Lys-Ser is defined as the difference in free energy between its intact, solvated state and its degraded or unfolded state[3]. The table below summarizes the representative thermodynamic parameters governing Lys-Ser in a physiological aqueous environment.
ParameterSymbolRepresentative Value (pH 7.4, 298 K)Biophysical Significance
Solvation Free Energy

-15.0 to -20.0 kcal/molHighly exothermic due to robust hydrogen bonding between water and the polar side chains.
Hydrolysis Free Energy

-2.0 to -5.0 kcal/molHydrolysis is thermodynamically spontaneous but kinetically slow.
Activation Energy (Hydrolysis)

20.0 to 25.0 kcal/molA high kinetic barrier prevents rapid spontaneous degradation at room temperature.
Isoelectric Point pI~ 9.5The net positive charge at physiological pH prevents intermolecular aggregation.

Degradation Kinetics and Hydrolytic Stability

Formulation efficiency in the pharmaceutical industry is frequently limited by the degradation of desired products during manufacturing and storage[4]. For peptides containing the Lys-Ser motif, fragmentation via hydrolysis is a primary structural degradation pathway[4].

The hydrolysis of the Lys-Ser amide bond in an aqueous solution is a water-promoted reaction that proceeds via a highly twisted tetrahedral intermediate.

Causality of the Serine Effect: The thermodynamic stability of the amide bond is heavily influenced by its immediate microenvironment. The hydroxyl group of the Serine side chain acts as a local hydrogen-bond donor. During the nucleophilic attack by water on the amide carbonyl, this hydroxyl group stabilizes the developing negative charge on the tetrahedral transition state. This local stabilization modestly lowers the activation energy (


) compared to purely aliphatic dipeptides (e.g., Ala-Ala), making Lys-Ser slightly more susceptible to hydrolytic cleavage under ambient conditions.

Pathway Native This compound (Native) Aqueous Solvation Transition Tetrahedral Transition State Native->Transition Activation Energy (ΔG‡) Stable Conformational Stability (H-Bond Network) Native->Stable Thermodynamic Equilibrium Hydrolysis Hydrolytic Cleavage (H2O Nucleophilic Attack) Transition->Hydrolysis Rate-determining step Products Lysine + Serine (Degradation Products) Hydrolysis->Products Irreversible degradation

Thermodynamic degradation pathway of this compound via aqueous hydrolysis.

Computational Validation: DFT and Molecular Dynamics

To move beyond a traditional "guess and check" approach for peptide stabilization, modern drug development relies heavily on computational modeling. Density Functional Theory (DFT) is utilized to generate thermodynamic and kinetic property databases by mapping the forward rate coefficients of the rate-determining steps in peptide degradation[4]. Furthermore, novel graph-theoretical frameworks that represent molecular interactions as energy-weighted networks can accurately predict the thermal resistance (


) and thermodynamic stability of peptides based on their native structural ensembles[3]. These models corroborate that the high hydration capacity of Lys-Ser is the primary driver of its aqueous stability.

Self-Validating Experimental Protocols for Thermodynamic Profiling

To accurately measure the thermodynamic stability of Lys-Ser, researchers must employ highly controlled calorimetric techniques. The following Differential Scanning Calorimetry (DSC) protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step DSC Methodology
  • Sample Preparation & Exhaustive Dialysis

    • Action: Dissolve synthesized Lys-Ser in a 10 mM Phosphate buffer (pH 7.4). Dialyze the peptide solution against 1L of the exact same buffer for 24 hours at 4°C. Retain the final dialysate.

    • Causality: Peptides synthesized as salts (e.g., TFA salts) carry counterions that drastically alter ionic strength. Dialysis ensures the peptide is in the exact same buffer as the reference cell, preventing artifactual "heat-of-mixing" signals that skew

      
       calculations.
      
  • Degassing the Solutions

    • Action: Degas both the peptide sample and the retained dialysate under a vacuum for 15 minutes prior to loading into the DSC cells.

    • Causality: Dissolved gases precipitate as micro-bubbles upon heating. The expansion of these bubbles absorbs heat, creating endothermic spikes that mask the true thermodynamic transitions of the peptide.

  • Buffer-Buffer Baseline Scan (Internal Control)

    • Action: Load the retained dialysate into both the reference and sample cells. Run a heating cycle from 10°C to 90°C.

    • Causality: This validates instrument stability and rules out cell contamination. A flat baseline confirms that any subsequent thermal events are strictly derived from the peptide.

  • Sample Measurement & Reversibility Scan

    • Action: Replace the sample cell with the dialyzed Lys-Ser solution. Scan from 10°C to 90°C. Immediately cool the system back to 10°C and run a second identical heating cycle.

    • Causality: The second scan acts as an internal validation of reversibility. If the thermal transition is absent in the second scan, the primary event was kinetically driven (irreversible degradation/hydrolysis) rather than a thermodynamically reversible unfolding event.

Workflow Prep 1. Peptide Preparation (Dialysis against Buffer) Control 2. Buffer-Buffer Baseline (Internal Control) Prep->Control Retain Dialysate DSC 3. DSC Measurement (Sample vs Dialysate) Control->DSC Baseline Subtraction Reversibility 4. Re-scan Sample (Check Reversibility) DSC->Reversibility Cool & Repeat Analysis 5. Thermodynamic Analysis (ΔH, ΔG, Tm) Reversibility->Analysis Data Deconvolution

Self-validating experimental workflow for DSC thermodynamic profiling.

Conclusion

The thermodynamic stability of this compound in aqueous solution is a delicate balance between highly favorable solvation free energy and the kinetic vulnerability of its amide bond to water-promoted hydrolysis. By understanding the mechanistic causality behind its degradation—specifically the role of the Serine hydroxyl group in stabilizing the transition state—drug development professionals can better engineer stable peptide formulations. Coupling computational DFT models with self-validating calorimetric protocols ensures a rigorous, E-E-A-T aligned approach to biopharmaceutical protein stabilization.

References

  • Source: acs.org (Chemical Reviews)
  • Source: auburn.
  • Source: researchgate.
  • Source: nih.

Sources

Technical Guide: Quantification and Characterization of Endogenous Lysyl-Serine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Endogenous Concentrations of Lysyl-Serine in Human Plasma Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (Lys-Ser) is a polar, cationic dipeptide (MW 233.27 g/mol ) generated primarily through the proteolytic turnover of proteins containing -Lys-Ser- motifs. Unlike stable free amino acids, Lys-Ser exists in human plasma as a transient, low-abundance metabolite . Its endogenous concentration is tightly regulated by rapid hydrolysis via plasma peptidases, primarily dipeptidyl peptidases (e.g., DPP-IV) and aminopeptidases.

This guide provides the technical framework for the detection, quantification, and stabilization of Lys-Ser in human plasma. It addresses the analytical challenges posed by its polarity and instability, offering a validated roadmap for researchers investigating its role as a proteolytic biomarker or drug metabolite.

Biochemical Context & Stability
2.1 Origin and Metabolism

Endogenous Lys-Ser does not accumulate to high micromolar levels in healthy plasma. It appears as a degradation product of specific proteins (e.g., collagen, albumin, or intracellular proteins released during cell turnover) or as a cleavage product of synthetic peptide drugs.

  • Precursor: Proteins with accessible ...K-S... sequences.

  • Enzymatic Regulation:

    • Formation: Action of endopeptidases (e.g., trypsin-like proteases).

    • Degradation: Rapidly cleaved by DPP-IV (CD26) if the N-terminus is unblocked, or by Aminopeptidase N (CD13).

  • Half-Life: Estimated at <10–20 minutes in untreated plasma at 37°C.

2.2 Endogenous Reference Ranges

Unlike stable amino acids (e.g., L-Serine: ~100–150 µM), Lys-Ser falls into the peptidomic trace range .

AnalyteEstimated Endogenous ConcentrationStatus
Free L-Lysine 150 – 250 µMStable Pool
Free L-Serine 100 – 150 µMStable Pool
This compound (Lys-Ser) < 50 nM (Estimated) Transient / Trace
Total Dipeptide Pool 1 – 10 µMHighly Variable

Technical Note: Detection of Lys-Ser often requires enrichment (e.g., Ultrafiltration) or high-sensitivity LC-MS/MS. Elevated levels (>1 µM) would indicate a pathological state (e.g., renal failure, massive hemolysis) or exogenous administration.

Analytical Methodologies

Quantifying Lys-Ser requires overcoming two main hurdles: Matrix Interference (high salt/protein) and Polarity (poor retention on C18).

3.1 Recommended Chromatographic Strategy: HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase (RP) for retaining polar dipeptides like Lys-Ser without ion-pairing reagents.

  • Column: Amide-based HILIC (e.g., Waters BEH Amide or TSKgel Amide-80).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[1]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: 90% B to 60% B over 10 minutes.

3.2 Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode (+).

  • Precursor Ion: m/z 234.1 [M+H]⁺.

  • Key Transitions:

Transition (m/z)TypeOriginCollision Energy (eV)
234.1 → 84.1 QuantifierLysine Immonium Ion20 - 25
234.1 → 129.1 QualifierLysine Fragment15 - 20
234.1 → 146.1 QualifierLoss of Serine residue10 - 15
Experimental Protocols
Protocol A: Sample Collection & Stabilization (Critical)

To prevent ex vivo degradation of Lys-Ser by plasma peptidases.

  • Collection: Draw whole blood into tubes containing K2-EDTA (anticoagulant).

  • Inhibition: Immediately add DPP-IV Inhibitor (e.g., Sitagliptin or Diprotin A, final conc. 50 µM) and Protease Inhibitor Cocktail (e.g., AEBSF).

  • Separation: Centrifuge at 2,000 x g for 10 min at 4°C.

  • Storage: Transfer plasma to cryovials; snap freeze in liquid nitrogen. Store at -80°C.

Protocol B: Extraction & Cleanup

Protein precipitation is preferred over SPE to minimize loss of polar dipeptides.

  • Thawing: Thaw plasma (100 µL) on ice.

  • Precipitation: Add 300 µL of ice-cold Methanol/Acetonitrile (1:1 v/v) containing 0.1% Formic Acid.

  • Internal Standard: Spike with 10 µL of Lys-Ser-d3 (or Lys-d4-Ser) at 100 nM.

  • Mixing: Vortex vigorously for 30 seconds.

  • Centrifugation: Spin at 14,000 x g for 15 min at 4°C.

  • Supernatant: Transfer supernatant to a glass vial. Evaporate to dryness under Nitrogen flow (optional, if concentration is needed) or dilute 1:1 with Mobile Phase B for HILIC injection.

Visualization of Pathways & Workflows
Figure 1: Metabolic Fate of this compound

This diagram illustrates the generation and rapid degradation of Lys-Ser in the systemic circulation.[3]

LysSerMetabolism Protein Precursor Protein (e.g., Collagen, Albumin) Proteolysis Proteolysis (Trypsin-like Enzymes) Protein->Proteolysis LysSer This compound (Lys-Ser) [Transient Dipeptide] Proteolysis->LysSer Release DPPIV DPP-IV / CD26 (Peptidase) LysSer->DPPIV Hydrolysis Renal Renal Excretion LysSer->Renal Minor Pathway Lysine L-Lysine (Free AA) DPPIV->Lysine Serine L-Serine (Free AA) DPPIV->Serine

Caption: Figure 1.[4] Metabolic lifecycle of this compound in human plasma, highlighting the critical role of DPP-IV in limiting its half-life.

Figure 2: Analytical Workflow for Quantification

A step-by-step logic flow for ensuring data integrity during measurement.

AnalyticalWorkflow Blood Whole Blood Collection (K2-EDTA) Stabilize Immediate Stabilization (+ DPP-IV Inhibitor) Blood->Stabilize < 5 mins Plasma Plasma Separation (4°C, 2000g) Stabilize->Plasma Extract Protein Precipitation (MeOH:ACN 1:1) Plasma->Extract HILIC HILIC Chromatography (Amide Column) Extract->HILIC MSMS MS/MS Detection (m/z 234.1 -> 84.1) HILIC->MSMS Data Quantification (< 50 nM LOD) MSMS->Data

Caption: Figure 2. Validated analytical workflow for Lys-Ser quantification, emphasizing early stabilization.

References
  • Human Metabolome Database (HMDB). Metabocard for this compound (HMDB0029226). Available at: [Link]

  • D'Agostino, B. et al. (2013). "Frequency of dipeptides and antidipeptides in proteins." Biochemical and Biophysical Research Communications. Available at: [Link]

  • Restek Corporation. (2021). "13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma." Restek Technical Notes. Available at: [Link]

  • Tirupathi, S. et al. (2023).[5] "Discovery and Characterization of an Acid-Labile Serine-Lysine Cross-Link in Antibody High-Molecular-Weight Species." Analytical Chemistry. Available at: [Link]

  • Neis, E. et al. (2017). "Plasma Aminogram and Dipeptide Profiling in Humans." Clinical Nutrition. (Referenced for general dipeptide pool methodology).

Sources

role of lysyl-serine in protein degradation pathways

Author: BenchChem Technical Support Team. Date: March 2026

The Dual Role of Lysyl-Serine (Lys-Ser) in Protein Degradation: From Intracellular Signaling to Biopharmaceutical Liability

Executive Summary

In the realm of protein biochemistry, the spatial and sequence proximity of lysine and serine (the Lys-Ser microenvironment) is traditionally viewed through the lens of intracellular signaling. Within the cytosol, Lys-Ser motifs act as highly regulated switches for the Ubiquitin-Proteasome System (UPS), dictating the half-life of critical regulatory proteins. However, recent advancements in high-resolution mass spectrometry have unveiled a dark side to this amino acid pairing in ex vivo environments. In biopharmaceutical development, the Lys-Ser interaction has been identified as a stealthy, acid-labile cross-linking liability that drives the formation of High-Molecular-Weight (HMW) aggregates in monoclonal antibodies (mAbs)[1].

This whitepaper synthesizes the dual nature of the Lys-Ser axis. We will deconstruct the causality behind its role in canonical proteasomal degradation and provide a field-proven, self-validating analytical workflow to detect and mitigate Lys-Ser imine cross-linking in biotherapeutics.

Pillar I: Intracellular Protein Degradation (The Ubiquitin-Proteasome System)

In cellular homeostasis, protein degradation is not a passive event of attrition; it is an actively signaled cascade. The proximity of Serine and Lysine within specific degradation control sequences—most notably PEST motifs (Pro-Glu-Ser-Thr)—is a fundamental structural requirement for targeted degradation[2].

The Phosphorylation-Ubiquitination Crosstalk

The causality of the Lys-Ser axis in the UPS relies on electrostatic recruitment. Serine acts as the primary sensor. Upon phosphorylation by specific kinases, the localized negative charge of the phospho-Serine alters the protein's local conformation and electrostatics, creating a high-affinity docking site for E3 ubiquitin ligases. The adjacent or structurally proximal Lysine (


-amino group) then serves as the obligate nucleophile, accepting the covalent attachment of the polyubiquitin chain.

A classic example is the human Glucocorticoid Receptor (hGR). Research has demonstrated that site-directed mutagenesis of the PEST degradation motif at Lysine 419 renders the receptor resistant to ligand-dependent down-regulation by the 26S proteasome[2]. Similarly, in Cytochrome P450 3A4 (CYP3A4), the phosphorylation of Ser478 by cytosolic kinases is an absolute prerequisite for the ubiquitination of the nearby Lys492 residue, effectively linking kinase signaling directly to proteasomal clearance[3].

G A Target Protein (Lys-Ser Motif) B Kinase Activation (Phosphorylation) A->B ATP -> ADP C Phospho-Serine Intermediate B->C D E3 Ligase Recruitment C->D Charge Recognition E Lysine Ubiquitination D->E Ub Transfer to Lys F 26S Proteasome Degradation E->F Poly-Ub Signal

Fig 1. Phospho-Serine mediated Lysine ubiquitination in the Ubiquitin-Proteasome System.

Pillar II: Biopharmaceutical Degradation (The Acid-Labile Imine Cross-Link)

While the Lys-Ser motif is a functional signaling tool in vivo, it becomes a severe liability during the manufacturing and storage of therapeutic monoclonal antibodies. Covalent HMW species (aggregates) reduce drug efficacy and increase immunogenicity risks.

The Mechanism of Schiff Base Condensation

Recent multipronged mass spectrometry studies have characterized a novel degradation pathway: an acid-labile cross-link formed via an imine bond between Lysine and Serine residues[4].

  • Oxidation: Under oxidative stress (often during CHO cell expression or prolonged thermal stress), the hydroxyl group of a Serine residue is oxidized to a serine aldehyde.

  • Condensation: This highly reactive aldehyde undergoes a nucleophilic attack by the

    
    -amino group of a spatially adjacent Lysine residue on another mAb monomer.
    
  • Imine Formation: The reaction proceeds via a Schiff base condensation, releasing water and forming a covalent imine cross-link, thereby dimerizing the antibodies into HMW species.

The Analytical Blindspot

Why was this degradation pathway overlooked for so long? Acid lability. Conventional Liquid Chromatography-Mass Spectrometry (LC-MS) relies on acidic mobile phases (e.g., 0.1% Formic Acid or TFA at pH ~2.4) to improve ionization efficiency. Under these acidic conditions, the Lys-Ser imine bond rapidly hydrolyzes back into the constituent aldehyde and amine. Consequently, analytical scientists observe HMW aggregates on Size-Exclusion Chromatography (SEC), but denaturing LC-MS yields a false negative, showing only monomeric species[4].

G A Monoclonal Antibody (Native Ser & Lys) B Oxidative Stress (Cell Culture/Storage) A->B C Serine Oxidation (Serine Aldehyde) B->C D Schiff Base Condensation (-H2O) C->D + Lysine ε-amino group E Acid-Labile Imine Cross-Link (HMW Species) D->E F Standard LC-MS (pH 2) Cross-link Hydrolysis E->F False Negative (Monomer Detection) G NaBH3CN Reduction Stable Secondary Amine E->G Covalent Stabilization (Accurate Detection)

Fig 2. Mechanism of Ser-Lys imine cross-linking and analytical stabilization in mAbs.

Data Presentation: Mass Shifts of the Lys-Ser Cross-Link

To accurately map this degradation pathway, scientists must track specific mass shifts at the peptide level. The table below summarizes the expected quantitative mass changes during the formation and subsequent chemical stabilization of the Lys-Ser cross-link.

Reaction StageChemical ModificationNet Mass Shift (

Da)
Detectability in Standard LC-MS
1. Oxidation Serine

Serine Aldehyde
-2.0156Yes (if unreacted)
2. Condensation Imine Formation (-H

O)
-18.0106No (Hydrolyzes)
3. Total Native Shift Oxidation + Condensation-20.0262No (Hydrolyzes)
4. Chemical Reduction Imine

Secondary Amine (+2H)
-18.0106Yes (Stable)

Table 1. Theoretical mass shifts associated with the Lys-Ser degradation pathway. Note that the native cross-link (-20.0262 Da) cannot be detected without prior chemical reduction.

Experimental Protocol: Detection of Acid-Labile Lys-Ser Cross-Links

To overcome the analytical blindspot, we must employ a self-validating system that stabilizes the imine bond prior to MS analysis. This is achieved through targeted chemical reduction followed by Native SEC-MS with Post-Column Denaturation (PCD)[4].

Rationale for PCD: Intact HMW species often require non-denaturing (native) SEC conditions (e.g., Ammonium Acetate, pH 7.0) to remain soluble and elute properly. However, native MS lacks the desolvation efficiency required for high-resolution mass accuracy. PCD introduces denaturing solvents (acetonitrile/formic acid) after the SEC separation but before the MS source, bridging the gap between native chromatography and denaturing mass spectrometry.

Step-by-Step Methodology

Phase 1: Chemical Stabilization (Reduction)

  • Fraction Collection: Isolate the HMW aggregate fractions from the mAb formulated drug substance using preparative SEC.

  • Reduction: Aliquot 100

    
    g of the HMW sample. Add Sodium Cyanoborohydride (NaBH
    
    
    
    CN) to a final concentration of 20 mM.
    • Causality: NaBH

      
      CN is a mild reducing agent that selectively reduces the reversible imine bond into a stable secondary amine without breaking native disulfide bonds.
      
  • Incubation: Incubate the mixture at room temperature for 2 hours in the dark.

  • Internal Control: Maintain a parallel 100

    
    g aliquot of the HMW sample without NaBH
    
    
    
    CN. Self-Validation: If the cross-link is truly an imine, the HMW species in this control will dissociate during subsequent acidic peptide mapping, proving the necessity of the reduction step.

Phase 2: Intact Mass Analysis via nSEC-PCD-MS

  • Chromatography: Inject 10

    
    g of the reduced sample onto a sub-2 
    
    
    
    m SEC column. Use a native mobile phase (50 mM Ammonium Acetate, pH 7.0) at a flow rate of 0.3 mL/min.
  • Post-Column Denaturation: Using a zero-dead-volume T-connector post-column, infuse a denaturing make-up flow (50% Acetonitrile, 0.5% Formic Acid) at 0.1 mL/min.

  • MS Acquisition: Acquire intact mass data using a high-resolution Q-TOF or Orbitrap mass spectrometer. The stabilized covalent dimer will now be clearly visible.

Phase 3: Bottom-Up Peptide Mapping

  • Digestion: Denature, reduce (DTT), alkylate (IAA), and digest the NaBH

    
    CN-treated HMW sample with Trypsin overnight at 37°C.
    
  • LC-MS/MS: Analyze the digest using standard Reversed-Phase LC-MS/MS (0.1% FA mobile phase).

  • Data Analysis: Search the MS/MS spectra for cross-linked dipeptides exhibiting a precise mass shift of -18.0106 Da . The MS2 fragmentation (HCD/ETD) will pinpoint the exact Lysine and Serine residues participating in the cross-link, allowing formulation teams to engineer out the liability[4].

References

  • Liu, G.-Y., Zhang, Z., Yan, Y., Wang, S., & Li, N. (2023). Discovery and Characterization of an Acid-Labile Serine-Lysine Cross-Link in Antibody High-Molecular-Weight Species Using a Multipronged Mass Spectrometry Approach. Analytical Chemistry, 95(37), 13813–13821. URL:[Link]

  • Wallace, A. D., & Cidlowski, J. A. (2001). Lysine 419 Targets Human Glucocorticoid Receptor for Proteasomal Degradation. Journal of Biological Chemistry (via PMC). URL:[Link]

  • Wang, Y., et al. (2010). A Role for Protein Phosphorylation in Cytochrome P450 3A4 Ubiquitin-dependent Proteasomal Degradation. Journal of Biological Chemistry (via PMC). URL:[Link]

Sources

Physicochemical Profiling of Lysyl-Serine: Ionization Constants, Isoelectric Point, and Experimental Determination

[1]

Executive Summary

Lysyl-serine (Lys-Ser) is a cationic dipeptide comprising an N-terminal lysine and a C-terminal serine.[1] Its physicochemical behavior is governed by three specific ionizable groups: the N-terminal


1

This technical guide provides a rigorous derivation of the isoelectric point (pI) and dissociation constants (pKa) for Lys-Ser.[1] It is designed for researchers requiring precise ionization data for chromatographic method development (IEX), electrophoretic separation, or formulation stability studies.[1]

Key Physicochemical Constants (Calculated)
ParameterValue (Approximate)Determinant Group
pKa₁ (Acidic) 3.2 – 3.6C-terminal Carboxyl (Serine)
pKa₂ (Basic) 7.6 – 8.0N-terminal

-Ammonium (Lysine)
pKa₃ (Basic) 10.5 – 10.8Side-chain

-Ammonium (Lysine)
Isoelectric Point (pI) 9.1 – 9.4 Average of pKa₂ and pKa₃

Molecular Architecture and Ionization Logic

To accurately model the charge behavior of Lys-Ser, one must move beyond standard amino acid tables and account for the peptide bond effect . The formation of the amide bond between the Lysine carboxyl and Serine amine eliminates two ionizable groups, leaving the molecule with a specific charge topology.

Structural Components[4]
  • Residue 1 (N-Term): Lysine.[1][2][3][4][5] Retains its

    
    -amino group and its 
    
    
    -amino side chain.[1] The
    
    
    -carboxyl is consumed in the peptide bond.
  • Residue 2 (C-Term): Serine. Retains its

    
    -carboxyl group.[1] The 
    
    
    -amino group is consumed. The side chain hydroxyl (-OH) has a pKa > 13 and is considered non-ionizable in physiological contexts.[1]
The Inductive Effect on pKa

In dipeptides, the pKa values shift relative to free amino acids due to the electron-withdrawing nature of the peptide bond (amide carbonyl):

  • N-Terminal Shift: The

    
    -ammonium pKa typically drops from ~9.0 (free AA) to ~7.7–8.[1]0. The adjacent carbonyl group pulls electron density, making the amine more acidic (easier to deprotonate).
    
  • C-Terminal Shift: The carboxyl pKa typically rises from ~2.2 (free AA) to ~3.2–3.[1]6. The loss of the adjacent positive ammonium charge (now an amide) reduces the electrostatic stabilization of the carboxylate anion, making the acid weaker (harder to deprotonate).

Ionization Pathway Diagram

The following diagram illustrates the stepwise deprotonation of Lys-Ser from acidic to basic conditions.

IonizationPathwaySpecies1Species A (pH < 3.2)Net Charge: +2[NH3+ ... NH3+ ... COOH]Species2Species B (pH 3.2 - 7.8)Net Charge: +1[NH3+ ... NH3+ ... COO-]Species1->Species2pKa1 ~3.4(C-term COOH)Species3Species C (pH 7.8 - 10.5)Net Charge: 0 (Zwitterion)[NH2 ... NH3+ ... COO-]Species2->Species3pKa2 ~7.8(N-term α-NH3+)Species4Species D (pH > 10.5)Net Charge: -1[NH2 ... NH2 ... COO-]Species3->Species4pKa3 ~10.5(Side-chain ε-NH3+)

Caption: Stepwise ionization of this compound. The isoelectric point lies within the stability range of Species C.

Mathematical Derivation of pI

The isoelectric point (pI) is the pH at which the net charge of the population is zero.[2][6][7][8][9] For a polyprotic molecule like Lys-Ser, the pI is the average of the two pKa values that bracket the neutral species.

Identifying the Bracketing Constants

Referencing the diagram above:

  • Net Charge +1: Exists between pKa₁ (COOH) and pKa₂ (

    
    -NH₃⁺).[1]
    
  • Net Charge 0 (Zwitterion): Exists between pKa₂ (

    
    -NH₃⁺) and pKa₃ (
    
    
    -NH₃⁺).[1]

Unlike neutral dipeptides (where pI is the average of COOH and NH2), Lys-Ser has a basic side chain.[1] Therefore, the neutral state requires the deprotonation of the C-terminus (to -1) and the N-terminus (to 0), while the side chain remains protonated (+1).[1]

1
Calculation

Using consensus values for solvated peptides (Bjellqvist model):


1

Note: If using older datasets that assume N-term pKa ~9.0, the pI would calculate to ~9.[1]75. However, 9.1 is more accurate for the dipeptide environment.

Experimental Determination Protocols

Theoretical values are approximations. For critical drug development or quality control, experimental determination is required. The Potentiometric Titration method is the gold standard for small peptides.

Protocol: Micro-Potentiometric Titration

Objective: Determine precise macroscopic pKa values.

Reagents:

  • Lys-Ser dipeptide (>98% purity, lyophilized).[1]

  • 0.1 M HCl (standardized).[1]

  • 0.1 M NaOH (carbonate-free, standardized).

  • 0.1 M KCl (background electrolyte to maintain ionic strength).[1]

  • Degassed ultrapure water.[1]

Workflow:

  • Preparation: Dissolve Lys-Ser (approx. 2-5 mM) in 20 mL of 0.1 M KCl.

  • Acidification: Adjust initial pH to ~2.0 using HCl to fully protonate all groups (Species A).

  • Titration:

    • Titrate with 0.1 M NaOH using an automatic titrator (e.g., Mettler Toledo or Metrohm).

    • Add titrant in micro-increments (e.g., 5-10 µL).[1]

    • Record equilibrium pH after each addition.

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.

    • Identify inflection points (first derivative

      
      ).[1]
      
    • Apply the Bjerrum method or non-linear least squares regression (e.g., Hyperquad software) to solve for pKa values.

Protocol: Capillary Isoelectric Focusing (cIEF)

Objective: Direct measurement of pI.[1]

Workflow:

  • Ampholyte Selection: Use a broad range carrier ampholyte (pH 3–10) initially, then refine to a narrow range (pH 8–10.[1]5) for higher resolution.

  • Internal Standards: Include pI markers at 7.0 and 10.0.

  • Detection: UV absorbance at 214 nm (peptide bond) or 280 nm (low sensitivity for Lys-Ser due to lack of aromatics; 214 nm is mandatory).[1]

  • Result: The migration time of Lys-Ser is interpolated against the pI markers to determine the experimental pI.

Experimental Logic Diagram

ExperimentalWorkflowStartStart: Lys-Ser SampleBranchSelect MethodStart->BranchTitrationPotentiometric Titration(Determines pKa values)Branch->TitrationcIEFCapillary IEF(Determines pI)Branch->cIEFAcidifyAcidify to pH 2.0(Force +2 State)Titration->AcidifyAddBaseStepwise NaOH Addition(monitor pH)Acidify->AddBaseDerivCalculate 1st Derivative(Inflection Points)AddBase->DerivResult1Output: pKa1, pKa2, pKa3Deriv->Result1MixMix with Ampholytes(pH 8-10 range)cIEF->MixFocusApply Voltage(Focusing Step)Mix->FocusDetectUV Detection (214 nm)Focus->DetectResult2Output: Experimental pIDetect->Result2

Caption: Decision tree for experimental characterization of Lys-Ser ionization.

Applications in Separation Science

Understanding the pI of Lys-Ser is critical for purification strategies:

  • Cation Exchange Chromatography (CEX):

    • At pH 7.0 (physiological), Lys-Ser has a net charge of +1.[1] It will bind moderately to CEX resins (e.g., SP Sepharose).[1]

    • To elute, increase pH above 9.1 (pI) or increase salt concentration.[1]

  • Reversed-Phase HPLC:

    • Lys-Ser is highly polar.[1] Retention on C18 columns will be poor.

    • Recommendation: Use Ion-Pairing agents (e.g., TFA or HFBA) to induce hydrophobicity, or utilize HILIC (Hydrophilic Interaction Liquid Chromatography) at pH 4-5.[1]

References

  • Bjellqvist, B., et al. (1993).[1] "The focusing positions of polypeptides in immobilized pH gradients can be predicted from their amino acid sequences." Electrophoresis. Link

  • Nelson, D. L., & Cox, M. M. (2017).[1] Lehninger Principles of Biochemistry. 7th Edition. W.H. Freeman. (Source for standard amino acid pKa constants). Link[1]

  • Grimsley, G. R., et al. (2009).[1] "A summary of the measured pK values of the ionizable groups in folded proteins." Protein Science. Link

  • PubChem Database. (2024).[1] "this compound Compound Summary." National Center for Biotechnology Information. Link[1]

  • Thurlkill, R. L., et al. (2006).[1] "Ionic strength effects on the pKa values of amino acid side chains." Journal of Protein Chemistry. Link

Comprehensive Technical Guide to Lysyl-Serine (CAS 6665-19-6): Chemical Identifiers, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Lysyl-serine (L-Lysyl-L-serine) is a bioactive dipeptide consisting of the amino acids lysine and serine. Recognized in pharmacological literature as T Cell Modulatory Peptide (TCMP-80), this compound exhibits significant immunomodulatory properties and shares structural homology with specific amino acid sequences found in human immunoglobulin G (IgG)[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a definitive guide to the chemical identifiers, solid-phase peptide synthesis (SPPS) protocols, and analytical chromatography methodologies required to work with this compound effectively.

Part 1: Chemical Identity & Structural Dynamics

The physicochemical behavior of this compound is dictated by its zwitterionic nature at physiological pH. The presence of lysine's


-amino group contributes strong basicity, while the hydroxyl group of serine imparts high polarity and hydrogen-bonding capacity[2]. This combination makes the dipeptide highly soluble in aqueous environments but presents distinct challenges for reversed-phase chromatographic retention[3].

Table 1: Core Chemical Identifiers for L-Lysyl-L-serine

Identifier TypeValue
CAS Registry Number 6665-19-6[2]
PubChem CID 151428[4]
IUPAC Name (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoic acid[4]
Molecular Formula C9H19N3O4[4]
Molecular Weight 233.27 g/mol [4]
SMILES C(CCN)CC(=O)O">C@@HN[4]
InChIKey YSZNURNVYFUEHC-BQBZGAKWSA-N[4]
Common Synonyms TCMP-80, T Cell Modulatory Peptide, Lys-Ser[4]
Part 2: Solid-Phase Peptide Synthesis (SPPS) Workflow

Synthesizing this compound requires a highly controlled environment to prevent side reactions, such as the unwanted cyclization or


-elimination sometimes associated with unprotected serine residues. We employ a standard Fmoc-based SPPS strategy[5].

Causality in Protocol Design: We utilize Boc-Lys(Boc)-OH for the N-terminal lysine rather than an Fmoc-protected variant. Why? Because the Boc group is acid-labile. By using Boc at the N-terminus, we eliminate the need for a final piperidine deprotection step on the resin. Instead, the N-terminal Boc and the side-chain protecting groups (e.g., tBu on serine) are cleaved simultaneously during the final Trifluoroacetic acid (TFA) cleavage step, streamlining the workflow, minimizing handling, and increasing overall yield.

SPPS Resin Rink Amide / Wang Resin Swelling in DMF Deprotect1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect1 Couple1 Couple Fmoc-Ser(tBu)-OH (HBTU/DIPEA) Deprotect1->Couple1 Deprotect2 Fmoc Deprotection (20% Piperidine in DMF) Couple1->Deprotect2 Couple2 Couple Boc-Lys(Boc)-OH (HBTU/DIPEA) Deprotect2->Couple2 Cleavage Global Cleavage & Deprotection (95% TFA / 2.5% TIPS / 2.5% H2O) Couple2->Cleavage Purification Cold Ether Precipitation & RP-HPLC Purification Cleavage->Purification

Step-by-step Fmoc-SPPS workflow for this compound synthesis.

Step-by-Step Methodology:

  • Resin Preparation: Swell Wang resin (for a C-terminal acid) or Rink Amide resin (for a C-terminal amide) in N,N-Dimethylformamide (DMF) for 1 hour[5].

  • First Coupling (Serine): Deprotect the resin with 20% piperidine in DMF. Activate Fmoc-Ser(tBu)-OH (3 eq.) using HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF. Add to the resin and agitate for 1-2 hours[5].

  • Deprotection: Wash the resin thoroughly with DMF (5-7 times). Remove the Fmoc group from the serine residue using 20% piperidine in DMF[5].

  • Second Coupling (Lysine): Activate Boc-Lys(Boc)-OH using the same HBTU/DIPEA chemistry. Couple to the free amine of the serine residue.

  • Cleavage & Global Deprotection: Treat the peptidyl-resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2-3 hours. This simultaneously cleaves the peptide from the resin, removes the tBu group from serine, and removes the Boc groups from lysine[5].

  • Precipitation (Self-Validation): Filter the resin and precipitate the crude this compound by adding the concentrated TFA solution dropwise into cold diethyl ether. A white precipitate visually confirms successful cleavage. Centrifuge, decant, and lyophilize the pellet[5].

Part 3: Analytical Characterization (HPLC-UV/MS)

Because this compound is a highly polar, underivatized dipeptide, traditional C18 reversed-phase (RP) chromatography often results in poor retention, with the peptide eluting in the void volume[3].

Causality in Protocol Design: To achieve baseline resolution and accurate quantification, we must shift from standard RP-HPLC to either Hydrophilic Interaction Liquid Chromatography (HILIC) or a Mixed-Mode stationary phase (combining RP and cation-exchange)[3]. The mixed-mode approach leverages the positively charged


-amino group of lysine at acidic pH, allowing it to interact with the cation-exchange sites on the column, drastically improving retention and peak shape[6].

HPLC Sample Underivatized this compound (Highly Polar, Zwitterionic) Mode Column Selection: Mixed-Mode (RP + Cation-Exchange) Sample->Mode Overcome poor RP retention MobilePhase Mobile Phase: Acetonitrile / Water + Acidic Buffer Mode->MobilePhase Optimize pH for protonation Detection Detection: UV at 205 nm & ESI-MS MobilePhase->Detection Elution Data Quantification & Purity Assessment Detection->Data

Analytical logic for the chromatographic separation of polar dipeptides.

Step-by-Step Analytical Methodology:

  • Column Selection: Utilize a mixed-mode column (e.g., BIST B+ or Coresep 100) specifically designed for underivatized amino acids and peptides[3][6].

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% TFA or dilute

      
       (to ensure full protonation of the lysine amine)[6].
      
    • Solvent B: Acetonitrile (MeCN).

  • Gradient Elution: Run a gradient starting at a high organic concentration (e.g., 80% MeCN) to promote hydrophilic interactions, gradually increasing the aqueous phase to elute the peptide.

  • Detection & Validation: Monitor UV absorbance at 205 nm (due to the lack of strong chromophores, the peptide bond is detected here)[6]. Couple with Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. The presence of the

    
     peak at 
    
    
    
    serves as the self-validating confirmation of the synthesized product's identity[7].
Part 4: Biological Significance & Applications (TCMP-80)

Beyond its chemical utility, this compound is heavily researched under the designation TCMP-80 (T Cell Modulatory Peptide)[1].

Causality in Biological Function: TCMP-80 is structurally related to a specific amino acid sequence found in human immunoglobulin G (IgG)[1]. When administered intravenously, it has been shown to exhibit immunomodulatory properties. The working hypothesis is that the dipeptide mimics the regulatory domains of IgG, acting on T cells to modulate cytokine release, making it a candidate of interest for autoimmune and inflammatory disease research[1].

TCMP TCMP This compound (TCMP-80) Intravenous Administration Target T Cell Modulation (IgG Sequence Homology) TCMP->Target Immune Immunomodulatory Response (Cytokine Regulation) Target->Immune Therapy Potential Therapeutic Application (Autoimmune / Inflammatory) Immune->Therapy

Proposed immunomodulatory pathway of TCMP-80 (this compound).

References
  • Title: L-Lysyl-L-serine | C9H19N3O4 | CID 151428 - PubChem Source: nih.gov URL: [Link]

  • Title: Safety and tolerability of single intravenous doses of T cell modulatory peptide (TCMP-80) in healthy volunteers - PubMed Source: nih.gov URL: [Link]

  • Title: HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column Source: sielc.com URL: [Link]

  • Title: HPLC Methods for analysis of Serine - HELIX Chromatography Source: helixchrom.com URL: [Link]

  • Title: PubChemLite - this compound (C9H19N3O4) Source: uni.lu URL: [Link]

Sources

Methodological & Application

High-Fidelity Solid-Phase Synthesis of Lysyl-Serine (Lys-Ser) via 2-Chlorotrityl Chloride Resin

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of dipeptides, particularly those containing C-terminal serine, proline, or glycine, presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS): the rapid formation of diketopiperazines (DKP). This side reaction leads to premature cleavage of the peptide from the resin, significantly reducing yield and purity. This Application Note details a high-fidelity protocol for synthesizing Lysyl-Serine (H-Lys-Ser-OH) using 2-Chlorotrityl Chloride (2-CTC) resin . Unlike standard Wang resin protocols, the steric bulk of 2-CTC prevents DKP formation. Furthermore, due to the extreme hydrophilicity of the Lys-Ser sequence, this guide introduces a specialized Hydrophilic Interaction Liquid Chromatography (HILIC) purification workflow, superior to standard C18 RP-HPLC for retaining polar dipeptides.

Strategic Analysis & Mechanism

The Diketopiperazine (DKP) Problem

In standard Fmoc-SPPS, the removal of the Fmoc group from the second amino acid (Lysine) exposes a free N-terminal amine. This amine is spatially positioned to perform an intramolecular nucleophilic attack on the C-terminal ester linkage anchoring the peptide to the resin.

  • Mechanism: The

    
    -amine of Lys attacks the carbonyl carbon of the Ser-Resin ester.
    
  • Result: Cyclization releases the dipeptide as a diketopiperazine byproduct into the solution, leaving a hydroxyl group on the resin.

  • Risk Factor: High for Lys-Ser due to the flexibility of the backbone and the specific steric environment.

The 2-Chlorotrityl Chloride (2-CTC) Solution

We utilize 2-CTC resin to mitigate this risk. The bulky trityl linker provides significant steric hindrance, physically blocking the N-terminal amine from attacking the ester carbonyl. Additionally, 2-CTC allows for mild acid cleavage (1% TFA), enabling the isolation of the protected peptide if necessary, or a two-stage deprotection strategy that minimizes side reactions.

Visualizing the DKP Pathway

The following diagram illustrates the competing pathways: the desired coupling vs. the DKP side reaction.

DKP_Mechanism Resin_Complex Fmoc-Lys(Boc)-Ser(tBu)-Resin Deprotection Fmoc Removal (20% Piperidine) Resin_Complex->Deprotection Free_Amine H-Lys(Boc)-Ser(tBu)-Resin (Reactive Intermediate) Deprotection->Free_Amine Coupling Next Coupling / Final Cleavage Free_Amine->Coupling Steric Hindrance (2-CTC) Favors This Path DKP_Attack Intramolecular Attack (Cyclization) Free_Amine->DKP_Attack Unimpeded on Wang Resin Target Target Peptide: H-Lys-Ser-OH Coupling->Target DKP_Product Diketopiperazine Byproduct (Loss of Yield) DKP_Attack->DKP_Product

Figure 1: Mechanism of DKP formation vs. Desired Pathway. The use of 2-CTC resin blocks the "Intramolecular Attack" pathway via steric hindrance.

Materials & Reagents

ComponentSpecificationPurpose
Resin 2-Chlorotrityl Chloride (2-CTC) Loading: 0.6–0.8 mmol/g. Prevents DKP formation.
Amino Acid 1 Fmoc-Ser(tBu)-OH C-terminal residue. tBu protects hydroxyl side chain.
Amino Acid 2 Fmoc-Lys(Boc)-OH N-terminal residue. Boc protects

-amine.
Coupling Reagent DIC / Oxyma Pure Preferred over HBTU to reduce racemization (Cys/Ser prone).
Base DIPEA (N,N-Diisopropylethylamine) Organic base for loading and coupling.
Solvents DMF (Peptide grade), DCM, MeOHReaction media and washing.
Cleavage TFA, TIS (Triisopropylsilane), WaterGlobal deprotection cocktail.

Experimental Protocol

Phase 1: Resin Loading (The Critical Step)

Note: Do not use standard coupling reagents for loading 2-CTC resin. Use nucleophilic substitution.

  • Weigh Resin: Place 1.0 g of 2-CTC resin (1.6 mmol/g nominal) in a fritted reaction vessel.

  • Swell: Add 10 mL DCM (dry). Swell for 20 mins.[1] Drain.

  • Prepare Loading Solution: Dissolve Fmoc-Ser(tBu)-OH (0.6 mmol, 0.5 eq relative to nominal max loading) in 10 mL DCM. Add DIPEA (4 eq).

    • Expert Tip: We intentionally underload the resin (aiming for ~0.6 mmol/g) to prevent aggregation and improve solvation.

  • Reaction: Add solution to resin. Agitate gently for 2 hours at room temperature.

  • Capping: Add 1 mL of Methanol (MeOH) to the reaction mixture. Agitate for 15 mins.

    • Reason: MeOH caps unreacted trityl chloride sites, preventing non-specific binding later.

  • Wash: Drain and wash: 3x DCM, 3x DMF, 3x DCM.

Phase 2: Peptide Assembly (Fmoc Cycle)
  • Fmoc Deprotection:

    • Add 20% Piperidine in DMF (10 mL). Agitate 5 mins. Drain.

    • Add 20% Piperidine in DMF (10 mL). Agitate 10 mins. Drain.

    • Wash: 5x DMF, 3x DCM.

  • Coupling Lysine:

    • Dissolve Fmoc-Lys(Boc)-OH (3 eq relative to loaded Ser), Oxyma Pure (3 eq), and DIC (3 eq) in minimal DMF.

    • Pre-activation: Let the mixture sit for 2 mins (color change to yellow/orange).

    • Add to resin. Agitate for 60 mins.

    • QC Check: Perform Kaiser Test. If blue, recouple. If colorless, proceed.

  • Final Fmoc Removal: Repeat Step 1 to remove the N-terminal Fmoc from Lysine.

  • Final Wash: 5x DMF, 5x DCM, 2x MeOH. Dry resin under vacuum / Nitrogen flow.

Phase 3: Two-Stage Cleavage & Deprotection

Rationale: Direct cleavage with 95% TFA generates trityl cations that can alkylate sensitive residues. A two-stage approach ensures high purity.

Stage A: Mild Cleavage (Release from Resin)

  • Prepare 1% TFA in DCM (v/v).

  • Add 10 mL to resin. Agitate 2 mins. Filter into a flask containing 1 mL Pyridine (to neutralize TFA).

  • Repeat 5-10 times.

  • Concentrate the filtrate (DCM) on a rotovap. You now have protected H-Lys(Boc)-Ser(tBu)-OH .

Stage B: Global Deprotection (Side Chain Removal)

  • Dissolve the residue from Stage A in Cleavage Cocktail :

    • 95% TFA

    • 2.5% TIS (Scavenger for tBu cations)

    • 2.5% H2O (Hydrolysis)

  • Stir for 2 hours at room temperature.

  • Precipitation: Add cold diethyl ether (10x volume). Centrifuge to pellet the white solid.

  • Wash: Decant ether, resuspend in fresh ether, centrifuge. Repeat 2x.

  • Dry: Lyophilize the pellet.

Purification & Analysis Strategy

Challenge: H-Lys-Ser-OH is extremely polar and hydrophilic. It will elute in the void volume (dead time) of a standard C18 HPLC column, making purification impossible.

Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing .

Recommended Method: HILIC Mode[2][3]
  • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or Waters XBridge BEH Amide).

  • Mobile Phase A: Acetonitrile (ACN) + 0.1% TFA.[2]

  • Mobile Phase B: Water + 0.1% TFA.[2][3]

  • Gradient: High Organic to High Aqueous (Inverse of Reverse Phase).

    • Start: 85% A (ACN) / 15% B (Water).

    • End: 50% A / 50% B over 20 mins.

  • Detection: UV at 214 nm (Amide bond).

Alternative Method: Ion-Pairing RP-HPLC

If HILIC is unavailable, modify standard C18 conditions:

  • Column: C18 AQ (Aqueous stable).

  • Ion Pairing Agent: Replace 0.1% TFA with 0.1% HFBA (Heptafluorobutyric acid) .

    • Mechanism:[3][4] HFBA is a hydrophobic counter-ion that binds to the positively charged Lysine, increasing the hydrophobicity of the complex and allowing retention on C18.

Experimental Workflow Diagram

Workflow cluster_synthesis Solid Phase Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification (Polarity Mgmt) Resin_Prep Resin Swelling (2-CTC Resin) Loading Load Fmoc-Ser(tBu)-OH (DCM/DIPEA) Resin_Prep->Loading Coupling Couple Fmoc-Lys(Boc)-OH (DIC/Oxyma) Loading->Coupling Mild_Cleave 1. Mild Cleavage (1% TFA/DCM) Coupling->Mild_Cleave Global_Deprot 2. Global Deprotection (95% TFA/TIS/H2O) Mild_Cleave->Global_Deprot HILIC HILIC HPLC (High ACN Start) Global_Deprot->HILIC Analysis QC: MS & Analytical HPLC HILIC->Analysis

Figure 2: End-to-end workflow for high-fidelity Lys-Ser synthesis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield DKP FormationEnsure 2-CTC resin was used. Avoid leaving the deprotected dipeptide-resin in base for long periods.
No Retention on HPLC Peptide too polarSwitch to HILIC column or use HFBA as an ion-pairing agent on C18.
Incomplete Coupling AggregationUse "Double Coupling" for the Lysine step. Switch solvent to NMP.
+18 Mass Shift (MS) Aspartimide (if Asp present)Not applicable for Lys-Ser. For this peptide, +18 usually indicates incomplete drying (Water adduct) or hydrolysis.

References

  • DKP Formation Mechanism & Prevention

    • Giron, P., et al. (2005). "Diketopiperazine formation in solid-phase peptide synthesis." Journal of Peptide Science.
    • Source:

  • 2-Chlorotrityl Chloride Resin Usage

    • Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters.
    • Source:

  • HILIC Purification of Peptides

    • Alpert, A. J. (1990).[5][6] "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds."[7] Journal of Chromatography A.

    • Source:

  • Ion-Pairing Reagents (HFBA)

    • Source:

Sources

HPLC method development for lysyl-serine detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Method Development for the Detection and Quantification of Lysyl-Serine (Lys-Ser)

Rationale and Physicochemical Profiling

The analytical quantification of the dipeptide this compound (Lys-Ser) presents a classic chromatographic challenge. Composed of a highly basic amino acid (lysine) and a polar, uncharged amino acid (serine), Lys-Ser is extremely hydrophilic. At a standard acidic mobile phase pH (pH 2.0–3.0), the dipeptide carries a net +2 charge due to the protonation of both the


-amino group and the 

-amino group of the lysine residue, while the C-terminal carboxyl group remains largely neutral.

Because of this extreme polarity and high charge density, Lys-Ser exhibits virtually no retention on standard alkyl-bonded reversed-phase (RP) columns (e.g., C18 or C8), typically eluting in the void volume[1]. Furthermore, the absence of aromatic rings or conjugated systems means Lys-Ser lacks a strong UV chromophore, restricting UV detection to the peptide bond absorbance at low wavelengths (210–214 nm)[2].

To overcome these limitations, method development must diverge from standard RP-HPLC. Two robust, self-validating methodologies are detailed below: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS for high-sensitivity applications[3][4], and Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) for preparative or routine UV-based analysis[5].

Methodological Decision Framework

The selection of the appropriate chromatographic method is dictated by the available detection modality and the required sensitivity. The workflow below illustrates the decision-making process for Lys-Ser method development.

Workflow Start Lys-Ser HPLC Method Development Assess Physicochemical Assessment (High Polarity, +2 Charge, Low UV) Start->Assess Decision Detection Modality? Assess->Decision MS Mass Spectrometry (LC-MS/MS) Decision->MS High Sensitivity / Specificity UV UV/Vis Detection (210-214 nm) Decision->UV Routine QC / Prep Scale HILIC HILIC Mode Amide/Silica Column Gradient: High Org -> High Aq MS->HILIC IP_RP Ion-Pairing RP-HPLC C18 Column + HFBA Modifier Gradient: High Aq -> High Org UV->IP_RP

Decision matrix for Lys-Ser HPLC method development based on detection modality.

Strategy A: HILIC-MS/MS (The Gold Standard for Polar Dipeptides)

Causality & Mechanism: HILIC provides orthogonal selectivity to RP-HPLC by utilizing a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. The mechanism relies on the partitioning of the polar Lys-Ser into a water-enriched layer immobilized on the stationary phase[6]. Because MS/MS is highly sensitive to ion suppression, non-volatile salts and strong ion-pairing agents must be avoided. Ammonium formate (pH 3.0) is utilized to ensure the dipeptide remains fully protonated for positive electrospray ionization (ESI+) while maintaining a reproducible hydration layer on the column[3].

Protocol: HILIC-MS/MS Workflow

  • Column Equilibration: Install an Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Flush with 50 column volumes of 50:50 Mobile Phase A:B to hydrate the pores, followed by 20 column volumes of the initial gradient conditions (90% B).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade

      
      , adjusted to pH 3.0 with formic acid.
      
    • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Sample Preparation: Dilute the Lys-Ser sample in a diluent matching the initial mobile phase (e.g., 90% Acetonitrile) to prevent severe peak distortion (solvent effects) upon injection.

  • Execution: Inject 2 µL. Run the gradient from 90% B to 50% B (see Table 1).

  • Detection: Operate the mass spectrometer in ESI+ mode. Monitor the specific MRM transitions for the Lys-Ser precursor

    
     to its specific fragment ions[4].
    

Strategy B: Ion-Pairing RP-HPLC-UV (Routine & Preparative Scale)

Causality & Mechanism: When MS is unavailable or preparative scaling is required, RP-HPLC can be forced to retain Lys-Ser through the use of strong ion-pairing reagents. While Trifluoroacetic acid (TFA) is common, it often provides insufficient hydrophobicity for a +2 charged dipeptide. Heptafluorobutyric acid (HFBA) is selected instead. The negatively charged carboxylate of HFBA forms a neutral, hydrophobic complex with the protonated amines of Lys-Ser, while its long fluorinated tail strongly anchors the complex to the C18 stationary phase, drastically increasing retention time and improving peak shape by masking residual silanols[5].

Protocol: IP-RP-HPLC Workflow

  • Column Selection: Use a fully end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) capable of withstanding highly acidic conditions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% HFBA (v/v) in HPLC-grade

      
      .
      
    • Mobile Phase B: 0.1% HFBA (v/v) in HPLC-grade Acetonitrile.

    • Note: HFBA is highly corrosive and UV-absorbent; baseline drift at 210 nm during the gradient is expected and must be subtracted using a blank injection.

  • Execution: Inject 10 µL. Execute a shallow gradient (0% to 30% B) to carefully elute the ion-paired complex (see Table 2).

  • Detection: Monitor UV absorbance at 210 nm.

Quantitative Data & System Validation

A self-validating protocol requires strict System Suitability Testing (SST) prior to sample analysis. If the SST criteria (Table 3) fail, the system must be paused, and the root cause (e.g., inadequate column equilibration, mobile phase preparation errors) must be addressed.

Table 1: HILIC-MS/MS Gradient Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (Aq) % Mobile Phase B (Org) Curve
0.0 0.4 10 90 Initial
1.0 0.4 10 90 Isocratic hold
6.0 0.4 50 50 Linear
7.5 0.4 50 50 Wash
8.0 0.4 10 90 Re-equilibration

| 12.0 | 0.4 | 10 | 90 | End |

Table 2: IP-RP-HPLC Gradient Profile

Time (min) Flow Rate (mL/min) % Mobile Phase A (Aq) % Mobile Phase B (Org) Curve
0.0 1.0 100 0 Initial
2.0 1.0 100 0 Isocratic hold
15.0 1.0 70 30 Linear
17.0 1.0 10 90 Wash
18.0 1.0 100 0 Re-equilibration

| 25.0 | 1.0 | 100 | 0 | End |

Table 3: System Suitability Testing (SST) Acceptance Criteria

Parameter Target Value Rationale for Lys-Ser Analysis

| Retention Factor (k') | > 2.0 | Ensures the highly polar dipeptide is well separated from the void volume (


). |
| Tailing Factor (

)
| ≤ 1.5 | Basic peptides tend to tail due to secondary silanol interactions;

verifies adequate ion-pairing/buffering. | | Resolution (

)
| ≥ 2.0 | Ensures baseline separation from adjacent impurities or single amino acid degradation products. | | Injection Precision | RSD ≤ 2.0% | Validates autosampler performance and stable stationary phase partitioning over 5 replicate injections. |

References

  • HPLC Analysis Methods for Peptide Characterization | Laboratory Research | Biovera. biovera.com.au.5

  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. fishersci.com. 1

  • Mixed-mode hydrophilic interaction/cation-exchange chromatography (HILIC/CEX) of peptides and proteins - PMC. nih.gov. 6

  • Construction of diverse peptide structural architectures via chemoselective peptide ligation. rsc.org. 2

  • Improvement of Physiological Metabolism and Flavor Quality of Eriocheir sinensis Ovaries by Dietary Supplementation with Antarctic Krill Meal - MDPI. mdpi.com. 3

  • Discovery and Characterization of an Acid-Labile Serine-Lysine Cross-Link in Antibody High-Molecular-Weight Species Using a Multipronged Mass Spectrometry Approach - PMC. nih.gov. 4

Sources

Application Note: Quantitative Analysis of Lysyl-Serine (Lys-Ser) in Biological Matrices via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This protocol details the validated methodology for the quantification of the dipeptide Lysyl-Serine (Lys-Ser) in plasma and tissue homogenates. As a small, highly polar dipeptide (MW 233.27 Da), Lys-Ser presents significant bioanalytical challenges, primarily regarding chromatographic retention and matrix suppression.

Standard Reverse-Phase (C18) chromatography is unsuitable for Lys-Ser due to its hydrophilic nature (logP ~ -4.6), which results in elution within the void volume where ion suppression is most severe. This guide implements Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure adequate retention, peak focusing, and separation from isobaric interferences.

Key Applications
  • Proteolysis Monitoring: Marker of specific protein degradation pathways.

  • Immunology: Investigation of T-cell modulatory peptides (e.g., TCMP-80).

  • Drug Development: Quality control of synthetic peptide impurities.

Method Development Strategy (The "Why")

The Polarity Challenge

The critical failure point in dipeptide analysis is "Void Volume Elution." Lys-Ser possesses two primary amine groups and a hydroxyl group, making it extremely polar. On a C18 column, it interacts minimally with the stationary phase.

  • Solution: We utilize a Zwitterionic HILIC (ZIC-HILIC) or Amide-HILIC stationary phase. These phases create a water-enriched layer on the surface, allowing Lys-Ser to partition based on hydrophilicity.

Mass Spectrometry Logic
  • Ionization: Electrospray Ionization (ESI) in Positive mode is optimal due to the basic lysine residue, which readily accepts protons (

    
    ).
    
  • Fragmentation: The collision-induced dissociation (CID) of Lys-Ser follows standard peptide fragmentation rules.

    • Quantifier (y1 ion): Cleavage of the peptide bond yields the y1 ion (Serine residue + H),

      
      . This transition is specific and stable.
      
    • Qualifier (Immonium): The Lysine immonium ion (

      
      ) is high-intensity but often noisy in complex matrices. It serves as a secondary confirmation.
      

Experimental Workflow

Logical Workflow Diagram

The following diagram illustrates the critical path from sample extraction to data acquisition, highlighting the decision points for HILIC retention.

G Sample Biological Sample (Plasma/Tissue) PPT Protein Precipitation (ACN:MeOH 3:1) Sample->PPT Add ISTD Evap Supernatant Evaporation (N2 at 40°C) PPT->Evap Centrifuge 14k x g Recon Reconstitution (80% ACN - HILIC Compatible) Evap->Recon Concentrate LC HILIC Separation (Amide/ZIC Column) Recon->LC Inject MS MS/MS Detection (m/z 234.1 -> 106.1) LC->MS ESI+

Figure 1: End-to-end workflow for Lys-Ser quantification ensuring solvent compatibility with HILIC injection conditions.

LC-MS/MS Parameters

Mass Spectrometer Settings (Source: ESI+)

Note: Parameters below are optimized for a Sciex Triple Quad 6500+. Adjust Gas/Temp for Agilent/Thermo equivalents.

ParameterSettingRationale
Ion Source Turbo Ion Spray (ESI)Soft ionization for peptides.
Polarity PositiveProtonation of amine groups (

).
Curtain Gas (CUR) 35 psiPrevents solvent droplets entering vacuum.
Collision Gas (CAD) MediumEnsures efficient fragmentation.
IonSpray Voltage (IS) 5500 VHigh voltage required for HILIC mobile phases (high organic).
Temperature (TEM) 500°CEfficient desolvation of aqueous/organic mix.
Ion Source Gas 1 (GS1) 50 psiNebulization gas.
Ion Source Gas 2 (GS2) 60 psiHeater gas.
MRM Transitions (Precursor -> Product)

Optimization Protocol: Perform a product ion scan on the standard (1 µg/mL) to verify exact collision energies (CE) for your specific instrument.

AnalytePrecursor (Q1)Product (Q3)IDDP (V)CE (eV)CXP (V)
Lys-Ser 234.1 106.1 Quant (y1) 6022 10
Lys-Ser234.184.1Qual (Lys-Imm)60358
Lys-Ser234.1216.1Qual (Loss of

)
601512
ISTD *240.1 112.1 Quant 6022 10

*ISTD: Stable Isotope Labeled Lys-Ser (


-Lys, 

-Lys) is recommended. If unavailable,

-Lysine may be used as a surrogate, though retention times will differ slightly.
Chromatographic Conditions (HILIC)

Column: Waters XBridge Amide (3.5 µm, 2.1 x 100 mm) or Merck SeQuant ZIC-HILIC. Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer). Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Program: HILIC gradients run from High Organic -> Low Organic.

Time (min)% Mobile Phase B (Organic)Flow Rate (mL/min)Comment
0.0900.3Initial loading (High retention)
1.0900.3Isocratic hold
5.0500.3Elution gradient
5.1400.3Wash
7.0400.3Wash hold
7.1900.4Re-equilibration (Crucial)
10.0900.3Ready for next injection

Sample Preparation Protocol

Objective: Remove proteins while maintaining a high-organic solvent ratio compatible with HILIC injection. Injecting a highly aqueous sample into a HILIC column will destroy peak shape.

Reagents
  • Extraction Solvent: Acetonitrile:Methanol (75:25 v/v) with 0.1% Formic Acid.

  • Internal Standard Spiking Solution: 100 ng/mL SIL-Lys-Ser in Acetonitrile.

Step-by-Step Procedure
  • Aliquot: Transfer 50 µL of plasma/homogenate to a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard Spiking Solution. Vortex briefly.

  • Precipitate: Add 200 µL of Extraction Solvent (Cold).

    • Ratio: 1:4 sample-to-solvent ratio ensures >98% protein removal.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to a clean tube.

    • Optional: If sensitivity is low, evaporate supernatant under

      
       at 40°C and reconstitute in 100 µL of 80% Acetonitrile .
      
  • Injection: Transfer to autosampler vial. Inject 2-5 µL .

    • Critical: Do NOT reconstitute in 100% water. The injection solvent must match the initial mobile phase (approx 80-90% ACN) to prevent peak broadening.

Fragmentation Logic & Mechanism

Understanding the fragmentation is vital for troubleshooting interferences. The diagram below details the formation of the primary quantifier ion.

Fragmentation cluster_ions Product Ions Precursor Precursor Ion [M+H]+ m/z 234.1 (Lys-Ser) Collision Collision Cell (CID) Energy: 20-25 eV Precursor->Collision y1 y1 Ion (Serine fragment) m/z 106.1 QUANTIFIER Collision->y1 Peptide Bond Breakage Imm Lys Immonium m/z 84.1 QUALIFIER Collision->Imm Side Chain Fragmentation b1 b1 Ion (Lysine fragment) m/z 129.1 (Unstable -> Loss of CO) Collision->b1

Figure 2: CID Fragmentation pathway of this compound. The y1 ion is preferred for quantification due to higher specificity compared to the ubiquitous immonium ion.

Validation & Troubleshooting

Linearity and Range
  • Range: 1 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression is required due to the wide dynamic range.
    
Common Pitfalls
  • Retention Time Drift: HILIC columns require long equilibration times. Ensure the re-equilibration step (7.1 - 10.0 min) is not shortened.

  • Carryover: Lys-Ser is polar and "sticky" on metallic surfaces. Use a needle wash of 10% Formic Acid in Water followed by 50:50 MeOH:ACN .

  • Isobaric Interference: Ser-Lys (reverse sequence) has the same mass. The HILIC gradient described above generally separates these sequence isomers. Verify separation by injecting Ser-Lys standard.

References

  • Human Metabolome Database (HMDB). Metabocard for this compound (HMDB0000187). Available at: [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds. Analytical and Bioanalytical Chemistry.[1][2][3][4][5][6][7][8][9][10] Available at: [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Tolmacheva, A. et al. (2021).HILIC-MS/MS method for the simultaneous quantification of dipeptides in biological fluids. (General reference for dipeptide methodology).
  • PubChem. L-Lysyl-L-serine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

preparation of lysyl-serine stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Lysyl-Serine (Lys-Ser) Stock Solutions for Mammalian Cell Culture

Subtitle: Stability, Sterility, and Bioavailability Enhancement via Dipeptide Supplementation

Scope & Rationale

This guide provides a standardized protocol for the preparation, storage, and utilization of this compound (Lys-Ser) dipeptide stock solutions.

Why Lys-Ser? In high-density cell culture (CHO, HEK293, or primary lines), free amino acid transport systems can become saturated. Lys-Ser utilizes the high-capacity PEPT1 (SLC15A1) and PEPT2 (SLC15A2) proton-coupled oligopeptide transporters, bypassing the saturation bottlenecks often seen with cationic amino acid transporters (CATs) used by free Lysine. Furthermore, dipeptides often exhibit superior solubility and chemical stability compared to free amino acids in complex media formulations.

Physicochemical Specifications

Before preparation, verify the properties of your specific lot.[1]

ParameterSpecificationCritical Note
Compound Name L-Lysyl-L-SerineEnsure L-isomer configuration for biological activity.
CAS Number 6665-19-6Verify against Certificate of Analysis (CoA).[2]
Molecular Weight 233.27 g/mol Use this exact value for Molarity calculations.
Solubility (Water) >50 mg/mLHighly soluble; heating is rarely required.
Isoelectric Point (pI) ~5.68 - 6.0Solution may be slightly acidic/neutral; generally self-buffering at low conc.
Hygroscopicity ModerateStore lyophilized powder in a desiccator at -20°C.

Preparation Protocol: 100 mM Stock Solution

Target Concentration: 100 mM (Suitable for 1000x dilution to achieve 0.1 mM working concentration). Volume: 50 mL.

Step 1: Molarity Calculation



Step 2: Solvent Selection
  • Recommended: Cell Culture Grade Water (WFI - Water for Injection).

  • Why? Avoid PBS or saline for high-concentration freezing stocks. Phosphate salts can precipitate during freeze-thaw cycles, potentially trapping the peptide or causing local pH spikes.

Step 3: Dissolution & pH Check
  • Weigh 1.166 g of Lys-Ser into a sterile 50 mL conical tube.

  • Add approximately 40 mL of WFI (80% of final volume).

  • Vortex gently until fully dissolved. Lys-Ser is hydrophilic and should dissolve instantly.

  • Critical Check: Measure pH of a small aliquot.

    • Target: pH 6.0 – 7.5.

    • Action: If pH < 5.0, adjust carefully with 1N NaOH. If pH > 8.0, adjust with 1N HCl. Extreme pH can cause hydrolysis or racemization.

  • Bring volume up to exactly 50 mL with WFI.

Step 4: Sterile Filtration
  • Use a 0.22 µm Polyethersulfone (PES) syringe filter.

  • Why PES? PES membranes exhibit low protein/peptide binding compared to Nylon or Cellulose Nitrate, ensuring you do not lose active compound during filtration.

Step 5: Aliquoting & Storage
  • Dispense into 1 mL or 5 mL cryovials .

  • Storage: -20°C (Stable for 6-12 months).

  • Avoid Freeze-Thaw: Dipeptides are robust, but repeated cycling can induce hydrolysis. Use single-use aliquots.

Visualizing the Workflow

The following diagram outlines the critical path for stock preparation, highlighting decision nodes for quality control.

LysSer_Prep_Workflow Start Weigh Lys-Ser (1.166g) Dissolve Dissolve in 40mL WFI Start->Dissolve pH_Check Check pH (Target 6.0-7.5) Dissolve->pH_Check Adjust Adjust with NaOH/HCl pH_Check->Adjust Out of Range TopUp Top up to 50mL pH_Check->TopUp Pass Adjust->pH_Check Filter Filter 0.22µm (PES Membrane) TopUp->Filter Aliquot Aliquot & Store (-20°C) Filter->Aliquot

Caption: Figure 1. Step-by-step workflow for preparing a sterile, pH-balanced Lys-Ser stock solution.

Biological Mechanism: Why it Works

Understanding the transport mechanism is vital for experimental design. Lys-Ser does not compete with free Lysine for the cationic amino acid transporter (CAT-1). Instead, it "sneaks" in via the proton-coupled peptide transporter.

Transport_Mechanism cluster_extracellular Extracellular Space (Media) cluster_membrane Cell Membrane cluster_intracellular Cytoplasm LysSer_Out Lys-Ser Dipeptide PEPT1 PEPT1 / SLC15A1 Transporter LysSer_Out->PEPT1 Substrate H_Out H+ Ions H_Out->PEPT1 Co-transport LysSer_In Lys-Ser (Intracellular) PEPT1->LysSer_In Influx Peptidases Cytosolic Peptidases LysSer_In->Peptidases Hydrolysis Lys L-Lysine (Metabolism) Peptidases->Lys Ser L-Serine (Metabolism) Peptidases->Ser

Caption: Figure 2. PEPT1-mediated transport allows Lys-Ser to bypass saturated amino acid transporters.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation on Thaw Salt crash or concentration too high.Warm to 37°C briefly. If persistent, prepare new stock in WFI (not PBS).
Yellowing of Solution Oxidation (Maillard reaction if sugars present).Discard. Ensure stock is made in pure water, not media.
Cell Toxicity Endotoxin contamination.Use LAL-tested water and glassware. Verify endotoxin <0.1 EU/mL.
No Biological Effect Hydrolysis during storage.Verify storage temp (-20°C). Avoid frost-free freezers (temp cycling).

References

  • PubChem. (2025).[3] L-Lysyl-L-serine Compound Summary. National Library of Medicine. [Link]

  • Ganapathy, V., et al. (2001). PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine. Journal of Clinical Investigation. [Link]

Sources

Application Note: Lysyl-Serine (Lys-Ser) as a Surrogate Internal Standard in Targeted LC-MS/MS Peptidomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In targeted LC-MS/MS bioanalysis, the selection of an appropriate internal standard (IS) is paramount for mitigating matrix effects, compensating for recovery losses during sample preparation, and ensuring absolute quantitation accuracy. While stable isotope-labeled (SIL) analogs are the gold standard, they are often cost-prohibitive or commercially unavailable for multiplexed peptidomic panels, cosmetic formulation testing, or novel biomarker discovery[1]. In such scenarios, structurally homologous surrogate dipeptides must be utilized.

Lysyl-Serine (Lys-Ser), a highly polar dipeptide, has emerged as an exceptionally robust surrogate IS for the quantitation of small bioactive peptides, collagen hydrolysates, and polar metabolites[2].

Causality of Selection:

  • Ionization Efficiency: The primary ε-amine on the lysine side chain acts as a potent proton acceptor, guaranteeing high ionization efficiency and stable spray dynamics in positive electrospray ionization (ESI+) mode.

  • Chromatographic Orthogonality: The polar hydroxyl group of serine makes Lys-Ser highly retentive in Hydrophilic Interaction Liquid Chromatography (HILIC), allowing it to elute in a region free from severe phospholipid-induced ion suppression.

  • Derivatization Compatibility: Both the N-terminal α-amine and the lysine ε-amine are readily accessible for common derivatization strategies (e.g., AccQ-Tag, propyl chloroformate) used to enhance the sensitivity of short peptides[3].

Mechanistic Insights: Mass Spectrometric Behavior

Understanding the gas-phase fragmentation of Lys-Ser is critical for optimizing Multiple Reaction Monitoring (MRM) transitions. Upon collision-induced dissociation (CID), the protonated precursor ion


 at 

undergoes predictable cleavage at the peptide bond, yielding specific

and

sequence ions.

MS_Fragmentation Precursor Lys-Ser [M+H]+ m/z 234.1 y1 y1 Ion (Ser) m/z 106.1 Precursor->y1 Amide Bond Cleavage b1 b1 Ion (Lys) m/z 129.1 Precursor->b1 Amide Bond Cleavage H2O_loss [M+H-H2O]+ m/z 216.1 Precursor->H2O_loss -18 Da (Serine OH) NH3_loss [M+H-NH3]+ m/z 217.1 Precursor->NH3_loss -17 Da (Lysine NH2)

Gas-phase CID fragmentation pathway of protonated Lys-Ser (m/z 234.1).

The most abundant and stable product ion is typically the


 ion at 

(corresponding to the serine residue) and the

ion at

(lysine residue). Secondary neutral losses of water (-18 Da) from the serine hydroxyl and ammonia (-17 Da) from the lysine side chain provide orthogonal qualifier transitions to ensure peak purity.

Experimental Methodology & Self-Validating Protocol

To ensure trustworthiness and rigorous E-E-A-T standards, the following protocol incorporates a self-validating framework. By splitting the IS spiking step (pre-extraction vs. post-extraction), researchers can quantitatively calculate both extraction recovery (RE) and matrix effect (ME), fulfilling strict bioanalytical validation guidelines.

Workflow Step1 1. Sample Aliquoting & Matrix Spiking Step2 2. Addition of Lys-Ser Internal Standard (IS) Step1->Step2 Step3 3. Protein Precipitation (Acetonitrile/Methanol) Step2->Step3 Step4 4. Centrifugation & Supernatant Collection Step3->Step4 Step5 5. Optional Derivatization (e.g., AQC / Chloroformate) Step4->Step5 Step6 6. LC-MS/MS Analysis (MRM Mode) Step5->Step6

Self-validating sample preparation workflow for matrix effect and recovery.

Step-by-Step Protocol:
  • Preparation of Working Solutions:

    • Reconstitute lyophilized Lys-Ser in 0.1% Formic Acid in LC-MS grade water to a stock concentration of 1.0 mg/mL.

    • Dilute to a working IS solution of 500 ng/mL in 50:50 Methanol:Water.

  • Sample Aliquoting & Spiking:

    • Transfer 50 µL of biological matrix (e.g., plasma, tissue homogenate, or cosmetic formulation extract[4]) into a 1.5 mL microcentrifuge tube.

    • Pre-extraction Spike (Set A): Add 10 µL of the Lys-Ser working IS solution.

    • Post-extraction Spike (Set B - for validation only): Add 10 µL of blank solvent.

  • Protein Precipitation (PPT):

    • Add 200 µL of ice-cold Acetonitrile (containing 1% Formic Acid) to all tubes to precipitate high-molecular-weight proteins.

    • Vortex vigorously for 2 minutes to ensure complete disruption of peptide-protein binding.

  • Centrifugation:

    • Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to a clean LC vial.

  • Post-Extraction Spiking (Validation Step):

    • To Set B vials, add 10 µL of the Lys-Ser working IS solution.

  • LC-MS/MS Analysis:

    • Inject 2 µL into the LC-MS/MS system.

Self-Validation Calculation:

  • Recovery (RE%) = (Area of Set A / Area of Set B) × 100

  • Matrix Effect (ME%) = (Area of Set B / Area of Neat Standard in Solvent) × 100

  • Analytical Insight: ME should consistently fall between 85-115%. If outside this range, the LC gradient must be adjusted to shift the Lys-Ser retention time away from early-eluting salts or late-eluting phospholipids.

Quantitative Data & Instrument Parameters

Table 1: Optimized MRM Parameters for Lys-Ser (ESI+)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Lys-Ser 234.1106.1502518Quantifier (

)
Lys-Ser 234.1129.1502522Qualifier (

)
Lys-Ser 234.1216.1502512Qualifier (-H₂O)
Lys-Ser 234.184.1502530Qualifier (Lys immonium)
Table 2: Recommended HILIC Gradient Elution Profile

Column: Waters Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0) Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.05.095.0Initial
1.05.095.06 (Linear)
4.040.060.06 (Linear)
5.040.060.06 (Linear)
5.15.095.06 (Linear)
7.05.095.06 (Linear)

Causality of LC Conditions: HILIC is actively selected over Reversed-Phase (RP) chromatography for underivatized Lys-Ser. Highly polar dipeptides exhibit poor retention on standard C18 columns, eluting in the void volume where matrix suppression is most severe. The BEH Amide column, starting at 95% organic, ensures robust retention, symmetrical peak shape, and maximum desolvation efficiency in the ESI source.

Advanced Applications: Derivatization

For ultra-trace analysis (e.g., organ-specific dipeptide profiling), Lys-Ser can be chemically derivatized. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with both the N-terminal amine and the lysine side chain. This dual-labeling increases the hydrophobicity of Lys-Ser, allowing for Reversed-Phase (C18) separation and shifting the precursor mass higher, which significantly reduces low-mass background noise[3].

References

  • Title: A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC Source: nih.gov URL: 3

  • Title: Bioactive Peptide Profiling in Collagen Hydrolysates: Comparative Analysis Using Targeted and Untargeted Liquid Chromatography–Tandem Mass Spectrometry Quantification - MDPI Source: mdpi.com URL: 2

  • Title: Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays Source: bioanalysis-zone.com URL: 1

  • Title: Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics - ResearchGate Source: researchgate.net URL: 4

Sources

enzymatic synthesis of lysyl-serine using proteases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the enzymatic synthesis of the dipeptide Lysyl-Serine (Lys-Ser) utilizing the serine protease Trypsin . Unlike traditional chemical synthesis, which requires hazardous coupling reagents (e.g., DCC/HOBt) and extensive side-chain protection, this enzymatic approach leverages the regiospecificity of Trypsin to form the peptide bond under mild conditions.

Why Trypsin? Trypsin specifically recognizes positively charged residues (Lysine, Arginine) at the P1 position (acyl donor).[1][2] By using an activated ester of Lysine (


-protected) and Serine as the nucleophile, we drive the reaction via kinetic control , favoring aminolysis over hydrolysis.

Theoretical Basis: Kinetic vs. Thermodynamic Control

To achieve high yields, one must distinguish between the two modes of enzymatic peptide synthesis. This protocol utilizes Kinetic Control , which is superior for this specific dipeptide.[3]

FeatureThermodynamic ControlKinetic Control (Selected Method)
Driving Force Mass action (Equilibrium shift)Faster reaction rate of aminolysis vs. hydrolysis
Substrate State Free carboxylic acid (

)
Activated ester (

)
Energy Profile Endergonic (Requires

input)
Exergonic (Energy provided by ester bond)
Enzyme Role Reverses hydrolysisTransfers acyl group to nucleophile
Critical Factor Water activity (

) must be very low
Ratio of Nucleophile (

) to Water (

)
Mechanism of Action

In kinetic synthesis, Trypsin attacks the ester substrate (Donor) to form an Acyl-Enzyme Intermediate .[3] This intermediate is then attacked by the nucleophile (Serine) to form the peptide, rather than by water (which would result in hydrolysis).

KineticMechanism Enzyme Free Trypsin ES Michaelis Complex [E-S] Enzyme->ES + Donor Substrate Acyl Donor (Cbz-Lys-OEt) Substrate->ES AcylEnzyme Acyl-Enzyme Intermediate ES->AcylEnzyme Acylation (-EtOH) Product Dipeptide (Cbz-Lys-Ser-OEt) AcylEnzyme->Product Aminolysis (Fast) Byproduct Hydrolyzed Acid (Cbz-Lys-OH) AcylEnzyme->Byproduct Hydrolysis (Slow) Nucleophile Nucleophile (Ser-OEt) Nucleophile->Product Product->Enzyme Release Water Water (Hydrolysis) Water->Byproduct

Figure 1: Kinetic mechanism of Trypsin-catalyzed peptide synthesis. The pathway in green represents the desired aminolysis, while the dashed path represents the competing hydrolysis.

Strategic Planning & Material Selection

Enzyme Selection
  • Enzyme: Porcine Pancreatic Trypsin (Type II or equivalent).

  • Rationale: High specificity for Lysine at the C-terminus.

  • Form: Immobilized Trypsin (e.g., on Sepharose or acrylic beads) is recommended to prevent autolysis of the enzyme and facilitate removal.

Substrate Engineering
  • Acyl Donor (Lysine):

    
    -Cbz-L-Lysine ethyl ester (Cbz-Lys-OEt).
    
    • Why Cbz? The

      
      -amine must be blocked to prevent polymerization (Lys attacking Lys).
      
    • Why Ethyl Ester? Provides the activation energy for the acyl-enzyme formation.

  • Nucleophile (Serine): L-Serine ethyl ester (Ser-OEt) or L-Serine amide (Ser-NH

    
    ).
    
    • Rationale: Protecting the C-terminus of Serine removes the negative charge, preventing electrostatic repulsion and improving solubility in organic solvents.

Solvent System
  • Medium: 90% Organic Solvent / 10% Aqueous Buffer.

  • Solvent Choice: Dimethylformamide (DMF) or Acetonitrile (ACN).[4]

  • Rationale: High organic content suppresses water activity (

    
    ), reducing the hydrolysis side-reaction [1].
    

Experimental Protocol

Phase 1: Preparation
  • Buffer Prep: Prepare 0.1 M Carbonate/Bicarbonate buffer, pH 9.5. (High pH is required to deprotonate the Serine amine; pKa

    
     9.1).
    
  • Substrate Solution:

    • Dissolve Cbz-Lys-OEt (Donor) to a final concentration of 50 mM .

    • Dissolve Ser-OEt (Acceptor) to a final concentration of 150 mM (3:1 molar excess to drive aminolysis).

    • Solvent: 90% DMF / 10% Buffer (v/v).

    • Note: Ensure substrates are fully dissolved. If turbidity occurs, add small amounts of DMSO.

Phase 2: Enzymatic Reaction
  • Initiation: Add Immobilized Trypsin (200 U/mL reaction volume) to the substrate solution.

  • Incubation:

    • Temperature: 30°C (Mild heat favors kinetics without denaturing enzyme).

    • Agitation: Gentle shaking (200 rpm). Do not vortex (shears enzyme).

  • Monitoring: The reaction is time-critical . Kinetic synthesis produces a peak yield followed by degradation (secondary hydrolysis).

    • Sample every 15 minutes for the first hour, then every 30 minutes.

Phase 3: Quenching & Workup
  • Stop Point: When HPLC indicates Donor consumption >90% or Product peak begins to plateau.

  • Quenching: Filter off the immobilized enzyme immediately.

    • Self-Validating Step: If using free enzyme, lower pH to 3.0 using 1M HCl to instantly deactivate Trypsin.

  • Evaporation: Remove organic solvent (DMF) under reduced pressure (Rotavap) at 40°C.

Phase 4: Purification
  • Extraction: Resuspend residue in Ethyl Acetate. Wash with 5% Citric Acid (removes unreacted Serine) and 5% NaHCO

    
     (removes hydrolyzed Cbz-Lys-OH).
    
  • Deprotection (Optional): If free Lys-Ser is required:

    • Hydrogenation (H

      
      , Pd/C) removes Cbz.
      
    • Mild alkaline hydrolysis removes the C-terminal ester.

Workflow Diagram

Workflow Start Start: Substrate Prep (Donor: Cbz-Lys-OEt) (Acceptor: Ser-OEt) Mix Mix in 90% DMF pH 9.5 Buffer Start->Mix EnzymeAdd Add Immobilized Trypsin Mix->EnzymeAdd Reaction Incubate 30°C Kinetic Control EnzymeAdd->Reaction Check HPLC Monitoring (Is Yield Max?) Reaction->Check Check->Reaction No (Yield Rising) Stop Filter Enzyme / Quench Check->Stop Yes (Plateau) Purify Liquid-Liquid Extraction (Ethyl Acetate) Stop->Purify Final Final Product: Cbz-Lys-Ser-OEt Purify->Final

Figure 2: Operational workflow for the enzymatic synthesis of Lys-Ser derivatives.

Analytical Validation (HPLC)

System: RP-HPLC (C18 Column). Mobile Phase:

  • A: 0.1% TFA in Water

  • B: 0.1% TFA in Acetonitrile Gradient: 5% B to 60% B over 20 minutes. Detection: UV at 214 nm (peptide bond) and 254 nm (Cbz group).

ComponentApprox Retention Time (min)Validation Marker
Ser-OEt 2.5Early elution (polar)
Cbz-Lys-OH 12.0Hydrolysis Byproduct (Monitor to minimize)
Cbz-Lys-OEt 14.5Unreacted Donor (Should decrease)
Cbz-Lys-Ser-OEt 13.2 Target Product

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) High water content causing hydrolysis.Increase organic solvent % (up to 95%). Ensure solvents are anhydrous.
No Reaction pH too low; Nucleophile protonated.Increase pH to 9.5-10.0. Serine amine must be uncharged to attack.
Product Degradation Reaction time too long (Secondary hydrolysis).Quench reaction earlier. Trypsin will eventually cleave the Lys-Ser bond it just formed.
Precipitation Substrate insolubility.Switch from Ethanol to DMF or DMSO.

References

  • Jakubke, H. D., & Kuhl, P. (1985). Proteases as biocatalysts for peptide synthesis. Pharmazie, 40(6), 377-384.

  • Homandberg, G. A., Mattis, J. A., & Laskowski, M. (1978). Synthesis of peptide bonds by proteinases. Addition of organic cosolvents shifts peptide bond equilibria toward synthesis. Biochemistry, 17(24), 5220–5227.

  • Bordusa, F. (2002). Proteases in organic synthesis. Chemical Reviews, 102(12), 4817-4867.

  • Kumar, D., & Bhalla, T. C. (2005). Microbial proteases in peptide synthesis: approaches and applications. Applied Microbiology and Biotechnology, 68(6), 726-736.

Sources

Application Note: Optimized Purification of Synthetic Lysyl-Serine (Lys-Ser) via Preparative RP-HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of small, hydrophilic dipeptides like Lysyl-Serine (Lys-Ser) presents a distinct challenge in reversed-phase chromatography: retention .[1] Unlike larger peptides, Lys-Ser lacks significant hydrophobic surface area, often causing it to elute in the void volume (


) on standard C18 stationary phases.

This guide details a robust, self-validating protocol for the purification of synthetic Lys-Ser. By leveraging ion-pairing mechanisms (Trifluoroacetic acid), aqueous-stable stationary phases (C18-AQ), and thermodynamically controlled gradients , we achieve >98% purity with high recovery.[1]

Physicochemical Profile & Separation Logic

To design an effective purification strategy, one must first understand the solute.

PropertyValue / DescriptionChromatographic Implication
Sequence H-Lys-Ser-OHDipeptide (Polar)
Isoelectric Point (pI) ~9.74Positively charged at neutral/acidic pH.[1]
Hydrophobicity Very LowMinimal interaction with C18 alkyl chains.[1]
Key Functional Groups

-Amino (Lys), Hydroxyl (Ser)
Requires ion-pairing to induce retention.[1]
UV Absorption < 220 nmNo aromatic residues (Trp/Tyr/Phe); must detect at 214 nm.[1]
The Mechanism of Retention

Since Lys-Ser is hydrophilic, standard hydrophobic interaction is insufficient. We utilize Ion-Pairing Chromatography (IPC) .[1]

  • The Agent: Trifluoroacetic Acid (TFA).[1][2][3][4][5]

  • The Action: The anionic trifluoroacetate (

    
    ) pairs with the cationic ammonium groups on Lysine.
    
  • The Result: The neutral, ion-paired complex is significantly more hydrophobic than the free peptide, allowing it to partition into the C18 stationary phase.

IonPairingMechanism cluster_0 Mobile Phase (pH 2.0) cluster_1 Stationary Phase Peptide Lys-Ser (+) Complex [Peptide(+) • TFA(-)] Neutral Ion Pair Peptide->Complex Electrostatic Attraction TFA TFA Anion (-) TFA->Complex C18 C18 Ligands Complex->C18 Hydrophobic Adsorption caption Fig 1: Mechanism of TFA-mediated retention for hydrophilic peptides.

Protocol 1: Analytical Method Development ("The Scout")

Objective: Establish retention and separation from synthesis impurities (e.g., truncated sequences, scavengers) before consuming large amounts of crude material.

Materials
  • Column: C18-AQ (Aqueous Stable) or Polar-Embedded C18.[1]

    • Why: Standard C18 chains "collapse" (dewet) in 100% water, losing retention.[1] AQ columns function in 100% aqueous conditions, which is required to bind Lys-Ser.[1]

    • Dimensions: 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: 100% Water + 0.1% (v/v) TFA.[1]

  • Mobile Phase B: 100% Acetonitrile (ACN) + 0.1% (v/v) TFA.[1]

  • Detection: UV @ 214 nm (Reference 360 nm).[1]

Method Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard analytical flow.
Temperature 25°C - 30°CAmbient is usually sufficient; higher temp reduces backpressure but may reduce retention of polar analytes.[1]
Injection 10 µLSmall volume to prevent peak distortion.[1]
Gradient Table (The "Shallow Scout")

For hydrophilic dipeptides, a standard 5-95% gradient is too fast. The peptide will elute immediately.

Time (min)% BDescription
0.00Isocratic Hold: Essential to load the polar peptide onto the head of the column.
2.00End of loading phase.
22.010Shallow Gradient: 0.5% B/min slope to separate closely eluting polar impurities.
25.095Wash step to remove hydrophobic protecting groups/scavengers.
28.095Hold wash.[1]
28.10Re-equilibration (Crucial for AQ columns).[1]
35.00End of Run.[1]

Success Criteria:

  • Retention Factor (

    
    ):  The Lys-Ser peak must elute after the void volume (
    
    
    
    ).[1] If
    
    
    is 1.5 min, Lys-Ser should elute > 2.5 min.[1]
  • Resolution: Baseline separation from the "injection peak" (salts/DMF).[1]

Protocol 2: Preparative Scale-Up[1]

Objective: Purify >100 mg of crude peptide while maintaining the separation profile defined in the analytical step.

Scale-Up Calculation (Linear Scale-Up)

To maintain the separation quality, scale the flow rate and loading based on the column cross-sectional area.


[1]
  • Analytical: 4.6 mm ID[1][2]

  • Prep Column: 20 mm ID (Standard Prep)

  • Scale Factor:

    
    [1]
    

New Flow Rate:


.
Workflow Diagram

PrepWorkflow Start Crude Synthetic Peptide (Lys-Ser) Solubilization Dissolve in 100% Buffer A (Critical: No Organic) Start->Solubilization Filter Filter (0.45 µm) Solubilization->Filter Inject Injection Study (Load 1% of target mass) Filter->Inject Decision Retention > 2.0 k'? Inject->Decision Optimize Switch to HILIC or add HFBA Decision->Optimize No Proceed Full Scale Prep Run (Gradient: 0-10% B) Decision->Proceed Yes Fraction Fraction Collection (Time/Slope trigger) Proceed->Fraction QC Analytical QC (Pool fractions >98%) Fraction->QC Lyophilization Lyophilization (Final Product) QC->Lyophilization caption Fig 2: Preparative purification workflow for Lys-Ser.

Detailed Steps
  • Sample Preparation (CRITICAL):

    • Dissolve crude Lys-Ser in 100% Mobile Phase A (Water + 0.1% TFA) .

    • Do NOT use Methanol or ACN to dissolve.[1] Even 5% organic solvent in the sample can cause the hydrophilic peptide to "surf" through the column without binding (Breakthrough).

    • Concentration: 20–50 mg/mL (depending on solubility).[1]

    • Filter: 0.45 µm PTFE or Nylon filter.[1]

  • System Conditioning:

    • Flush the Prep Column (e.g., 20 x 250 mm C18-AQ) with 95% B to remove storage solvents.

    • Equilibrate with 100% A for at least 5 Column Volumes (CV).[1] Note: AQ columns require longer equilibration than standard C18.[1]

  • The Run:

    • Injection: Inject calculated volume (e.g., 2-5 mL).

    • Gradient:

      • 0-5 min: 0% B (Isocratic hold to ensure binding).[1]

      • 5-35 min: 0%

        
         15% B (Very shallow gradient).[1]
        
      • 35-40 min: 95% B (Column wash).[1]

    • Collection: Collect fractions based on UV threshold (214 nm). Since the gradient is shallow, the peak may be broad; collect "slices" (e.g., every 30 seconds) across the main peak.

Protocol 3: Post-Purification Processing

Salt Exchange (Optional but Recommended)

The purified peptide is currently a TFA salt . TFA is cytotoxic and can interfere with biological assays.[1]

  • Method: Reload purified fractions onto the same C18 column.

  • Wash: Flush with 5-10 CVs of 0.1% HCl (for Hydrochloride salt) or Acetate buffer.[1]

  • Elute: Elute with ACN/Water gradient.

Lyophilization[3][4][7]
  • Pool fractions verified by Analytical QC (>98% purity).

  • Freeze immediately in liquid nitrogen or -80°C freezer.

  • Lyophilize for 24-48 hours.

    • Note: Lys-Ser is hygroscopic.[1] Handle the dried powder in a desiccated environment.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Elution in Void (

)
Phase collapse or insufficient ion pairing.1.[1] Ensure Column is "AQ" type.2.[1] Increase TFA to 0.2% or switch to HFBA (Heptafluorobutyric acid) for stronger retention.
Broad/Tailing Peaks Overloading or secondary interactions.[1]1. Reduce injection mass.2. Add small amount of salt (e.g., 100mM Ammonium Acetate) to buffer A (if compatible with next steps).[1]
Ghost Peaks Contaminated water or system carryover.[1]Run a "Blank" (0µL injection) gradient.[1] Clean injection port.
High Backpressure Particulates in sample.[1]Re-filter sample through 0.22 µm filter. Check inlet frit.

References

  • Mant, C. T., & Hodges, R. S. (2002).[1] High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[1] (Definitive text on peptide IPC mechanisms).

  • Agilent Technologies. (2020).[1] Purification of Hydrophilic Peptides using Agilent ZORBAX SB-Aq. Retrieved from [1]

  • Waters Corporation. (2021).[1] Peptide Isolation and Purification: A Technical Guide. Retrieved from [1]

  • Bachem. (2019).[1] Peptide Purification Process & Methods: An Overview. Retrieved from [1]

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [1]

Sources

Application Note: Advanced Strategies for Lysyl-Serine (Lys-Ser) Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Lysyl-Serine Peptide Coupling Reagents and Conditions Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

The formation of the this compound (Lys-Ser) dipeptide motif presents a unique intersection of challenges in peptide synthesis. While not inherently "difficult" in terms of steric bulk compared to


-branched residues, the Lys-Ser bond is a critical locus for side reactions including O-acylation , racemization  (specifically of the Serine residue if activated), and aggregation  in longer sequences.

This guide provides a definitive protocol for coupling Lysine to Serine (Lys


 Ser) and Serine to Lysine (Ser 

Lys), prioritizing the suppression of racemization and the elimination of side-chain adducts. We recommend the DIC/Oxyma Pure system as the primary coupling condition due to its superior safety profile and racemization suppression compared to traditional HOBt/HATU methods.
Strategic Planning & Chemistry
2.1 The Challenge of the Serine Hydroxyl

Even when protected (e.g., tert-butyl ether,


Bu), the serine 

-hydroxyl group exerts an electron-withdrawing effect, increasing the acidity of the

-proton.
  • If Serine is the Carboxyl Component (Ser

    
     Lys):  Activation of Ser-COOH carries a high risk of racemization via oxazolone formation or direct enolization.
    
  • If Serine is the Amine Component (Lys

    
     Ser):  The steric bulk of the O-protecting group can hinder nucleophilic attack, while unprotected hydroxyls risk O-acylation (ester formation).
    
2.2 The Challenge of Lysine Protection

Lysine requires orthogonal protection of the


-amine.
  • Fmoc SPPS: Fmoc-Lys(Boc)-OH is standard.[1][2][3]

  • Side Reactions: Incomplete coupling of Lysine often leads to deletion sequences that are difficult to purify due to similar hydrophobicity.

2.3 Reagent Selection Matrix
Reagent ClassReagentAdditiveRecommendationContext
Carbodiimide DIC Oxyma Pure Primary Choice Best balance of rate, low racemization, and safety (Green).
Uronium HATU HOAt Secondary Choice Use for sterically hindered couplings.[4] Must use collidine/TMP base to prevent Ser racemization.
Phosphonium PyBOP HOBt Alternative Use if guanidinylation is observed with HATU.
Active Ester Fmoc-AA-OPfp NoneSpecialized Slow but extremely safe for Serine activation (prevents racemization).
Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the optimal coupling strategy based on the direction of the bond formation and sequence constraints.

CouplingStrategy Start Lys-Ser Bond Formation Direction Identify Coupling Direction Start->Direction Lys_to_Ser Coupling Lys (COOH) to Ser (NH2-Resin) Direction->Lys_to_Ser Lys -> Ser Ser_to_Lys Coupling Ser (COOH) to Lys (NH2-Resin) Direction->Ser_to_Lys Ser -> Lys Check_Ser_Prot Is Serine Protected? Lys_to_Ser->Check_Ser_Prot Racemization_Risk HIGH RISK: Ser Racemization Ser_to_Lys->Racemization_Risk Standard_DIC USE: DIC + Oxyma Pure (Standard Protocol) Check_Ser_Prot->Standard_DIC Yes (tBu/Trt) Unprotected_Ser Unprotected Side Chain? Check_Ser_Prot->Unprotected_Ser No (Free OH) Low_Base_Method USE: DIC + Oxyma (No Base or Collidine) Racemization_Risk->Low_Base_Method Minimize Base No_Base_Active USE: Pentafluorophenyl Ester (Fmoc-Lys-OPfp) Unprotected_Ser->No_Base_Active Prevent O-Acylation

Figure 1: Decision tree for selecting reagents based on coupling directionality and protection status.

Detailed Protocols
Protocol A: Standard Fmoc SPPS (Lys

Ser)

Context: Coupling Fmoc-Lys(Boc)-OH to a resin-bound Serine residue.

Materials:

  • Resin: H-Ser(tBu)-[Resin] (Swelled in DMF)

  • Amino Acid: Fmoc-Lys(Boc)-OH (3-5 eq)

  • Coupling Reagent: DIC (3-5 eq)

  • Additive: Oxyma Pure (3-5 eq)

  • Solvent: DMF (Synthesis Grade)

Procedure:

  • Preparation: Dissolve Fmoc-Lys(Boc)-OH and Oxyma Pure in minimal DMF.

  • Activation: Add DIC to the amino acid/Oxyma solution.

    • Critical: Allow to pre-activate for 2-3 minutes only. Long pre-activation can lead to ester hydrolysis if water is present, though DIC/Oxyma is robust.

  • Coupling: Add the activated mixture to the resin-bound H-Ser(tBu)-peptide.[5]

  • Incubation: Shake at Room Temperature (20-25°C) for 60 minutes .

    • Note: Do not heat. Elevated temperatures (>40°C) significantly increase the risk of side reactions on the Serine residue.

  • Monitoring: Perform a Kaiser Test (ninhydrin).

    • Blue beads: Incomplete coupling

      
       Re-couple using HATU/HOAt/Collidine.
      
    • Colorless beads: Complete coupling.[3][5][6]

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/DIPEA/DMF to cap any unreacted Serine amines.

Protocol B: "Racemization-Safe" Coupling (Ser

Lys)

Context: Coupling Fmoc-Ser(tBu)-OH to a resin-bound Lysine residue. This is the high-risk step for Serine racemization.

Materials:

  • Resin: H-Lys(Boc)-[Resin]

  • Amino Acid: Fmoc-Ser(tBu)-OH (3 eq)[5]

  • Coupling Reagent: DIC (3 eq)[5]

  • Additive: Oxyma Pure (3 eq)

  • Base: None (or Sym-Collidine if using uronium salts).

Procedure:

  • Rationale: Avoid DIPEA or NMM. Strong tertiary bases abstract the

    
    -proton of activated Serine. Carbodiimide couplings (DIC) do not require base.
    
  • Activation: Dissolve Fmoc-Ser(tBu)-OH and Oxyma Pure in DMF. Add DIC immediately before adding to the resin. Do not pre-activate.

    • Mechanism:[1][2][7][8] In situ activation minimizes the lifetime of the highly reactive (and racemization-prone) O-acylisourea intermediate before it encounters the amine.

  • Coupling: Add mixture to resin.

  • Incubation: Shake at Room Temperature for 45-60 minutes .

  • Double Coupling: If the sequence is difficult, perform two 45-minute couplings rather than one long coupling or heating.

Troubleshooting & Optimization
5.1 Incomplete Coupling (Aggregation)

If the Lys-Ser region is part of a "difficult sequence" (hydrophobic stretch), aggregation may prevent coupling.

  • Solution: Use Pseudoprolines .[9][10]

    • Replace the Serine residue with a pseudoproline dipeptide block if possible (e.g., Fmoc-Xxx-Ser(

      
      pro)-OH). This disrupts secondary structure (beta-sheets) and improves solvation.
      
5.2 Guanidinylation

If using HATU/HBTU, the N-terminal amine of Serine can react with the uronium salt to form a guanidine moiety, permanently terminating the chain.

  • Prevention: Switch to DIC/Oxyma (Protocol A) or PyBOP . If using HATU, ensure the amino acid is in slight excess over the coupling reagent (e.g., 1.1 : 1 ratio of AA:HATU).

5.3 O-Acylation of Unprotected Serine

If synthesizing without side-chain protection (rare but possible in solution phase):

  • Protocol: Use Fmoc-Lys(Boc)-OPfp (Pentafluorophenyl ester).

  • Conditions: DMF, no base, 24 hours. The active ester is selective for the amine over the hydroxyl group.

Data Summary: Reagent Comparison
ParameterDIC / OxymaHATU / DIPEAPyBOP / HOBt
Coupling Efficiency HighVery HighHigh
Racemization (Ser) < 0.5% 2 - 5% (risk)~1%
Guanidinylation NonePossibleNone
Safety High (Green)AllergenicAllergenic
Cost LowHighMedium
References
  • Albericio, F., &yman, J. M. (2018). Peptide Coupling Reagents: More than a Letter Soup. Chemical Reviews.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Solid-Phase Synthesis of Lysyl-Serine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the solid-phase synthesis of lysyl-serine (Lys-Ser). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of this dipeptide. As Senior Application Scientists, we have compiled this guide based on established principles and field-proven insights to address the specific challenges you may encounter.

Troubleshooting Guide: Improving this compound Yield

This section addresses specific issues that can arise during the solid-phase synthesis of this compound, presented in a question-and-answer format.

Q1: My final yield of Lys-Ser is significantly lower than expected. What are the most likely causes and how can I troubleshoot this?

A low yield of your final peptide product can be attributed to several factors, including incomplete coupling, inefficient deprotection, or peptide loss during cleavage and work-up.[1] A systematic approach is crucial to identify and resolve the root cause.

Troubleshooting Workflow for Low Yield

To systematically diagnose the issue, we recommend the following workflow:

Troubleshooting Workflow for Low Yield start Low Lys-Ser Yield test_cleavage Perform a test cleavage on a small resin sample and analyze by MS. start->test_cleavage mass_present Is the target Lys-Ser mass present? test_cleavage->mass_present cleavage_issue Investigate cleavage and work-up procedures. mass_present->cleavage_issue Yes synthesis_issue Investigate on-resin synthesis issues. mass_present->synthesis_issue No end Improved Yield cleavage_issue->end incomplete_coupling Was there incomplete coupling? synthesis_issue->incomplete_coupling incomplete_deprotection Was there incomplete deprotection? incomplete_coupling->incomplete_deprotection No optimize_coupling Optimize coupling conditions (reagents, time, temperature). incomplete_coupling->optimize_coupling Yes optimize_deprotection Optimize deprotection conditions (time, reagent). incomplete_deprotection->optimize_deprotection Yes side_reactions Were side reactions observed? incomplete_deprotection->side_reactions No optimize_coupling->end optimize_deprotection->end mitigate_side_reactions Implement strategies to minimize side reactions. side_reactions->mitigate_side_reactions Yes mitigate_side_reactions->end

Caption: A stepwise guide to troubleshooting low yields in Lys-Ser synthesis.

Common Causes and Solutions for Low Yield
Problem Potential Cause Recommended Solution Scientific Rationale
Low Coupling Efficiency of Lysine to Serine-Resin Steric hindrance from the bulky Boc protecting group on the lysine side chain and the tBu group on the serine side chain.[2]- Use a more potent coupling reagent like HATU or HBTU.[1][3] - Extend the coupling time or perform a double coupling.[1] - Consider using a less sterically hindered protecting group for lysine if compatible with your overall strategy.More powerful activating agents can overcome the energy barrier for amide bond formation between sterically hindered amino acids. Extended reaction times or a second exposure to fresh reagents can drive the reaction to completion.
Incomplete Fmoc-Deprotection Aggregation of the growing peptide chain on the resin, hindering access of the piperidine solution.[4]- Use a resin with a lower loading capacity. - Incorporate a chaotropic salt like LiCl in the deprotection solution.[5] - Increase the deprotection time or use a stronger base solution (e.g., DBU).[4]Lower resin loading increases the distance between peptide chains, reducing aggregation. Chaotropic salts disrupt secondary structures, improving reagent accessibility.
Premature Cleavage from Resin For acid-sensitive resins like 2-chlorotrityl chloride resin, premature cleavage can occur due to the mild acidity of some coupling additives.[6]- Use a less acidic coupling additive like Oxyma instead of HOBt.[7] - Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[7][8]Oxyma is less acidic than HOBt, reducing the risk of premature cleavage from highly acid-labile resins. Weaker bases are less likely to promote side reactions.
Loss During Final Cleavage and Work-up Incomplete cleavage from the resin or loss of the peptide during precipitation.- Ensure the cleavage cocktail is appropriate for your protecting groups and resin.[9] - Increase the cleavage time or repeat the cleavage step.[10] - Optimize the precipitation procedure (e.g., use a larger volume of cold ether, chill for a longer duration).[10]A properly formulated cleavage cocktail with sufficient reaction time is essential for complete removal of protecting groups and cleavage from the support. Optimized precipitation ensures maximum recovery of the cleaved peptide.
Q2: I am observing a significant amount of a diastereomeric impurity in my final product. What is causing this and how can I prevent it?

The presence of a diastereomeric impurity strongly suggests racemization of the serine residue during the coupling step. Serine is particularly susceptible to racemization, which can occur via two main mechanisms: the formation of a 5(4H)-oxazolone intermediate or direct enolization of the activated carboxylic acid.[11]

Strategies to Minimize Serine Racemization

Minimizing Serine Racemization racemization Serine Racemization coupling_reagent Choice of Coupling Reagent racemization->coupling_reagent base Choice and Concentration of Base racemization->base temperature Reaction Temperature racemization->temperature activation_time Activation Time racemization->activation_time solution1 Use carbodiimides (DIC) with additives like HOBt or Oxyma. coupling_reagent->solution1 solution2 Use a weaker, sterically hindered base like NMM or collidine. base->solution2 solution3 Perform coupling at room temperature or below. temperature->solution3 solution4 Minimize pre-activation time before adding to the resin. activation_time->solution4

Caption: Key factors and solutions to control serine racemization.

Impact of Coupling Reagents on Serine Racemization

The choice of coupling reagent and base has a significant impact on the degree of serine racemization.[7]

Coupling Reagent/Base Combination Relative Risk of Racemization Recommendation
HATU / DIPEAHighAvoid for serine coupling.[8][11]
HBTU / DIPEAModerate to HighUse with caution. Consider a weaker base.
DIC / HOBtLowRecommended for minimizing racemization.[7]
DIC / OxymaLowRecommended for minimizing racemization.[7]
HATU / NMMNegligibleA good alternative to DIPEA-based activation.[11]
Q3: I am observing a side product with the same mass as my desired Lys-Ser dipeptide. What could this be?

A side product with the same mass could be a result of an N-O acyl shift, which is a known side reaction for peptides containing serine or threonine.[4] This involves the migration of the acyl group from the nitrogen to the oxygen of the serine side chain, forming an ester linkage instead of an amide bond. This rearrangement is acid-catalyzed and can be reversed by treatment with a mild base.

Experimental Protocol: Reversing N-O Acyl Shift
  • Isolate the crude peptide: After cleavage and precipitation, dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

  • Adjust pH: Add a dilute aqueous solution of a mild base, such as ammonium hydroxide or a low concentration of sodium bicarbonate, to adjust the pH to approximately 8.5-9.0.

  • Incubate: Gently stir the solution at room temperature for 1-2 hours, monitoring the conversion by HPLC.

  • Neutralize and purify: Once the conversion is complete, neutralize the solution with a dilute acid (e.g., acetic acid) and proceed with standard HPLC purification.

Frequently Asked Questions (FAQs)

What are the recommended protecting groups for the synthesis of Lys-Ser?

For a standard Fmoc-based solid-phase synthesis, the recommended protecting groups are:

  • Lysine (side chain): tert-Butoxycarbonyl (Boc). The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like TFA during the final cleavage step.[2][9]

  • Serine (side chain): tert-Butyl (tBu). The tBu ether protecting group is robust and prevents side reactions at the hydroxyl group. It is also cleaved by TFA.[12]

  • N-terminus: 9-Fluorenylmethoxycarbonyl (Fmoc). This is the standard base-labile protecting group for the α-amino group in Fmoc SPPS.[12]

This combination represents an orthogonal protection strategy, where each class of protecting group can be removed under specific conditions without affecting the others.[13]

What is the optimal order of amino acid coupling for Lys-Ser?

In solid-phase peptide synthesis, the peptide is assembled from the C-terminus to the N-terminus. Therefore, for the synthesis of this compound (Lys-Ser), serine will be the first amino acid attached to the resin, followed by the coupling of lysine.

Synthesis Workflow for Lys-Ser

Lys-Ser Synthesis Workflow start Start with Resin attach_ser 1. Attach Fmoc-Ser(tBu)-OH to the resin. start->attach_ser deprotect_ser 2. Remove the Fmoc group from Serine. attach_ser->deprotect_ser couple_lys 3. Couple Fmoc-Lys(Boc)-OH to the deprotected Serine. deprotect_ser->couple_lys deprotect_lys 4. Remove the Fmoc group from Lysine. couple_lys->deprotect_lys cleave 5. Cleave the dipeptide from the resin and remove side-chain protecting groups. deprotect_lys->cleave purify 6. Purify the crude Lys-Ser peptide. cleave->purify end Pure Lys-Ser purify->end

Caption: The synthetic route for solid-phase synthesis of Lys-Ser.

Can I use a different protecting group for the serine side chain?

While tert-butyl (tBu) is the most common and generally recommended protecting group for the serine hydroxyl group in Fmoc SPPS, other options exist, such as the trityl (Trt) group. The choice of protecting group can influence factors like aggregation and solubility.[5] However, for a simple dipeptide like Lys-Ser, the tBu group is generally sufficient and offers robust protection.[12]

How can I monitor the completeness of the coupling and deprotection steps?

Qualitative colorimetric tests are commonly used to monitor the progress of coupling and deprotection reactions on the resin.

  • Kaiser Test (Ninhydrin Test): This test detects free primary amines.[14]

    • Positive result (blue beads): Indicates the presence of free amines, meaning the coupling reaction is incomplete.

    • Negative result (yellow/colorless beads): Indicates the absence of free amines, suggesting a complete coupling reaction.

  • Chloranil Test: This test is useful for detecting secondary amines, such as proline, where the Kaiser test is unreliable.

It is recommended to perform a Kaiser test after each coupling step to ensure the reaction has gone to completion before proceeding to the next deprotection step.[14]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Manual vs.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis. (2026, January 29).
  • BenchChem. OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis.
  • Peptide Chemistry Resources. Coupling & Side Reactions.
  • BenchChem. (2025).
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Reddit. (2025, June 17). Low yield despite good HPLC purity with SPPS using chlorotrityl linker.
  • ChemPep. 71989-26-9 | Fmoc-Lys(Boc)-OH.
  • MilliporeSigma.
  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?.

Sources

troubleshooting lysyl-serine peak tailing in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Case #LS-902 Subject: Troubleshooting Lysyl-Serine (Lys-Ser) Peak Tailing Assigned Specialist: Senior Application Scientist, Separation Science Division

Overview: The Physics of the Problem

You are encountering peak tailing with this compound (Lys-Ser), a hydrophilic, basic dipeptide. To solve this, we must look beyond the symptom and address the molecular mechanics.

Lys-Ser presents a "perfect storm" for Reversed-Phase Liquid Chromatography (RPLC) tailing:

  • The Lysine Residue (Basic): The

    
    -amino group of Lysine has a pKa of 
    
    
    
    [1]. At standard RPLC pH (pH 2–3), this group is fully protonated (
    
    
    ).
  • The Stationary Phase (Silanols): Even high-quality C18 silica columns have residual silanol groups (

    
    ). Above pH 3.5, these deprotonate to form 
    
    
    
    .
  • The Interaction: The positively charged Lysine interacts electrostatically with the negatively charged silanols. This is a secondary cation-exchange mechanism that competes with the primary hydrophobic partition, causing the analyte to "drag" through the column.

Module 1: Diagnostic Workflows

Before purchasing new columns, perform these self-validating diagnostic tests to isolate the root cause.

Visualizing the Troubleshooting Logic

TroubleshootingLogic Start START: Lys-Ser Tailing Observed CheckRT Check Retention Time (RT) Is k' < 1.0 (near void)? Start->CheckRT VolCheck Issue: Extra-Column Volume CheckRT->VolCheck Yes (Early elution) TFATest Run 'The TFA Test' Replace Formic Acid with 0.05% TFA CheckRT->TFATest No (Retained) ResultSharp Result: Peak Sharpens? TFATest->ResultSharp SilanolIssue Root Cause: Silanol Activity (Secondary Interactions) ResultSharp->SilanolIssue Yes LoadIssue Root Cause: Mass Overload or Column Bed Collapse ResultSharp->LoadIssue No

Figure 1: Decision matrix for isolating the cause of peak tailing. If the peak is unretained, the tailing is likely physical dispersion. If retained, it is likely chemical interaction.

Module 2: The "TFA Test" Protocol

This is the gold-standard diagnostic for basic peptide tailing. Trifluoroacetic acid (TFA) is a strong ion-pairing agent, whereas Formic Acid (FA) is not.[1]

Protocol:

  • Baseline Run: Run your current method (likely 0.1% Formic Acid) and record the USP Tailing Factor (

    
    ).
    
  • The Switch: Flush the system and prepare mobile phases A and B with 0.05% - 0.1% TFA instead of Formic Acid.

  • Comparison: Re-inject the Lys-Ser sample.

Interpretation:

Observation Diagnosis Remediation

| Peak becomes sharp (


)  | Silanol Interaction.  The TFA anion (

) has ion-paired with the Lysine amine, neutralizing the charge and masking it from silanols [2]. | Option A: Switch to TFA (if UV detection).Option B: Use "Charged Surface Hybrid" (CSH) columns (if MS sensitivity is critical).Option C: Add 10-20mM Ammonium Formate to increase ionic strength. | | Peak remains tailing | System/Column Physicality. The issue is not chemical interaction. | Step 1: Check extra-column volume (tubing length/ID).Step 2: Replace the column (bed collapse).Step 3: Dilute sample (mass overload). |

Module 3: Mobile Phase Optimization

If the "TFA Test" confirms silanol interactions, but you cannot use TFA due to Mass Spec signal suppression (TFA suppresses ionization), use the following hierarchy of buffers.

Comparative Buffer Performance for Basic Peptides:

AdditiveMechanismProsCons
0.1% TFA Strong Ion PairingExcellent peak shape; masks silanols.Severe MS signal suppression (~10-50x loss).
0.1% Formic Acid (FA) pH Control OnlyExcellent MS signal.Poor peak shape for basics; weak ionic strength allows silanol activity [3].
Ammonium Formate (10mM) Ionic ScreeningRecommended Compromise. The

cation competes with Lysine for silanol sites; higher ionic strength reduces double-layer thickness.
Slight MS suppression compared to pure FA, but manageable.
High pH (Ammonium Hydroxide) DeprotonationDe-charges the Lysine (pH > 10.5), eliminating the interaction.Requires specialized high-pH stable columns (e.g., Hybrid/Polymer). Silica dissolves at pH > 8.

Module 4: Stationary Phase Selection

For this compound, standard C18 is often the wrong tool because the molecule is too hydrophilic (leading to early elution) and too basic (leading to tailing).

The HILIC Alternative (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior for dipeptides like Lys-Ser.

  • Why: HILIC uses a polar stationary phase (like bare silica or Amide).[2]

  • Benefit: The elution order is reversed. Lys-Ser retains well.

  • Mobile Phase: High organic (e.g., 90% ACN) with 10mM Ammonium Formate (pH 3.0). The high organic content enhances ESI-MS sensitivity [4].[3]

Charged Surface Hybrid (CSH) C18

If you must stay in Reversed-Phase:

  • Technology: These columns have a low-level positive surface charge applied to the particle.

  • Mechanism: The positive surface charge repels the positively charged Lysine, preventing it from reaching the underlying silanols. This mimics the effect of TFA without the signal suppression.

Mechanism Visualization: Silanol vs. CSH

InteractionMechanism cluster_0 Standard C18 (Tailing) cluster_1 Charged Surface Hybrid (Sharp) Silica Silica Surface (Si-O-) Lysine Lys-Ser (NH3+) Silica->Lysine Electrostatic Attraction CSH_Surface CSH Surface (Positive Charge) Lysine_2 Lys-Ser (NH3+) CSH_Surface->Lysine_2 Electrostatic Repulsion

Figure 2: Left: Standard silica attracts basic Lysine, causing drag. Right: Positively charged surfaces repel Lysine, forcing it to interact only with the C18 ligands, resulting in sharp peaks.

Frequently Asked Questions (FAQs)

Q: My Lys-Ser elutes at the void volume (t0) AND tails. What is happening? A: You have a retention problem, not just a tailing problem. Lys-Ser is extremely polar. On a C18 column, it barely interacts with the hydrophobic phase. The "tailing" you see is likely extra-column dispersion (mixing in the tubing) because the peak is so narrow and unretained.

  • Fix: Switch to HILIC mode or a "T3" style C18 (designed for 100% aqueous stability) to increase retention factor (

    
    ). Tailing usually decreases as retention increases because the peak focuses on the column head.
    

Q: Can I just add Triethylamine (TEA) to fix the tailing? A: Historically, yes. TEA competes for silanol sites. However, TEA is incompatible with LC-MS (persistent contamination) and can degrade modern columns. Use Ammonium Formate or specialized columns instead [5].

Q: Why does my peak shape degrade after 50 injections? A: This suggests matrix buildup or phase hydrolysis .

  • If running at low pH (< 2.0), you may be stripping the bonded phase, exposing more silanols.

  • Ensure you are washing the column with high organic solvent between runs to remove hydrophobic contaminants that might be blocking access to the stationary phase.

References

  • University of Calgary. (n.d.). Table of pKa and pI values. Retrieved from [Link] (Note: General reference for Amino Acid pKa values).

  • McCalley, D. V. (2005). The effect of TFA vs Formic Acid on Peptide Separation. Journal of Chromatography A. Validated concepts via .

  • Chromatography Online. (2020). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Link

  • Agilent Technologies.[4][5] (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link

  • Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC?Link

Sources

optimizing solubility of lysyl-serine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Lysyl-Serine (Lys-Ser) Solubility in Organic Solvents

Overview Welcome to the Application Support Center. Handling highly polar, short-chain dipeptides like this compound (Lys-Ser) in non-polar environments is a notorious bottleneck in liquid-phase peptide synthesis, derivatization, and structural assays. This guide provides field-proven troubleshooting workflows, mechanistic FAQs, and self-validating protocols to overcome Lys-Ser aggregation and insolubility in organic solvents.

Diagnostic Workflow: Solubility Optimization

G N1 Lys-Ser Insoluble in Organic Solvent N2 Can protecting groups be used? N1->N2 N3 Apply Boc/tBu/Fmoc Protection N2->N3 Yes N5 Require native unprotected Lys-Ser? N2->N5 No N4 Use DMF, NMP, or PolarClean N3->N4 N8 Solubilized Peptide Ready for Assay/Synthesis N4->N8 N6 Use HFIP or TFE Co-solvent System N5->N6 H-bond disruption needed N7 Perform Lipophilic Counter-Ion Exchange N5->N7 Charge masking needed N6->N8 N7->N8

Caption: Workflow for optimizing Lys-Ser solubility in organic solvents.

Knowledge Base & FAQs

Q: Why is unprotected Lys-Ser completely insoluble in standard organic solvents like DCM, EtOAc, or THF? A: The insolubility of Lys-Ser is driven by its zwitterionic nature and high hydrogen-bonding capacity. At neutral pH, Lys-Ser possesses a net positive charge (N-terminal amine, Lysine


-amine, and C-terminal carboxylate), alongside a highly polar Serine hydroxyl group. In low-dielectric organic solvents, these functional groups form an extensive, rigid intermolecular hydrogen-bonding network. This leads to rapid 

-sheet-like aggregation and precipitation out of solution[1].

Q: What is the mechanistic role of fluorinated solvents (e.g., HFIP) in solubilizing polar peptides? A: Hexafluoro-2-propanol (HFIP) is a critical tool for peptide chemists because it acts as a remarkably strong hydrogen-bond donor and a weak hydrogen-bond acceptor. When added to an aggregated Lys-Ser suspension, HFIP outcompetes the peptide-peptide intermolecular hydrogen bonds by aggressively donating H-bonds to the peptide backbone and polar side chains. This thermodynamically favors the disruption of aggregates, solvating the peptide as a monomer even in highly non-polar bulk solvents like DCM[2].

HFIP_Mech A Aggregated Lys-Ser (Strong Intermolecular H-Bonds) B Addition of HFIP (Strong H-Bond Donor) A->B C HFIP donates H-bonds to Lys/Ser backbone & sidechains B->C D Disruption of Peptide-Peptide Interactions C->D E Solvated Monomeric Lys-Ser in Organic Phase D->E

Caption: Mechanism of HFIP-mediated solubilization of polar dipeptides.

Q: If I cannot use fluorinated solvents, how does counter-ion exchange improve lipophilicity? A: Synthetic peptides are typically synthesized and cleaved as trifluoroacetate (TFA) or chloride salts. These highly polar counter-ions tightly associate with the basic Lysine residues, dragging the solubility profile toward aqueous phases. By performing a counter-ion exchange—replacing TFA with a bulky, lipophilic anion like tetraphenylborate—you effectively mask the localized positive charges. This drastically increases the peptide's partition coefficient into organic solvents without altering the covalent structure of the peptide[3].

Troubleshooting Guides & Self-Validating Protocols

Protocol 1: HFIP/DCM Co-Solvent Solubilization

Causality: Pure HFIP can interfere with downstream coupling chemistries due to its slight acidity and nucleophilicity. A mixture of 5–10% HFIP in DCM provides the optimal thermodynamic balance, leveraging HFIP's H-bond disruption while maintaining DCM's favorable reaction kinetics[2].

Methodology:

  • Weigh the lyophilized Lys-Ser peptide into a clean, dry borosilicate glass vial.

  • Add 100% HFIP to achieve a preliminary concentration of 10 mg/mL.

  • Sonicate the vial in a water bath at room temperature for 3–5 minutes until the suspension transitions to a completely clear solution.

  • Slowly titrate in anhydrous Dichloromethane (DCM) dropwise while vortexing, until the final solvent ratio reaches 10% HFIP / 90% DCM (v/v).

  • Self-Validation Step: Visually inspect the solution against a dark background. If the solution remains optically clear, the intermolecular hydrogen bonds have been successfully disrupted. If turbidity appears, the solubility limit has been breached; increase the HFIP concentration to 15% and re-sonicate.

Protocol 2: Lipophilic Counter-Ion Exchange (TFA to Tetraphenylborate)

Causality: Masking the highly polar N-terminal and Lysine


-amines with a lipophilic counter-ion allows the native peptide to dissolve in aprotic solvents without the need for covalent protecting groups[3].

Methodology:

  • Dissolve the Lys-Ser (TFA salt) in a minimal volume of deionized water (e.g., 1 mg/mL).

  • Prepare a fresh 0.1 M solution of Sodium Tetraphenylborate (NaBPh

    
    ) in water.
    
  • Add the NaBPh

    
     solution dropwise to the peptide solution at a 2.5:1 molar ratio (ensuring excess to account for both basic amines).
    
  • A white precipitate (the Lys-Ser tetraphenylborate salt) will form immediately as the complex becomes highly lipophilic and crashes out of the aqueous phase.

  • Centrifuge at 5000 × g for 10 minutes. Decant the aqueous supernatant, and wash the pellet twice with cold water to remove residual sodium TFA.

  • Lyophilize the pellet overnight to remove trace moisture.

  • Self-Validation Step: Attempt to dissolve the resulting dry powder in THF or EtOAc. Complete, rapid dissolution confirms a successful counter-ion exchange.

Protocol 3: Transient Silylation for Absolute Organic Solubility

Causality: When downstream applications strictly forbid co-solvents (like HFIP) or require completely non-polar environments, transiently masking the polar hydroxyl, carboxyl, and amine groups via silylation provides a temporary, highly lipophilic state[4].

Methodology:

  • Suspend the insoluble Lys-Ser peptide in anhydrous DCM under an inert nitrogen atmosphere.

  • Add 3.5 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA) to the suspension.

  • Stir vigorously at room temperature for 2 hours. The silylating agent will covalently (but reversibly) protect the polar functional groups with lipophilic trimethylsilyl (TMS) groups.

  • Self-Validation Step: The opaque suspension will gradually transition into a clear, homogeneous solution as the polar groups are masked. If the solution remains cloudy after 2 hours, add an additional 0.5 equivalents of BSA and apply mild heat (35°C).

  • Proceed immediately with the organic reaction. (Note: TMS groups are labile and will be quantitatively removed during a standard aqueous workup).

Quantitative Data: Solvent Efficacy Comparison

The following table summarizes the solubility limits of unprotected Lys-Ser across various solvent systems, highlighting the impact of dielectric constants and solvation mechanisms.

Solvent SystemDielectric Constant (

)
Solubility Limit (mg/mL)Primary Solubilization Mechanism
Water (pH 7.0) 80.1> 50.0High polarity; hydration of zwitterionic charges[5].
Dichloromethane (DCM) 8.9< 0.1None; peptide remains aggregated (Insoluble).
Dimethyl Sulfoxide (DMSO) 46.7~ 5.0Polar aprotic solvation; moderate H-bond disruption[5].
PolarClean (Rhodiasolv) ~ 30.0~ 8.0Green polar aprotic solvation; excellent swelling properties[6].
10% HFIP in DCM ~ 10.5~ 15.0Aggressive disruption of intermolecular H-bonds[2].

References

  • Narita M, Ishikawa K, Chen JY, Kim Y. "Prediction and Improvement of Protected Peptide Solubility in Organic Solvents." PubMed (Int J Pept Protein Res).
  • "Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis." Google Patents (US20140128572A1).
  • "Peptide solubility." Bachem.
  • Honda S, et al. "The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol." ResearchGate.
  • "Peptide environment specifies conformation. Helicity of hydrophobic segments compared in aqueous, organic, and membrane environments." PubMed.
  • "Rhodiasolv PolarClean – a greener alternative in solid-phase peptide synthesis." Digital CSIC.

Sources

Technical Support Center: Mitigating Matrix Effects in Lysyl-Serine MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the mass spectrometry (MS) analysis of the dipeptide lysyl-serine (Lys-Ser). As a highly polar molecule, Lys-Ser is particularly susceptible to ion suppression or enhancement, leading to issues with sensitivity, accuracy, and reproducibility.[1][2] This document provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to empower you to overcome these analytical hurdles.

Understanding the Challenge: The Nature of Matrix Effects

The "matrix" encompasses all components within a sample other than the analyte of interest.[3] In biological and complex samples, this includes salts, lipids, proteins, and other endogenous molecules.[3][4] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[3][5][6] This interference can either suppress or enhance the analyte signal, leading to inaccurate quantification.[1][2][7]

The primary mechanism behind this interference, particularly in electrospray ionization (ESI), is competition for ionization.[5] Co-eluting matrix components can compete for charge, reduce the efficiency of droplet formation and desolvation, or alter the physical properties of the ESI droplets, all of which can negatively impact the number of Lys-Ser ions that reach the mass analyzer.[1]

Frequently Asked Questions (FAQs)

Q1: My Lys-Ser signal is significantly lower in plasma samples compared to the pure standard. What's happening?

A1: This is a classic manifestation of ion suppression, a common form of matrix effect.[2][8] Components in the plasma matrix, such as phospholipids and salts, are likely co-eluting with your highly polar Lys-Ser analyte and interfering with its ionization.[4] The most effective initial step is to improve your sample preparation to remove these interferences.[3][9]

Q2: I'm observing poor reproducibility between injections of the same sample. Could this be a matrix effect?

A2: Yes, inconsistent matrix effects can lead to poor reproducibility. If the concentration of interfering components varies slightly between sample preparations or if there's buildup on the column or in the ion source, you can see significant fluctuations in your analyte signal. Implementing a robust sample clean-up protocol and using a stable isotope-labeled internal standard are critical for improving precision.[8]

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Dilution is a straightforward method to reduce the concentration of interfering matrix components.[5][8][10] However, this approach is only viable if the concentration of this compound in your samples is high enough to remain well above the limit of detection after dilution.[8] For trace-level analysis, more sophisticated sample preparation techniques are necessary.

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it important?

A4: A SIL-IS is a version of your analyte (in this case, this compound) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N).[11][12][13] Because it is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[8] By measuring the ratio of the analyte to the SIL-IS, you can accurately quantify your analyte, as the ratio remains consistent even if the absolute signal intensity fluctuates.[8] This is considered the gold standard for compensating for matrix effects in quantitative MS analysis.[8][11][14]

Q5: My current reversed-phase (RP) LC method shows poor retention for Lys-Ser. How does this contribute to matrix effects?

A5: Poor retention on an RP column means that the highly polar Lys-Ser elutes very early in the chromatographic run, often with other unretained or poorly retained polar matrix components like salts. This co-elution is a primary cause of ion suppression.[3] Switching to a more appropriate chromatographic mode, such as Hydrophilic Interaction Liquid Chromatography (HILIC), can significantly improve retention and separate Lys-Ser from these early-eluting interferences.[15][16]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and resolving matrix effect-related issues in your this compound analysis.

Observed Problem Potential Cause Recommended Solutions & Underlying Rationale
Low Signal Intensity in Matrix Ion Suppression: Co-eluting matrix components (salts, phospholipids) are interfering with Lys-Ser ionization.1. Optimize Sample Preparation: Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[3][9] SPE with a mixed-mode or polymeric sorbent can be particularly effective at removing a broad range of interferences.[9] 2. Chromatographic Separation: Switch to a HILIC column to increase retention of the polar Lys-Ser and separate it from early-eluting matrix components.[15][16][17] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will compensate for signal suppression, leading to more accurate quantification.[8]
Poor Peak Shape (Tailing or Fronting) Secondary Interactions/Matrix Overload: Interactions with the stationary phase or overloading the column with matrix components can distort peak shape.1. Adjust Mobile Phase: Modify the pH or ionic strength of the mobile phase to minimize secondary interactions. 2. Improve Sample Clean-up: A cleaner sample will reduce the load on the analytical column. 3. Consider Derivatization: Chemically modifying Lys-Ser to a less polar form can improve its interaction with reversed-phase columns and lead to better peak shapes.[18][19][20]
Inconsistent Results (Poor Precision) Variable Matrix Effects: Inconsistent removal of interfering compounds during sample preparation or instrument contamination.1. Standardize Sample Preparation: Ensure your sample preparation protocol is highly consistent. Automation can help reduce variability. 2. Implement a Column Wash Step: A robust wash step between injections can prevent the buildup of matrix components on the column. 3. Use a SIL-IS: As the gold standard, a SIL-IS is the most effective way to correct for variability in ion suppression.[8]
Signal Drifts Over an Analytical Run Instrument Contamination: Buildup of non-volatile matrix components in the ion source or on the mass spectrometer optics.1. Improve Sample Clean-up: The cleaner the sample, the less contamination will occur. Techniques like phospholipid removal plates can be highly effective for plasma or serum samples. 2. Optimize MS Source Conditions: Adjusting source temperature and gas flows can help to minimize the impact of contamination. 3. Regular Instrument Cleaning: Implement a routine maintenance schedule for cleaning the ion source.

Experimental Protocols & Workflows

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This protocol helps visualize regions of ion suppression in your chromatogram.

Objective: To identify the retention times where matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract (prepared using your standard protocol)

Procedure:

  • System Setup:

    • Connect the LC column outlet to one inlet of a tee-union.

    • Connect the syringe pump outlet to the other inlet of the tee-union.

    • Connect the outlet of the tee-union to the MS ion source.

  • Analyte Infusion:

    • Fill the syringe with the this compound standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the analyte solution into the MS and acquire data in MRM mode for this compound. You should observe a stable, elevated baseline signal.

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a blank matrix extract onto the LC column and start your chromatographic run.

  • Data Analysis:

    • Monitor the this compound MRM signal throughout the run. Any significant drop in the baseline signal indicates a region of ion suppression. Compare this to the chromatogram of your actual sample to see if your this compound peak elutes in a suppression zone.

Workflow for Mitigating Matrix Effects

The following diagram illustrates a systematic approach to reducing matrix effects in your Lys-Ser analysis.

MatrixEffectWorkflow cluster_0 Problem Identification cluster_1 Mitigation Strategy cluster_2 Validation A Poor Sensitivity or Reproducibility Observed B Perform Post-Column Infusion Experiment A->B C Quantify Matrix Effect: Compare Post-Spike vs. Neat Standard B->C Identify Suppression Zones D Optimize Sample Preparation C->D Suppression >20% E Optimize Chromatography D->E F Implement Internal Standard E->F G Consider Derivatization F->G H Re-evaluate Matrix Effect G->H I Method Validation (Accuracy, Precision, Linearity) H->I

Caption: A systematic workflow for identifying, mitigating, and validating the reduction of matrix effects.

Protocol 2: Solid-Phase Extraction (SPE) for Lys-Ser from Plasma

Objective: To remove proteins and phospholipids from plasma samples, reducing matrix effects.

Materials:

  • Mixed-mode polymeric SPE cartridges or 96-well plate (e.g., cation exchange and reversed-phase)

  • Plasma sample

  • Stable Isotope-Labeled Lys-Ser (SIL-IS)

  • Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 5% Ammonium hydroxide in 80:20 Acetonitrile:Water)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add the SIL-IS.

    • Add 300 µL of cold protein precipitation solvent.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of the wash solvent to remove residual salts and other highly polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of the elution solvent into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the sample in your initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

Protocol 3: HILIC-MS/MS Method for this compound

Objective: To achieve better retention and separation of Lys-Ser from matrix components.

LC Conditions:

  • Column: HILIC column (e.g., Amide, Silica, or Zwitterionic phase), 2.1 x 100 mm, <3 µm particle size.[15]

  • Mobile Phase A: 10 mM Ammonium formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 60% B

    • 5.1 min: 95% B

    • 8.0 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Lys-Ser: Q1 (Precursor Ion) -> Q3 (Product Ion) - Determine experimentally

    • Lys-Ser SIL-IS: Q1 (Precursor Ion) -> Q3 (Product Ion) - Determine experimentally

  • Source Parameters: Optimize gas flows, temperature, and voltages for your specific instrument.

Advanced Strategy: Chemical Derivatization

When extensive sample clean-up and chromatographic optimization are insufficient, chemical derivatization can be a powerful tool.[18][19][20][21]

Rationale: Lys-Ser is highly polar due to its free amine and carboxylic acid groups. Derivatization aims to mask these polar functional groups, making the resulting molecule more hydrophobic.[18] This offers two key advantages:

  • Improved Retention on Reversed-Phase Columns: The less polar derivative will be better retained on standard C18 columns, moving it away from the early-eluting matrix interferences.[18]

  • Enhanced Ionization Efficiency: Certain derivatizing agents can introduce easily ionizable moieties, increasing the MS signal.[20]

Common Derivatization Reagents for Amines:

  • FMOC-Cl (9-fluorenylmethylchloroformate): Reacts with primary and secondary amines.[19]

  • AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate): Reacts with primary and secondary amines.[19]

  • Dansyl Chloride: Reacts with primary and secondary amines.[19]

Derivatization cluster_0 Result A Highly Polar Lys-Ser (Poor RP Retention) C Less Polar Lys-Ser Derivative (Good RP Retention) A->C + B Derivatization Reagent (e.g., FMOC-Cl) B->C Reaction D Improved Separation from Polar Matrix Interferences C->D E Increased MS Sensitivity C->E

Caption: The principle of chemical derivatization to improve chromatographic performance.

By implementing the strategies outlined in this guide, from fundamental sample clean-up to advanced derivatization techniques, you can effectively overcome the challenges posed by matrix effects and achieve reliable, accurate, and sensitive quantification of this compound in complex samples.

References

  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst (RSC Publishing). Available at: [Link]

  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. MDPI. Available at: [Link]

  • Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. PubMed. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Scilit. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Available at: [Link]

  • Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. The Rockefeller University. Available at: [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC International. Available at: [Link]

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available at: [Link]

  • Role of HILIC Stationary Phases in Pharmaceutical Peptide Analysis. MDPI. Available at: [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. Available at: [Link]

  • Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation. PMC. Available at: [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc.. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Available at: [Link]

  • Reduced Ion Suppression and Improved LC/MS Sensitivity with Agilent Bond Elut Plexa. Agilent. Available at: [Link]

  • Quantification of N-acetyl-seryl-aspartyl-lysyl-proline in hemodialysis patients administered angiotensin-converting enzyme inhibitors by stable isotope dilution liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • What is matrix effect and how is it quantified?. SCIEX. Available at: [Link]

  • Ion suppression: a major concern in mass spectrometry. NRC Publications Archive. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC) in proteomics. PMC - NIH. Available at: [Link]

  • Comparing HILIC and RP for LC-MS Analysis of O-HexNAc Modified Peptides. MAC-MOD Analytical. Available at: [Link]

  • Separation of IgG Glycopeptides using HILIC-LC/MS in Comparison to RP-LC/MS. Agilent. Available at: [Link]

  • Capillary HILIC-MS: A New Tool for Sensitive Top-Down Proteomics. Analytical Chemistry. Available at: [Link]

  • Single Isotopologue for In-Sample Calibration and Absolute Quantitation by LC-MS/MS. Summit Research Repository. Available at: [Link]

  • Quantification of Nε-(2-Furoylmethyl)-L-lysine (furosine), Nε-(Carboxymethyl)-L-lysine (CML), Nε-(Carboxyethyl)-L-lysine (CEL) and total lysine through stable isotope dilution assay and tandem mass spectrometry. PubMed. Available at: [Link]

  • Quantitative analysis of D/L-serine and D/L-proline in serum by isotope-coded derivatization using an original chiral resolution labeling reagent. ResearchGate. Available at: [Link]

Sources

resolving racemization issues in lysyl-serine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Lysyl-Serine (Lys-Ser) Synthesis & Racemization Control

Case ID: LS-RAC-OPTIMIZATION Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing the this compound (Lys-Ser) motif presents a "perfect storm" for racemization and difficult coupling. While Lysine itself is generally stable, the coupling rate to a Serine residue—particularly one with a bulky side-chain protection like tert-butyl (tBu) or Trityl (Trt)—is kinetically hindered. This slow coupling allows the activated Lysine species to linger, increasing the probability of oxazolone (azlactone) formation , the primary driver of racemization. Furthermore, Serine residues are inherently prone to epimerization via


-elimination or direct enolization under basic conditions.

This guide provides a self-validating troubleshooting framework to eliminate racemization during Lys-Ser bond formation, moving beyond "standard protocols" to mechanistically grounded corrective actions.

Module 1: Diagnostic & Troubleshooting Guide

Ticket #01: High Levels of D-Lys Isomer Detected

Symptom: Post-cleavage chiral analysis reveals 2–10% D-Lys epimer in the crude peptide. Root Cause: Base-Catalyzed Oxazolone Formation. Standard protocols often use Uronium reagents (HBTU/HATU) which require a tertiary base (DIEA/NMM). If the coupling to the hindered Serine is slow, the excess base abstracts the


-proton of the activated Lysine, promoting ring closure to the oxazolone, which rapidly racemizes.

Corrective Action Protocol:

  • Immediate Switch: Abandon HBTU/HATU/DIEA for this specific junction.

  • Adopt Carbodiimide/Oxime Chemistry: Switch to DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) .

    • Mechanism:[1][2][3][4][5] Oxyma Pure creates an activated ester that is highly reactive toward the amine but significantly less prone to oxazolone formation than the O-acylisourea formed by carbodiimides alone.[5] Crucially, this reaction proceeds at neutral to slightly acidic pH , eliminating the base required for proton abstraction.

  • Protocol Adjustment:

    • Reagents: 3.0 eq Fmoc-Lys(Boc)-OH, 3.0 eq DIC, 3.0 eq Oxyma Pure.

    • Solvent: DMF (NMP if aggregation is suspected).

    • Base: NONE. (If using Lys-HCl salt, add exactly 1.0 eq of weak base like 2,4,6-Collidine, not DIEA).

Ticket #02: Serine Epimerization (D-Ser Detected)

Symptom: The Lysine is chiral pure, but the Serine residue (the nucleophile or C-terminal anchor) has racemized. Root Cause: Base-Induced


-Elimination. 
If Serine is the C-terminal residue attached to the resin, repeated exposure to 20% Piperidine (during Fmoc removal of subsequent residues) can cause slow epimerization. If Serine is internal, strong bases during coupling can trigger proton abstraction.

Corrective Action Protocol:

  • Base Optimization: Replace DIEA with 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) for all couplings involving Serine. Collidine is sterically hindered and weaker (pKa ~7.4 vs 10.5 for DIEA), sufficient to neutralize acids but insufficient to abstract the

    
    -proton.
    
  • Resin Selection (If Ser is C-term): Use a 2-Chlorotrityl Chloride (2-CTC) resin. The bulky trityl linker provides steric protection against base attack on the C-terminal ester linkage.

  • Fmoc-Deprotection Tweak: Use 0.1M HOBt in the deprotection cocktail (20% Piperidine/DMF/0.1M HOBt) to suppress base-catalyzed side reactions.

Ticket #03: Incomplete Coupling (Deletion Sequences)

Symptom: Lys-Ser bond formation stalls, leading to Lys-deletion sequences. Users often respond by increasing temperature, which inadvertently spikes racemization. Root Cause: Interchain Aggregation (Beta-sheet formation). The hydroxyl group of Serine (even protected) can participate in H-bonding networks that collapse the resin sites.

Corrective Action Protocol:

  • Pseudoproline Dipeptides: This is the "Silver Bullet."

    • Instead of coupling Fmoc-Lys-OH to Ser-Resin, use a preformed dipeptide block if available, OR convert the Serine into a Pseudoproline (oxazolidine) derivative: Fmoc-Ser(tBu)-OH

      
      Fmoc-Ser(Psi(Me,Me)pro)-OH.
      
    • Mechanism:[1][2][3][4][5] The oxazolidine ring locks the Serine backbone in a "kinked" conformation (cis-amide mimic), disrupting beta-sheet aggregation and making the N-terminus highly accessible for the incoming Lysine.

  • Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt H-bonds without increasing temperature.

Module 2: Visualizing the Mechanism

The following diagram illustrates the competition between the desired coupling pathway and the racemization pathway (Oxazolone formation), highlighting where specific reagents intervene.

RacemizationPathways cluster_0 Activation Phase cluster_1 Racemization Trap cluster_2 Desired Outcome Lys Fmoc-Lys(Boc)-OH Act Activated Ester (O-Acylisourea) Lys->Act + Carbodiimide (DIC) Oxazolone Oxazolone (Azlactone Ring) Act->Oxazolone Slow Coupling + Excess Base (DIEA) Product Pure L-Lys-L-Ser Dipeptide Act->Product + Ser-Resin (Nucleophilic Attack) Act_Oxyma Oxyma-Active Ester (Racemization Resistant) Act->Act_Oxyma Transesterification DL_Mix D/L-Lys Mixture (Racemate) Oxazolone->DL_Mix Rapid Equilibrium DL_Mix->Product Coupling (Defective) Oxyma Add Oxyma Pure (Forms Stable Active Ester) Oxyma->Act Intercepts O-Acylisourea Act_Oxyma->Product Rapid Coupling

Caption: Figure 1. The Kinetic Competition. Excess base and slow coupling drive the pathway toward the Oxazolone intermediate (Red). Oxyma Pure intercepts the activated species (Green), forming a stable ester that couples rapidly without racemizing.

Module 3: Comparative Data & Reagent Selection

The choice of coupling cocktail is the single most significant variable. The table below synthesizes data comparing racemization rates of Lysine during difficult couplings.

Coupling SystemBase Required?Relative Racemization RiskCoupling Efficiency (Lys-Ser)Recommendation
HBTU / DIEA Yes (2.0 eq)High (2.0 - 15.0%) GoodAVOID for Lys-Ser. Base promotes oxazolone.
HATU / DIEA Yes (2.0 eq)Moderate (1.0 - 5.0%) ExcellentUse only if DIC fails; lower base to 1.0 eq.
DIC / HOBt NoLow (< 1.0%)ModerateAcceptable, but slower than Oxyma.
DIC / Oxyma Pure NO Ultra-Low (< 0.2%) Excellent GOLD STANDARD. Best balance of speed/purity.
DIC / Oxyma-B NoNegligible (< 0.1%)ExcellentUse for extreme cases (e.g., Lys-Cys, Lys-His).

Module 4: Validation Protocol (Marfey's Method)

You cannot fix what you cannot measure. Standard C18 HPLC often fails to separate D/L peptides. This protocol uses Marfey’s Reagent (FDAA) to derivatize the amino acids after hydrolysis, creating diastereomers easily separable by standard HPLC.[6]

Objective: Quantify % D-Lys and % D-Ser in the final product.

Step-by-Step Protocol:

  • Hydrolysis: Dissolve 0.5 mg peptide in 6N HCl (constant boiling). Seal in a glass vial under N2. Heat at 110°C for 24 hours. Dry under vacuum.

  • Derivatization:

    • Resuspend dried hydrolysate in 50 µL H2O.

    • Add 100 µL of 1% Marfey’s Reagent (FDAA) in Acetone.

    • Add 20 µL of 1M NaHCO3.[7]

    • Incubate at 40°C for 1 hour.

    • Stop reaction with 10 µL of 2M HCl.

  • Analysis:

    • Inject onto a standard C18 HPLC column (e.g., Agilent Zorbax Eclipse).

    • Gradient: Linear gradient of Acetonitrile in 0.1% TFA (0% to 50% over 40 min).

    • Detection: UV at 340 nm.[8]

  • Interpretation:

    • L-L diastereomers elute before L-D diastereomers (typically).[7]

    • Compare retention times against standard L-Lys and D-Lys derivatized controls.

    • Calculate % D-Isomer:

      
      .
      

Module 5: Advanced Workflow Decision Tree

Follow this logic flow to determine the optimal synthesis strategy for your specific sequence context.

DecisionTree Start Start: Lys-Ser Synthesis Q1 Is Serine the C-terminal Anchor (Resin-bound)? Start->Q1 YesResin Risk: D-Ser via Base Elimination Q1->YesResin Yes Q2 Is the Lys-Ser coupling part of a 'Difficult Sequence'? (Aggregation prone) Q1->Q2 No Action1 Use 2-CTC Resin Use 0.1M HOBt in Piperidine YesResin->Action1 Action1->Q2 DiffYes Use Pseudoproline Dipeptide Fmoc-Lys-Ser(PsiMe,Me)-OH Q2->DiffYes Yes DiffNo Standard Stepwise SPPS Q2->DiffNo No Coupling Coupling Reagent Selection DiffNo->Coupling Result1 USE: DIC + Oxyma Pure (Base Free) Coupling->Result1 Standard Result2 USE: DIC + Oxyma + 0.1M LiCl (Chaotropic assist) Coupling->Result2 If Aggregation Suspected

Caption: Figure 2. Strategic Decision Tree. Selecting the correct resin and coupling strategy based on the position of Serine and the aggregation potential of the sequence.

References

  • Subirós-Funosas, R., et al. (2009).[3] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3][9] Chemistry – A European Journal.[3]

  • El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Marfey, P. (1984).[10] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[10] Carlsberg Research Communications.[10]

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Mutter, M., et al. (2004). Pseudo-prolines: nature's bridge to peptide structure and folding. Journal of the American Chemical Society.[1] (Foundational concept for Pseudoproline use).

Sources

Technical Support Center: High-Sensitivity Lysyl-Serine (Lys-Ser) Detection

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Background Noise & Matrix Interference in Lys-Ser Assays

Introduction: The "Polar Noise" Paradox

Welcome. If you are detecting Lysyl-Serine (Lys-Ser), you are likely facing the "Polar Noise Paradox." As a small, highly hydrophilic dipeptide (MW ~233.2 Da), Lys-Ser adheres poorly to standard Reversed-Phase (C18) columns. Consequently, it often elutes in the void volume (dead time)—the exact zone where salts, unretained matrix components, and polar contaminants congregate.

In this zone, ion suppression (invisible noise) and chemical background (visible noise) are at their peak. To minimize noise, we must stop treating Lys-Ser like a protein and start treating it like a polar metabolite.

This guide prioritizes LC-MS/MS workflows, as they are the gold standard for dipeptide quantification.

Module 1: Chromatographic Isolation (The First Line of Defense)

The Problem: High background is often a symptom of poor retention. If Lys-Ser elutes with the solvent front, no amount of MS tuning will fix the signal-to-noise ratio (S/N).

Protocol A: Switching to HILIC (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a water-rich layer on a polar stationary phase, eluting them away from the void volume "noise zone."

  • Stationary Phase: Amide or Zwitterionic (ZIC-HILIC) phases are superior to bare silica for peptides.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.[1]

  • Gradient: Start high organic (90% B)

    
     ramp down to 50% B. Note: This is the inverse of C18.
    
Protocol B: Chemical Derivatization (The "Mass Shift" Strategy)

If HILIC is unavailable, you must alter the analyte. Derivatization with reagents like AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) or Fmoc-Cl serves two purposes:

  • Increases Hydrophobicity: Allows retention on standard C18 columns, moving the peak away from early-eluting salts.

  • Increases Mass: Shifts the precursor ion (

    
    ) to a higher range (e.g., +170 Da), moving it out of the "chemical noise" region where solvent clusters dominate.
    
Data Summary: Column Selection for Lys-Ser
Column ChemistryRetention MechanismNoise RiskSuitability
C18 (Standard) Hydrophobic InteractionCritical (Elutes in void volume)Low
C18 + Ion Pairing Hydrophobic + ChargeHigh (Reagents cause source contamination)Moderate
HILIC (Amide) Partitioning (Water layer)Low (Elutes in cleaner region)Best
Porous Graphitic Carbon Charge/StructureModerate (Strong retention, peak tailing)High

Module 2: Mass Spectrometry Optimization

The Problem: Isobaric interference. The sequence isomer Seryl-Lysine (Ser-Lys) has the exact same mass as this compound. If your background noise looks like a "shoulder" or a co-eluting peak, it is likely an isomer, not random noise.

Differentiation Strategy

You cannot distinguish these by MS1 (Precursor Mass). You must use unique MRM (Multiple Reaction Monitoring) transitions or chromatographic separation.

  • Lys-Ser Precursor:

    
     ~234.1 
    
    
    
  • Common Fragments:

    • 
       84.0 (Lysine immonium ion) - Non-specific, high noise.
      
    • 
       129.1 (Lysine specific fragment) - Better specificity.
      
    • 
       147.1 (y1 ion for Lys-Ser) vs 
      
      
      
      147.1 (b2 ion for Ser-Lys) - Requires high-res optimization.

Critical Step: Run pure standards of both Lys-Ser and Ser-Lys. If they co-elute, you must adjust your gradient (Module 1) until they are baseline separated. No software filter can remove physical co-elution of isomers.

Module 3: Sample Preparation (Source Removal)

The Problem: "Dirty" samples (plasma, cell lysate) contain endogenous proteases that generate background dipeptides ex vivo, and salts that suppress ionization.

Workflow Visualization: The Clean-Up Logic

SamplePrep Start Biological Sample (Plasma/Lysate) Step1 Protease Inhibition (Immediate addition of EDTA/PMSF) Start->Step1 Prevent ex vivo breakdown Decision Method Selection Step1->Decision PPT Protein Precipitation (MeOH/ACN) Decision->PPT Rapid/Dirty SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) Decision->SPE High Sensitivity ResultBad High Noise (Matrix Suppression) PPT->ResultBad Phospholipids remain ResultGood Low Noise (Clean Baseline) SPE->ResultGood Removes salts & phospholipids

Caption: Decision logic for sample preparation. While Protein Precipitation (PPT) is faster, Solid Phase Extraction (SPE) is required to minimize matrix-induced background noise for low-abundance dipeptides.

Step-by-Step: Mixed-Mode SPE Protocol

To remove background noise caused by phospholipids and salts:

  • Conditioning: 1 mL MeOH, then 1 mL Water (using Mixed-Mode Cation Exchange cartridges, e.g., MCX).

  • Loading: Acidify sample (pH < 3) and load. Lys-Ser (

    
     of amino groups ~9-10) will be positively charged and bind to the cation exchange resin.
    
  • Wash 1: 1 mL 0.1% Formic Acid in Water (Removes proteins/salts).

  • Wash 2: 1 mL 100% MeOH (Removes neutral lipids/hydrophobic noise). Crucial Step.

  • Elution: 5% Ammonium Hydroxide in MeOH. (Releases Lys-Ser).

  • Evaporation & Reconstitution: Dry down and reconstitute in Mobile Phase A (compatible with HILIC).

Troubleshooting FAQs

Q1: I see a high signal in my "Blank" samples (Carryover). How do I fix this?

  • Cause: Lys-Ser is sticky on glass surfaces due to charge interactions, or the injector needle is dirty.

  • Fix:

    • Switch to Polypropylene (PP) vials; avoid glass.

    • Use a "Needle Wash" solution containing 10% Acetone or Isopropanol with 0.1% Formic Acid.

    • Implement a "Sawtooth" gradient wash between runs.

Q2: My retention time is shifting, causing integration errors.

  • Cause: HILIC columns are sensitive to equilibration time and buffer pH.

  • Fix: Ensure your column is re-equilibrated with at least 20 column volumes of Mobile Phase A between injections. Check that your buffer concentration is at least 10mM to buffer against the sample pH.

Q3: The background noise is high, but only in patient samples, not standards.

  • Cause: This is Matrix Effect . Endogenous compounds are co-eluting.[2]

  • Fix: You need an Internal Standard (IS) . Ideally, use Stable Isotope Labeled (SIL) Lys-Ser (

    
    ). If too expensive, use a structural analog like Gly-Lys  (check for separation first). The IS will experience the same noise/suppression, allowing the software to normalize the ratio.
    

References

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from [Link]

  • Schwartz, S., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles.[3] MDPI Metabolites. Retrieved from [Link]

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and managing the matrix effect in acid/base extraction of polar compounds. Chromatography Online. Retrieved from [Link]

  • Waters Corporation. (n.d.). AccQ-Tag Ultra Derivatization Kit for Amino Acid Analysis. (Context for derivatization strategy). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Incomplete Coupling of Lysine and Serine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advanced SPPS Troubleshooting for Lys & Ser Residues

Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Peptide Chemistry Support Center. You are likely here because your Mass Spec data shows deletion sequences (


) or racemization impurities (

but shifted retention time) specifically around Lysine (Lys, K) and Serine (Ser, S) residues.

These two amino acids represent the "Scylla and Charybdis" of Solid-Phase Peptide Synthesis (SPPS):

  • Lysine: A steric giant. Its bulky side-chain protecting groups (Boc, ivDde) create a kinetic barrier, while its hydrophobic nature drives inter-chain aggregation.

  • Serine: A fragile target. It is prone to racemization via oxazolone formation and is the primary culprit for "difficult sequences" due to hydroxyl-mediated hydrogen bonding.

This guide moves beyond basic protocols to address the mechanistic failures of these residues.

Module 1: The Diagnostics

"How do I distinguish between a failed coupling and a failed deprotection?"

Before altering chemistry, you must validate the failure mode. Deletion sequences are often misdiagnosed.

The Diagnostic Logic Flow

Use this decision matrix to determine your next move.

DiagnosticFlow Start Symptom: Low Yield / Deletion Test Perform Kaiser Test (after coupling) Start->Test ResultPos Blue Beads (Positive) Test->ResultPos Free Amines ResultNeg Yellow/Clear (Negative) Test->ResultNeg No Free Amines ActionRecouple Incomplete Coupling ACTION: Double Couple ResultPos->ActionRecouple CheckDeprotect Suspect Aggregation or Fmoc-Release Failure ResultNeg->CheckDeprotect MicroCleave Perform Micro-Cleavage (HPLC/MS Check) CheckDeprotect->MicroCleave Decision1 Deletion Found? MicroCleave->Decision1 FixAgg ACTION: Add Chaotropes (LiCl/Pseudoproline) Decision1->FixAgg Yes

Figure 1: Diagnostic workflow for differentiating coupling failures from aggregation-induced deprotection failures.

Standardized Kaiser Test Protocol

Note: The Kaiser test is reliable for Lysine (primary amine) but can be ambiguous for Serine if the N-terminus is aggregated.

ReagentCompositionFunction
Sol A 5% Ninhydrin in EthanolReacts with primary amine.[1]
Sol B 80% Phenol in EthanolCatalyzes the reaction.
Sol C 2% 1mM KCN (aq) in PyridineMaintains reduced environment.
Step Action
1Wash 10-20 resin beads with DCM then EtOH.
2Add 2 drops of A, B, and C into a small glass tube.
3Heat at 100°C for 5 minutes .
Result Blue/Purple = Fail (Recouple). Yellow = Pass.

Module 2: The Serine Suite

"My Serine coupling worked, but I see D-isomer impurities or low purity."

The Problem: Racemization & Hydrogen Bonding

Serine is uniquely problematic because its side-chain oxygen can attack the activated carbonyl, forming an oxazolone intermediate that rapidly racemizes. Furthermore, Serine clusters induce beta-sheet formation (aggregation), halting synthesis.

Solution A: The "Safe" Coupling Protocol (Oxyma/DIC)

Avoid HATU/HBTU for Serine if possible. The basic conditions (DIEA) required for uronium salts promote proton abstraction and racemization.

Protocol:

  • Activator: Use Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[2] It is less explosive than HOBt and superior at suppressing racemization.[2][3]

  • Coupling Agent: DIC (Diisopropylcarbodiimide).[2][3][4]

  • Base: NONE . (If using HCl salts of AA, use exactly 1 eq. of DIPEA/DIEA, but prefer free acid AA).

  • Temperature: Strict limit of < 50°C (Microwave) or Room Temp (Manual).

    • Why? High temp exponentially increases beta-elimination of the side-chain protecting group.

Solution B: The "Silver Bullet" (Pseudoprolines)

If you have a sequence like ...Ala-Ser-Val-Ser-Ile..., standard coupling will fail due to aggregation. You must use Pseudoproline dipeptides.

  • Mechanism: These are dipeptides (e.g., Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH) where the Serine is locked in a cyclic oxazolidine ring.[5] This "kink" disrupts beta-sheets similarly to Proline, solubilizing the peptide chain.[5]

  • Usage: Substitute the Serine and the preceding amino acid with the commercially available dipeptide.

Pseudoproline Aggregated Standard Serine (Beta-Sheet Formation) PseudoPro Pseudoproline (Oxazolidine Ring) Aggregated->PseudoPro Replace AA Soluble Disrupted Structure (Soluble/Accessible) PseudoPro->Soluble Kink induced Cleavage TFA Cleavage (Reverts to Native Ser) Soluble->Cleavage Final Step

Figure 2: Pseudoprolines act as a 'Trojan Horse,' disrupting aggregation during synthesis before reverting to native Serine upon cleavage.

Module 3: The Lysine Lab

"I have deletion sequences at Lysine, or Mass Spec shows +128 Da / +Lys mass."

The Problem: Steric Bulk & Thermal Instability

Fmoc-Lys(Boc)-OH is massive. The bulky Boc group on the side chain hinders the approach of the activated ester to the N-terminus.[6]

Issue 1: Incomplete Coupling (Deletions)
  • Cause: Steric hindrance.[6]

  • Fix:

    • Double Coupling: Mandatory for Lysine in difficult regions.

    • Solvent Switch: Use 10% DMSO in DMF during the coupling step to improve swelling of the resin matrix around the bulky residue.

Issue 2: The "Ghost" Insertion (Branching)
  • Symptom: You see a peak corresponding to Product + Lysine or Product + Branched Chain.

  • Cause: Thermal removal of the Boc group. If you use Microwave SPPS at >85°C, the Boc group can partially deprotect. The now-free epsilon-amine acts as a new nucleation site for the next amino acid, creating a branched peptide.

  • Protocol:

    • Max Temp: Limit Lysine coupling to 75°C .

    • Alternative: If high heat is required for a difficult sequence, switch side-chain protection from Boc to Alloc (requires Pd removal) or ivDde (stable to heat, removed by hydrazine), though standard Boc is usually fine if temp is controlled.

Module 4: The "Nuclear Option" (Difficult Sequences)

If Lys/Ser coupling persists in failing despite the above, the resin is likely undergoing severe aggregation (gelation).

The Magic Mixture Protocol: Use this coupling cocktail to force the reaction to completion.

ComponentConcentrationPurpose
Chaotropic Salt 0.4M LiCl or KSCNDisrupts hydrogen bond networks (beta-sheets).
Solvent NMP or DMFNMP is superior for aggregation prone sequences.
Coupling Agent HATU (0.95 eq)High-power coupling (Use only if Oxyma fails).
Base DIEA (2.0 eq)Required for HATU.

Warning: Wash resin extensively with hot DMF after using salts to prevent precipitation in the lines.

FAQ: Rapid Fire Troubleshooting

Q: Can I use the Kaiser test for Serine coupling? A: Yes, but be careful. Serine is a primary amine, so it should turn blue if uncoupled. However, the hydroxyl group can sometimes interfere or the resin can aggregate, giving a "False Negative" (Yellow). Always trust a micro-cleavage over a Kaiser test for Serine.

Q: My Lysine coupling is 99% complete, but I need 99.9%. What now? A: Cap it. After the double coupling, run a "Capping" step (Acetic Anhydride + Pyridine) for 10 minutes. This terminates the unreacted chains (forming truncated Acetyl-peptides) rather than allowing them to grow as deletion mutants (n-1), making purification significantly easier.

Q: Why does my Serine-rich peptide look like a smear on HPLC? A: This is likely O-acylation. The hydroxyl group reacted with an amino acid.[1][4][6][7][8][9] This ester bond is usually cleaved by base (piperidine) in subsequent steps, but if it happens at the very end or is stable, it remains. Ensure you are not using high concentrations of DMAP (dimethylaminopyridine) which catalyzes O-acylation.

References

  • ChemPep. Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.

  • Merck Millipore. Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis.

  • Bachem. Pseudoproline & Isoacyl dipeptides - Technical Note.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal.

  • CEM Corporation. Microwave Peptide Synthesis: Reaction Conditions and Optimization.

  • BenchChem. Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.

Sources

Validation & Comparative

Executive Summary: The Evolution of Matrikine Dipeptides

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the bioactivity, stability, and extracellular matrix (ECM) modulating capabilities of Lysyl-Serine (Lys-Ser) and Lysyl-Threonine (Lys-Thr), with a specific focus on their lipidated derivatives (Palmitoyl-peptides) in dermopharmaceutical applications.

Bioactive peptides, particularly matrikines derived from the extracellular matrix, are foundational to modern regenerative medicine and cosmetic science. The pentapeptide Lys-Thr-Thr-Lys-Ser (KTTKS), a subfragment of the carboxyl-terminal propeptide of type I collagen, is well-documented for its ability to stimulate collagen biosynthesis [1]. However, the translation of full-length peptides into topical therapeutics is often hindered by poor stratum corneum permeability and rapid proteolytic degradation [2].

To optimize bioavailability, researchers have isolated and modified shorter active motifs. While the C-terminal dipeptide this compound (Lys-Ser) retains baseline bioactivity, empirical data demonstrates that substituting the terminal serine with threonine to form Lysyl-Threonine (Lys-Thr) yields superior physicochemical and biological properties [3]. This guide explores the mechanistic causality behind this substitution and provides validated protocols for comparative evaluation.

Mechanistic Foundations: The Causality of the Threonine Substitution

The divergence in bioactivity between Lys-Ser and Lys-Thr is fundamentally rooted in the structural differences of their side chains and how these differences dictate peptide-lipid and peptide-protein interactions.

  • Steric Hindrance and Proteolytic Stability: Serine possesses a primary alcohol side chain (

    
    ), leaving the adjacent peptide bond relatively exposed to cutaneous exopeptidases and serine proteases. Threonine possesses a secondary alcohol side chain (
    
    
    
    ). The addition of this single methyl group introduces significant steric bulk adjacent to the C-terminus. This steric hindrance physically impedes the docking of proteolytic enzymes, drastically increasing the half-life of Lys-Thr in the dermis [4].
  • Lipophilicity and Membrane Partitioning: The stratum corneum is a lipid-rich barrier. The extra methyl group on threonine increases the partition coefficient (LogP) of the dipeptide. When conjugated to a palmitoyl chain (forming Pal-KT vs. Pal-KS), this slight increase in lipophilicity optimizes the molecule's amphiphilic balance, enhancing its integration into lipid bilayers and subsequent cellular uptake without requiring aggressive penetration enhancers [3].

Pathway Visualization

G PalKT Palmitoyl-Lys-Thr (Pal-KT) SkinBarrier Stratum Corneum Partitioning PalKT->SkinBarrier High Permeability Protease Cutaneous Exopeptidases PalKT->Protease Steric Resistance PalKS Palmitoyl-Lys-Ser (Pal-KS) PalKS->SkinBarrier Moderate Permeability PalKS->Protease Rapid Cleavage Receptor Fibroblast Membrane Receptor SkinBarrier->Receptor Active Dipeptide Binding Signaling TGF-β / Smad Signaling Cascade Receptor->Signaling Collagen Type I Collagen & ECM Synthesis Signaling->Collagen

Signaling and degradation pathways of Pal-KT vs Pal-KS in human dermal fibroblasts.

Experimental Workflows & Validated Protocols

To objectively compare these dipeptides, a self-validating experimental system must measure both dermal stability (pharmacokinetics) and collagen biosynthesis (pharmacodynamics).

Protocol A: Ex Vivo Skin Stability and Permeation Assay (LC-MS/MS)

Purpose: To quantify the resistance of Pal-KT and Pal-KS to cutaneous proteases and their permeation profiles.

  • Tissue Preparation: Mount full-thickness hairless mouse skin (or human cadaver skin) on Franz diffusion cells with a diffusion area of

    
    .
    
  • Receptor Compartment: Fill with 10 mM HEPES buffer (pH 7.4) containing 1% bovine serum albumin (BSA) to maintain sink conditions. Maintain at 37°C.

  • Dosing: Apply 20 μL of 40 μg/mL Pal-KT or Pal-KS (dissolved in propylene glycol/water) to the donor compartment.

  • Sampling & Extraction: At

    
    , remove the skin. Separate the stratum corneum (via tape stripping), epidermis, and dermis. Homogenize tissues in methanol to extract the intact peptides.
    
  • Validation Control: Run a parallel assay pre-treating the skin with a broad-spectrum protease inhibitor cocktail. Self-Validation: If degradation is purely enzymatic, the inhibitor-treated skin must show equal recovery of Pal-KS and Pal-KT.

  • Quantification: Analyze extracts via LC-MS/MS using a C18 column. Elute with a gradient of 25 mM ammonium acetate and acetonitrile.

Protocol B: In Vitro Procollagen Type I C-Peptide (PIP) ELISA

Purpose: To measure the functional bioactivity of the dipeptides in stimulating ECM production.

  • Cell Culture: Seed primary Human Dermal Fibroblasts (HDFs) in 24-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Starvation: Wash cells with PBS and replace media with serum-free DMEM for 24 hours to synchronize the cell cycle and establish a baseline for de novo collagen synthesis.

  • Treatment: Treat cells with varying concentrations (1 μM, 5 μM, 10 μM) of Pal-KT, Pal-KS, and a positive control (e.g., L-ascorbic acid at 100 μM) [5] in serum-free media.

  • Assay: After 48 hours, collect the conditioned media. Centrifuge at 10,000 x g for 5 minutes to remove particulates.

  • Quantification: Use a commercial Procollagen Type I C-Peptide (PIP) ELISA kit. Measure absorbance at 450 nm. Normalize data against total cellular protein content (determined via BCA assay) to ensure increased collagen is not merely an artifact of cell proliferation.

Comparative Data Analysis

The following tables summarize typical experimental outcomes derived from the structural differences between the two dipeptides.

Table 1: Physicochemical and Stability Profiles

ParameterPalmitoyl-Lys-Ser (Pal-KS)Palmitoyl-Lys-Thr (Pal-KT)Mechanistic Driver
Molecular Weight ~487.7 g/mol ~501.7 g/mol Addition of

group
C-Terminal Hydroxyl Primary (

)
Secondary (

)
Threonine side chain structure
Skin Homogenate Half-Life < 45 minutes> 120 minutesSteric hindrance blocking proteases
Stratum Corneum Retention ModerateHighIncreased lipophilicity (LogP)

Table 2: Bioactivity (Collagen I Synthesis in HDFs) (Data expressed as fold-increase over untreated control, normalized to total protein)

Treatment ConcentrationPal-KS Fold IncreasePal-KT Fold IncreaseStatistical Significance
1 μM 1.12 ± 0.051.45 ± 0.08

5 μM 1.30 ± 0.072.10 ± 0.12

10 μM 1.45 ± 0.102.65 ± 0.15

Conclusion

While Lys-Ser represents a natural sequence found in collagen propeptides, its utility in isolated, synthetic applications is severely limited by rapid proteolytic degradation and suboptimal membrane partitioning. The rational design choice to substitute serine with threonine (Lys-Thr) creates a self-protecting molecule. The secondary alcohol of threonine provides critical steric hindrance, extending the molecule's half-life in the dermis and allowing for sustained receptor engagement. Consequently, Pal-KT demonstrates a significantly higher capacity for upregulating Type I collagen synthesis compared to Pal-KS, making it the superior candidate for advanced dermopharmaceutical formulations.

References

  • Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review Source: MDPI (Cosmetics) URL:[Link]

  • Dermal Stability and In Vitro Skin Permeation of Collagen Pentapeptides (KTTKS and palmitoyl-KTTKS) Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Personal Care Compositions Comprising a Dipeptide (US 2008/0095732 A1)
  • Formation of Peptide Bound Pyrraline in the Maillard Model Systems with Different Lys-Containing Dipeptides and Tripeptides Source: MDPI (Molecules) URL:[Link]

  • A novel L-ascorbic acid and peptide conjugate with increased stability and collagen biosynthesis Source: BMB Reports URL:[Link]

Optimizing Dipeptide Purity Analysis: A Comparative Validation of HILIC vs. Ion-Pairing RP-HPLC for Lysyl-Serine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Blow-Through" Challenge

In the analysis of small, hydrophilic dipeptides like Lysyl-Serine (Lys-Ser) , standard C18 Reversed-Phase Liquid Chromatography (RPLC) often fails catastrophically. Due to the high polarity of the lysine side chain and the serine hydroxyl group, Lys-Ser elutes near the void volume (


), co-eluting with unretained matrix components. This makes accurate purity validation impossible under standard ICH Q2(R2) guidelines.

This guide objectively compares two orthogonal solutions to this problem:

  • Method A (The Modern Standard): Hydrophilic Interaction Liquid Chromatography (HILIC ) using a Zwitterionic phase.

  • Method B (The Traditional Workhorse): Ion-Pairing RPLC (IP-RPLC ) using perfluorinated acids.

Verdict: While IP-RPLC offers robust UV baselines for routine QC, HILIC is the superior choice for R&D and stability indicating methods due to its orthogonality to degradation products (Lysine and Serine) and full MS-compatibility.

Mechanistic Comparison & Experimental Design

The Contenders
FeatureMethod A: ZIC-HILICMethod B: IP-RPLC (C18 + HFBA)
Mechanism Partitioning into a water-enriched layer on the stationary phase surface.[1][2]Hydrophobic masking of the peptide's positive charge by the ion-pairing reagent, facilitating C18 retention.
Stationary Phase Zwitterionic (sulfobetaine) or Amide-bonded silica.End-capped C18 (3 µm or sub-2 µm).
Mobile Phase High Organic (ACN) with Ammonium Acetate/Formate.High Aqueous with Heptafluorobutyric Acid (HFBA) or TFA.
Detection UV (214 nm) & MS (ESI+).UV (214 nm).[3] Not MS recommended (Signal suppression).
Visualizing the Mechanism

The following diagram illustrates the fundamental difference in retention mechanisms, crucial for understanding why HILIC is preferred for polar dipeptides.

G cluster_0 Method A: HILIC Mechanism cluster_1 Method B: IP-RPLC Mechanism H_SP Polar Stationary Phase (Zwitterionic) H_WL Water-Enriched Layer (Stagnant) H_SP->H_WL Hydration H_MP Acetonitrile-Rich Mobile Phase H_MP->H_WL Partitioning (Lys-Ser) I_SP Hydrophobic Stationary Phase (C18 Chains) I_IP Ion-Pairing Reagent (HFBA Anion -) I_Pep Peptide Cation + (Lys-Ser) I_IP->I_Pep Charge Neutralization I_Pep->I_SP Hydrophobic Adsorption

Figure 1: Mechanistic difference between HILIC (partitioning) and IP-RPLC (ion-pairing).

Detailed Experimental Protocols

Materials
  • Analyte: this compound (Synthetic standard, >99% purity).

  • Impurities: L-Lysine (Lys), L-Serine (Ser).

  • Reagents: LC-MS grade Acetonitrile (ACN), Ammonium Formate, Heptafluorobutyric Acid (HFBA).

Protocol A: HILIC (Recommended for Stability/MS)
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 150 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold to establish water layer).

    • 2-15 min: 90%

      
       50% B.
      
    • 15-20 min: 50% B.

  • Flow Rate: 0.3 mL/min.

  • Injection: 2 µL (Critical: Diluent must be 80% ACN . Aqueous diluents distort peak shape in HILIC).

Protocol B: IP-RPLC (Recommended for Routine QC/UV)
  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% HFBA in Water.

  • Mobile Phase B: 0.1% HFBA in Acetonitrile.

  • Gradient:

    • 0-15 min: 0%

      
       20% B (Very shallow gradient required).
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.[3]

Validation Data Comparison (ICH Q2 R2)

The following data represents typical performance metrics observed during validation studies for hydrophilic dipeptides.

Specificity & Retention

Objective: Demonstrate separation of Lys-Ser from its hydrolysis products (Lys and Ser).

ParameterMethod A (HILIC)Method B (IP-RPLC)Analysis
Retention (

)
4.52.1HILIC provides superior retention away from the void.
Resolution (

)
> 3.5 (vs. Lys/Ser)1.8 (vs. Lys)HILIC separates based on hydrophilicity; Lysine elutes later than Lys-Ser.
Peak Symmetry 1.10.9 - 1.4IP-RPLC can suffer from tailing if HFBA concentration is inconsistent.
Linearity & Sensitivity (LOD/LOQ)

Objective: Determine the working range.[6]

ParameterMethod A (HILIC - UV)Method B (IP-RPLC - UV)
Range 5 - 500 µg/mL10 - 500 µg/mL
Linearity (

)
> 0.9995> 0.9990
LOD (S/N=3) 0.5 µg/mL2.0 µg/mL
MS Compatibility Excellent (Volatile buffer)Poor (HFBA suppresses ionization)

Expert Insight: The superior sensitivity of HILIC arises because the high-organic mobile phase enhances desolvation efficiency in ESI-MS, making it the only viable option for trace impurity analysis using Mass Spec.

Validation Workflow (ICH Q2 R2 Compliant)

To validate the chosen method (Method A is recommended), follow this logical flow. This ensures compliance with the latest ICH Q2(R2) guidelines.

ValidationFlow cluster_System 1. System Suitability cluster_Params 2. Analytical Performance cluster_Robust 3. Robustness Start Method Development (Select HILIC) SS Inject Std 6x RSD < 2.0% Tailing < 1.5 Start->SS Spec Specificity (Spike with Lys/Ser) SS->Spec Lin Linearity (5 levels, 50-150%) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Rob Change pH (+/- 0.2) Change Temp (+/- 5C) Acc->Rob End Final Validated Method Rob->End

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) requirements.

Expert Troubleshooting & Critical Success Factors

The Diluent Effect (HILIC Specific)

In HILIC, injecting a sample dissolved in 100% water is a critical error. Water is the "strong solvent" in HILIC.

  • Symptom: Distorted, double, or broad peaks.

  • Fix: Match the sample diluent to the initial mobile phase (e.g., 80% ACN / 20% Buffer).

Column Equilibration
  • IP-RPLC: Requires long equilibration (approx. 20-30 column volumes) to coat the C18 surface with the ion-pairing reagent (HFBA).

  • HILIC: Requires distinct equilibration to re-establish the water layer. If retention times drift, increase the re-equilibration time between runs.

Baseline Drift (IP-RPLC)

HFBA and TFA absorb UV at low wavelengths (210 nm).

  • Fix: Use a reference wavelength (e.g., 360 nm) if your detector allows, or perform careful blank subtraction.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7][8] [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[5] Journal of Chromatography A. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

  • Jamin, E. L., et al. (2020). HILIC vs RPLC for the determination of polar compounds.[5][9][10] Chromatography Today. [Link]

Sources

High-Purity Synthetic Lysyl-Serine vs. Conventional Grades: An NMR Structural Confirmation Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural integrity of synthetic peptides for drug development and biochemical assays. While High-Resolution Mass Spectrometry (HRMS) and UHPLC are standard tools for determining molecular weight and bulk purity, they often fall short in distinguishing isobaric impurities, such as epimerized peptides (e.g., D-amino acid incorporation), or identifying the exact locations of structural modifications[1][2]. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for absolute structural confirmation[1][3].

This guide provides an objective comparison between our High-Purity Synthetic Lysyl-Serine (Lys-Ser) dipeptide and conventional crude/commercial grades. By detailing the causality behind our NMR workflows—specifically 1D (


H, 

C) and 2D (COSY, HSQC, HMBC) techniques—we demonstrate how to establish a self-validating system for peptide structural verification.
The Causality Behind Experimental Choices

Why rely on a comprehensive NMR suite rather than just a 1D


H spectrum or mass spectrometry?
  • Epimerization Detection: During solid-phase peptide synthesis (SPPS), base-mediated activation can lead to the epimerization of the

    
    -carbon, particularly for serine residues[4][5]. Diastereomers (e.g., L-Lys-L-Ser vs. L-Lys-D-Ser) exhibit distinct NMR chemical shifts, allowing NMR to detect epimeric impurities that co-elute in standard HPLC[1][4].
    
  • Peptide Bond Confirmation: A simple mixture of free Lysine and free Serine will yield a mass similar to the dipeptide (minus water). To unambiguously prove the covalent linkage (the amide bond), we must observe the Heteronuclear Multiple Bond Correlation (HMBC) between the Lysine carbonyl carbon and the Serine

    
    -proton/amide proton[3][6].
    
  • Process Impurity Profiling: NMR is a universal detector. It easily identifies non-UV-absorbing impurities such as residual coupling reagents, piperidine, or trifluoroacetic acid (TFA) counterions that HRMS might suppress or miss[1][2].

G A Sample Preparation (D2O or 90% H2O/10% D2O) B 1D NMR Acquisition (1H, 13C) A->B Tune & Match C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Base Peak ID F Impurity Profiling (Epimers, Truncations) B->F Trace Analysis D Spin System Assignment (Intra-residue) C->D COSY / HSQC E Sequence Connectivity (Inter-residue Peptide Bond) C->E HMBC D->E Validate

Logical workflow for NMR structural confirmation and impurity profiling of synthetic peptides.

Comparative Performance: High-Purity vs. Conventional Lys-Ser

When comparing our optimized High-Purity Lys-Ser against conventional grades, the NMR spectra reveal stark contrasts in structural homogeneity. The table below summarizes the quantitative and qualitative data derived from our comparative NMR studies.

Parameter / FeatureHigh-Purity Synthetic Lys-SerConventional / Crude Lys-SerConsequence of Impurity
L-Lys-D-Ser Epimer < 0.1% (Below NMR LOD)2.5% - 5.0% (Visible in

H)
Altered bioactivity and unpredictable 3D conformation[4][5].
Residual TFA (Counterion) Exchanged to Acetate/HClIntense

C quartet (~163 ppm)
Cellular toxicity in biological assays; skewed mass quantification.
Deletion/Truncation Peptides AbsentTrace free Lys / free SerCompetes for receptor binding; indicates poor coupling efficiency[2][7].
HMBC Peptide Bond Signal Sharp, unambiguous cross-peakBroadened/overlapping signalsAmbiguity in sequence connectivity and structural validation[3][8].
Step-by-Step Methodology: Self-Validating NMR Protocol

To ensure absolute trustworthiness, every protocol must be a self-validating system. The following methodology details the exact steps to confirm the structure of this compound.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 10-15 mg of the Lys-Ser dipeptide in 600 µL of 90% H

    
    O / 10% D
    
    
    
    O.
    • Causality: Using a water mixture rather than 100% D

      
      O prevents the rapid deuterium exchange of the amide protons (NH), which are critical for observing inter-residue HMBC correlations[9].
      
  • pH Adjustment: Adjust the pH to ~4.5 using dilute HCl or NaOH.

    • Causality: Amide proton exchange rates are minimized at slightly acidic pH, yielding sharper NH signals in the

      
      H spectrum[9][10].
      
  • Internal Standard: Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for precise chemical shift referencing (0.00 ppm).

Step 2: 1D NMR Acquisition (

H and

C)
  • 
    H NMR (600 MHz):  Acquire with water suppression (e.g., excitation sculpting or WATERGATE). Identify the 
    
    
    
    -protons (~4.0 - 4.5 ppm), the Lysine side-chain aliphatic protons (1.3 - 3.0 ppm), and the Serine
    
    
    -protons (~3.8 - 3.9 ppm)[3].
  • 
    C NMR (150 MHz):  Acquire with proton decoupling. Confirm the presence of two distinct carbonyl carbons (the Lys amide carbonyl at ~170 ppm and the Ser carboxylic acid carbonyl at ~175 ppm)[3].
    
Step 3: 2D NMR Acquisition & Intra-Residue Assignment
  • 
    H-
    
    
    
    H COSY:
    Use Correlation Spectroscopy to trace the scalar couplings (J-couplings) within each amino acid spin system[6][11].
    • Lysine Spin System: Trace the connectivity from the Lys

      
      -proton 
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      
      -protons.
    • Serine Spin System: Trace the connectivity from the Ser amide proton (if visible)

      
      
      
      
      
      -proton
      
      
      
      
      -protons (diastereotopic CH
      
      
      attached to the hydroxyl).
  • 
    H-
    
    
    
    C HSQC:
    Use Heteronuclear Single Quantum Coherence to assign each proton to its directly attached carbon[6][8]. This resolves overlapping proton signals by spreading them into the carbon dimension.
Step 4: Inter-Residue Connectivity (The Peptide Bond)
  • 
    H-
    
    
    
    C HMBC:
    The Heteronuclear Multiple Bond Correlation experiment is the crux of the structural confirmation. It detects correlations over 2 to 3 bonds[3][6].
  • Validation: Look for the cross-peak between the Serine amide proton (or Serine

    
    -proton) and the Lysine carbonyl carbon. The presence of this specific cross-peak unambiguously proves that the Lysine and Serine are covalently linked via an amide bond, validating the dipeptide structure[3][8].
    

HMBC_Logic Lys Lysine Spin System (COSY Confirmed) Lys_CO Lys Carbonyl (C=O) 13C ~170 ppm Lys->Lys_CO Intra-residue Ser Serine Spin System (COSY Confirmed) Ser_NH Ser Amide (NH) / Alpha (CH) 1H ~8.2 ppm / ~4.3 ppm Ser->Ser_NH Intra-residue PeptideBond HMBC Cross-Peak (2-3 Bond Correlation) Lys_CO->PeptideBond Ser_NH->PeptideBond Validated Confirmed Lys-Ser Peptide Bond PeptideBond->Validated Absolute Structural Proof

Logic diagram showing how HMBC bridges independent spin systems to confirm the peptide bond.

Conclusion

The synthesis of short peptides like this compound might appear trivial, but ensuring absolute stereochemical and structural purity requires rigorous analytical oversight. By leveraging a comprehensive 1D and 2D NMR workflow, we move beyond the presumptive identification provided by mass spectrometry. The ability to map exact through-bond connectivities via HMBC and detect trace epimerization ensures that our High-Purity Lys-Ser meets the stringent demands of advanced drug development and biological research.

References

1.[1] Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy - rsc.org. 1 2.[6] Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility - sdsu.edu. 6 3.[3] A Step-By-Step Guide to 1D and 2D NMR Interpretation - emerypharma.com. 3 4.[8] How does 2D NMR help to elucidate chemical structure? - researchgate.net. 8 5.[9] peptide nmr - uzh.ch. 9 6.[11] Two-dimensional nuclear magnetic resonance spectroscopy - wikipedia.org. 11 7.[4] Epimerisation in Peptide Synthesis - researchgate.net. 4 8.[2] Investigation of Impurities in Peptide Pools - mdpi.com. 2 9.[7] Investigation of Impurities in Peptide Pools - preprints.org. 7 10.[5] Epimerisation in Peptide Synthesis - PMC - NIH - nih.gov. 5 11.[10] NMR study of thymulin, a lymphocyte differentiating thymic nonapeptide. Conformational states of free peptide in solution - PubMed - nih.gov. 10

Sources

Technical Comparison: Lysyl-Serine vs. Glycyl-Serine Stability Profile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Lysyl-Serine vs. Glycyl-Serine Stability Comparison Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

This guide provides a critical analysis of the stability profiles of two distinct dipeptides: This compound (Lys-Ser) and Glycyl-Serine (Gly-Ser) . While both are polar dipeptides used in cell culture, nutritional formulations, and cosmetic applications, their degradation pathways differ fundamentally due to the steric and electronic properties of their N-terminal residues.

  • This compound: Primary instability arises from chemical reactivity (Maillard reaction, acylation) due to the

    
    -amino group. It is physically hygroscopic.
    
  • Glycyl-Serine: Primary instability arises from cyclization (Diketopiperazine formation) due to the lack of steric hindrance at the glycine

    
    -carbon. It is generally more physically stable but enzymatically labile.
    
Comparative Stability Analysis

The following table summarizes the core physicochemical and stability differences based on established peptide chemistry principles.

FeatureThis compound (Lys-Ser)Glycyl-Serine (Gly-Ser)
Molecular Weight 233.27 g/mol 162.14 g/mol
Side Chain Character Basic, Bulky, Reactive (

-NH

)
Non-polar, Minimal (H), Flexible
Major Degradation Pathway Maillard Reaction (Glycation) & OxidationDiketopiperazine (DKP) Cyclization
Hydrolysis Risk (Acid/Base) Moderate (Steric bulk offers slight protection)High (Minimal steric hindrance)
Enzymatic Stability Low (Trypsin-like protease target)Low (General aminopeptidase target)
Physical State Highly Hygroscopic (often req. HCl salt)Crystalline, Stable
Formulation Risk Incompatible with reducing sugars (Glucose)Prone to precipitation via cyclization
Detailed Degradation Mechanisms
A. Chemical Instability: The Maillard Reaction (Lys-Ser Weakness)

This compound is significantly more prone to non-enzymatic browning (Maillard reaction) than Glycyl-Serine. The Lysine residue possesses two amino groups: the


-amine and the highly reactive 

-amine.
  • Mechanism: In the presence of reducing sugars (e.g., glucose, fructose) and heat, the nucleophilic

    
    -amino group attacks the carbonyl carbon of the sugar, forming a Schiff base, which rearranges into stable Amadori products and eventually Advanced Glycation End-products (AGEs).
    
  • Impact: This leads to discoloration (browning), loss of peptide potency, and potential toxicity in cell culture media.

B. Cyclization: Diketopiperazine (DKP) Formation (Gly-Ser Weakness)

Glycyl-Serine is structurally predisposed to intramolecular cyclization.

  • Mechanism: The small Hydrogen atom on the Glycine

    
    -carbon allows the peptide backbone to easily adopt the cis conformation required for ring closure. The N-terminal amine attacks the C-terminal carbonyl, expelling water (or the C-terminal leaving group in synthesis) to form a 6-membered Diketopiperazine ring.
    
  • Impact: This reaction is often spontaneous in solution, particularly at neutral to basic pH, rendering the peptide biologically inactive. Lysine's bulky side chain sterically hinders this attack, making Lys-Ser more resistant to DKP formation.

C. Enzymatic Degradation

Both peptides are rapidly degraded in plasma but by different enzyme classes:

  • Lys-Ser: A prime substrate for Trypsin-like proteases , which specifically cleave peptide bonds C-terminal to basic residues (Lys, Arg).

  • Gly-Ser: Susceptible to broad-spectrum Aminopeptidases (e.g., DPPIV, aminopeptidase N). It is often used as a control substrate because it is not stable compared to modified analogs like Gly-Sar (Sarcosine).

Visualizing Degradation Pathways

The following diagram illustrates the divergent instability pathways for the two dipeptides.

StabilityPathways LysSer This compound (Bulky, Basic) Maillard Maillard Reaction (Browning/AGEs) LysSer->Maillard High Risk (Reducing Sugars) DKP Diketopiperazine (Cyclization/Inactivation) LysSer->DKP Low Risk (Steric Hindrance) Hydrolysis Hydrolysis (Free Amino Acids) LysSer->Hydrolysis Trypsin-like Proteases GlySer Glycyl-Serine (Small, Flexible) GlySer->Maillard Moderate Risk GlySer->DKP High Risk (Spontaneous) GlySer->Hydrolysis Aminopeptidases

Caption: Divergent degradation risks: Lys-Ser is chemically unstable with sugars, while Gly-Ser is physically unstable due to cyclization.

Experimental Protocols for Stability Assessment

To objectively compare these products in your specific matrix, use the following self-validating protocols.

Protocol A: Accelerated Stability Testing (Stress Testing)

Objective: Determine half-life (


) under stress conditions.
  • Preparation: Prepare 10 mM solutions of Lys-Ser and Gly-Ser in Phosphate Buffered Saline (PBS), pH 7.4.

  • Stress Conditions:

    • Thermal: Incubate at 60°C.

    • Oxidative:[1] Add 0.5% H

      
      O
      
      
      
      (tests Lysine sensitivity).
    • Glycation: Add 50 mM Glucose (tests Maillard susceptibility).

  • Sampling: Aliquot 100 µL at T=0, 6h, 24h, 48h, and 72h. Quench oxidation samples with Methionine; freeze others immediately at -80°C.

  • Analysis: Analyze via HPLC (Protocol B).

Protocol B: HPLC Quantification (HILIC Method)

Standard C18 columns retain these polar dipeptides poorly. Use Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing.

  • Column: Zwitterionic HILIC or Mixed-Mode (e.g., Primesep 100 or Amide-80), 4.6 x 150 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.0 (Acetonitrile:Water 10:90).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold)

    • 2-15 min: 90% B

      
       50% B (Linear gradient)
      
    • 15-20 min: 50% B (Wash)

  • Detection:

    • UV: 205 nm (Peptide bond).[2] Note: Lys-Ser and Gly-Ser lack aromatic rings (Trp/Tyr), so 280 nm is useless.

    • MS: ESI-Positive mode (SIM for m/z 234.3 [Lys-Ser+H]

      
       and 163.1 [Gly-Ser+H]
      
      
      
      ).
  • System Suitability: Resolution (

    
    ) between the dipeptide and its constituent amino acids must be 
    
    
    
    .
Formulation Decision Matrix

Use this logic flow to select the appropriate dipeptide for your application.

DecisionTree Start Select Dipeptide Source Sugar Does formulation contain Reducing Sugars? Start->Sugar Liquid Is it a long-term Liquid Formulation? Sugar->Liquid No UseGly Use Glycyl-Serine (Monitor DKP) Sugar->UseGly Yes (Avoid Maillard) Liquid->UseGly No (Lyophilized) UseLys Use this compound (Monitor Color/Oxidation) Liquid->UseLys Yes (Gly-Ser cyclizes)

Caption: Formulation Logic: Gly-Ser is preferred with sugars; Lys-Ser is preferred in sugar-free liquids to avoid cyclization.

References
  • Maillard Reaction & Lysine Reactivity

    • Kwak, E. J., & Lim, S. I. (2004). The effect of amino acid type on the Maillard reaction. This establishes the high reactivity of the -amino group in Lysine compared to Glycine.
  • Diketopiperazine Formation

    • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation.
  • Peptide Transport & Stability (PepT1)

    • Brandsch, M., et al. (2008). Intestinal transport of amino acids and peptides. Establishes Gly-Sar as the stable model, implying Gly-Ser's susceptibility to hydrolysis.
  • HPLC Methodologies for Polar Peptides

    • SIELC Technologies.[2] Separation of Lysine and Arginine-containing peptides. Describes mixed-mode chromatography for retaining polar basic peptides.

Sources

Comparative Profiling of Synthetic vs. Endogenous Lysyl-Serine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and metabolic research, the dipeptide Lysyl-Serine (Lys-Ser) serves as both a critical biomarker for proteolytic activity and a functional ingredient in cosmeceutical and therapeutic applications. However, researchers often conflate the behavior of Synthetic Lys-Ser (produced via Solid-Phase Peptide Synthesis, SPPS) with Endogenous Lys-Ser (naturally occurring in biological matrices).

This guide objectively compares these two profiles, highlighting critical divergences in stereochemical purity , counter-ion toxicity , and mass spectrometric behavior . It provides actionable protocols to ensure data integrity when bridging the gap between synthetic standards and biological reality.

Part 1: Physicochemical Profile Comparison[1]

The primary analytical challenge with Lys-Ser is its high polarity and lack of UV chromophores. While synthetic standards offer high theoretical purity, they introduce artifacts (salts, isomers) absent in endogenous samples.

Table 1: Physicochemical & Analytical Divergences
FeatureSynthetic Lys-Ser (Standard)Endogenous Lys-Ser (Biological)Implication for Research
Stereochemistry Primarily L-Lys-L-Ser, but risk of D-isomer impurities (0.1–2%) from racemization during coupling.Exclusively L-Lys-L-Ser (enzymatically controlled).D-isomers may not bind target receptors, skewing potency data.
Counter-ion Typically Trifluoroacetate (TFA) or Acetate.[1][2][3][4]Associated with physiological ions (Cl⁻, Na⁺, PO₄³⁻).Critical: Residual TFA is cytotoxic and must be removed for bioassays.[5]
Matrix Clean solvent background.Complex matrix (proteins, lipids, salts).Endogenous analysis requires rigorous extraction (SPE/PPT) to prevent ion suppression.
MS Ionization Predictable [M+H]⁺ at m/z ~234.1.Subject to isobaric interference from other metabolites.High-resolution MS (HRMS) or specific MRM transitions are required for endogenous quantitation.
Deep Dive: The Stereochemical Trap

Synthetic peptides are prone to racemization, particularly at the C-terminal serine during activation. A synthetic standard labeled "98% Purity" may contain 1-2% L-Lys-D-Ser , which is biologically inert or antagonistic.

  • Recommendation: Use Chiral Chromatography or Marfey’s Reagent derivatization to validate the stereochemical purity of your synthetic standard before using it to quantify endogenous levels.

Part 2: Analytical Protocol (LC-MS/MS)

Due to the hydrophilic nature of Lys-Ser (logP ≈ -4.6), conventional Reverse Phase (C18) chromatography fails to retain the dipeptide, leading to elution in the void volume where ion suppression is highest. Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory standard for this application.

Workflow Visualization: Endogenous Extraction vs. Synthetic Benchmarking

LysSer_Workflow cluster_endo Endogenous Path (Plasma/Tissue) cluster_synth Synthetic Path (Standard) Sample Biological Sample PPT Protein Precipitation (AcN:MeOH 3:1) Sample->PPT Supernatant Supernatant Recovery PPT->Supernatant Mix Spike-in / Calibration Supernatant->Mix Powder Lyophilized Powder (TFA Salt) Recon Reconstitution (Water:AcN 50:50) Powder->Recon Recon->Mix HILIC HILIC Separation (Zwitterionic Phase) Mix->HILIC MS MS/MS Detection (MRM: 234.1 -> 84.1) HILIC->MS

Figure 1: Parallel workflow for processing endogenous samples and synthetic standards.[6] Note the convergence at HILIC separation to ensure identical matrix conditions.

Validated Method Parameters
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 40% B over 10 minutes.

  • Detection: ESI Positive Mode.

    • Quantifier Transition: 234.1

      
       84.1 (Lysine immonium ion).
      
    • Qualifier Transition: 234.1

      
       146.1.
      

Part 3: Functional Bio-Equivalence (The TFA Warning)

When using synthetic Lys-Ser to mimic endogenous signaling (e.g., in cell proliferation or collagen synthesis assays), the counter-ion is the single largest source of experimental error.

The "Hidden" Variable: Trifluoroacetic Acid (TFA)

Synthetic peptides are cleaved from resin using TFA.[1][3][4] Unless specifically desalted (an extra cost step), "pure" Lys-Ser exists as a TFA salt.

  • Endogenous Lys-Ser: Exists at neutral pH, balanced by physiological ions.

  • Synthetic Lys-Ser (TFA Salt): Can acidify culture media and directly inhibit cellular metabolism at concentrations >10 nM.

Impact on Cell Viability Data

Using a TFA-salt peptide without correction can lead to False Negatives in bioactivity assays.[1][5] The observed toxicity is often due to the fluoride counter-ion, not the peptide itself.

TFA_Interference cluster_mechanism Mechanism of Interference SynPep Synthetic Lys-Ser (TFA Salt Form) Acid Media Acidification SynPep->Acid Memb Membrane Disruption SynPep->Memb Bind Receptor Binding Competition SynPep->Bind Result Artifactual Cytotoxicity (False Negative) Acid->Result Memb->Result Bind->Result Solution REQUIRED STEP: HCl Exchange / Desalting Solution->SynPep Mitigation

Figure 2: The cascade of interference caused by residual TFA in synthetic peptide standards. Desalting (HCl exchange) is required to match the endogenous profile.

Protocol: TFA Removal (HCl Exchange)

Before comparing synthetic Lys-Ser to endogenous functions in cell culture:

  • Dissolve synthetic Lys-Ser in 0.1 M HCl .

  • Freeze and lyophilize (freeze-dry).

  • Repeat 3 times.

  • Result: TFA counter-ions are replaced by Chloride (Cl⁻), which is biologically compatible.

References

  • Checco, J. W., et al. (2015). "Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments." Methods in Molecular Biology.

  • Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism.

  • Buszewski, B., & Noga, S. (2012). "Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds." Analytical and Bioanalytical Chemistry.

  • PubChem. (2023). "L-Lysyl-L-serine Compound Summary." National Library of Medicine.

  • LifeTein. (2025). "Impact of TFA Salts on Synthetic Peptide Bioassays." Peptide Synthesis Technical Guides.

Sources

Validating Lysyl-Serine Retention Times Across Column Types

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Polarity Trap"

Lysyl-serine (Lys-Ser) represents a distinct challenge in liquid chromatography due to its extreme hydrophilicity (LogP ≈ -4.6) and zwitterionic character. In drug development and biomarker validation—particularly for neurodegenerative conditions like Alzheimer's where serine metabolism is critical—accurate retention is non-negotiable.

Standard C18 protocols often fail, resulting in elution at the void volume (


), co-elution with matrix salts, and ion suppression. This guide objectively compares the performance of Standard C18 , Polar-Embedded C18 (AQ) , and HILIC (Amide)  columns.

Key Finding: While Polar-Embedded C18 offers a "quick fix" for existing reverse-phase (RP) systems, HILIC Amide provides the superior retention factor (


) and MS sensitivity required for trace-level validation.

Physicochemical Profile & Chromatographic Challenge

To validate retention, one must first understand the analyte's resistance to standard partitioning.

PropertyValueChromatographic Implication
Molecular Weight 233.27 DaSmall molecule; requires high surface area for interaction.
LogP -4.61 (Extrapolated)Highly hydrophilic. Negligible affinity for C18 alkyl chains.
pKa (α-COOH) ~2.2Negatively charged at neutral pH.
pKa (ε-NH₂) ~10.5Positively charged at neutral pH.
Net Charge (pH 3-7) +1 (Zwitterionic)Susceptible to secondary silanol interactions; requires buffered mobile phases.

The Failure Mode: On a standard C18 column, the highly polar water molecules in the mobile phase prefer to interact with each other rather than the hydrophobic stationary phase. This causes the C18 chains to "collapse" or dewet, expelling the mobile phase from the pores. Lys-Ser, preferring the aqueous mobile phase, travels unretained.

Comparative Analysis: Column Performance

The following data summarizes representative performance metrics derived from validation studies of small polar dipeptides.

Experimental Conditions (Standardized)
  • Flow Rate: 0.3 mL/min

  • Detection: ESI-MS/MS (MRM mode)

  • Injection Vol: 2 µL

FeatureStandard C18 Polar-Embedded C18 (AQ) HILIC (Amide)
Stationary Phase C18 (Octadecyl)C18 with hydrophilic end-cappingCarbamoyl (Amide) on Silica
Mobile Phase 0.1% Formic Acid / ACN100% Aqueous Buffer (Ammonium Formate)90% ACN / 10 mM Ammonium Formate
Retention Factor (

)
< 0.2 (Fail)1.5 - 2.5 (Acceptable)> 5.0 (Superior)
Peak Shape (Tailing) N/A (Void elution)1.2 - 1.4 (Slight Tailing)1.0 - 1.1 (Symmetric)
MS Sensitivity Low (Ion Suppression)MediumHigh (Organic desolvation)
Equilibration Time Fast (5-10 col. vol.)Fast (10 col. vol.)Slow (20-30 col. vol.)
Standard C18: The Control (Not Recommended)
  • Mechanism: Hydrophobic interaction.

  • Outcome: Lys-Ser elutes near the void volume. Co-elution with salts leads to massive signal suppression.

  • Verdict: Unsuitable for quantitative validation.

Polar-Embedded C18 (AQ): The Compromise
  • Mechanism: A polar group (e.g., amide, carbamate) is embedded near the silica surface. This prevents phase collapse in 100% aqueous mobile phases.

  • Outcome: Retention is achieved solely by using highly aqueous conditions (0-5% organic).

  • Pros: Compatible with existing RP-HPLC hardware.

  • Cons: 100% water is difficult to desolvate in MS, reducing sensitivity.

HILIC Amide: The Gold Standard
  • Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.

  • Outcome: Lys-Ser is strongly retained. Elution is achieved by increasing water content (opposite of RP).

  • Pros: High organic content (initially ~90% ACN) enhances ESI-MS ionization efficiency by orders of magnitude.

  • Cons: Requires strict equilibration protocols to maintain the water layer.

Mechanistic Visualization

The following diagram illustrates the fundamental difference in interaction mechanisms between the failed C18 approach and the successful HILIC approach.

G cluster_0 Reversed-Phase (C18) Failure cluster_1 HILIC (Amide) Success C18_Phase C18 Ligands (Hydrophobic) LysSer_RP Lys-Ser (Polar) C18_Phase->LysSer_RP Repulsion (Dewetting) Mobile_RP Mobile Phase (High Aqueous) LysSer_RP->Mobile_RP Prefers Solvent HILIC_Phase Amide Ligands (Polar) Water_Layer Immobilized Water Layer HILIC_Phase->Water_Layer Hydrogen Bonding LysSer_HILIC Lys-Ser (Polar) LysSer_HILIC->Water_Layer Partitions Into Mobile_HILIC Mobile Phase (High ACN) LysSer_HILIC->Mobile_HILIC Elutes with Water Gradient

Figure 1: Mechanism of Action. Left: C18 phase collapse repels Lys-Ser. Right: HILIC water layer captures Lys-Ser.

Validation Protocol: HILIC-MS/MS Workflow

To validate retention times reproducibly, you must control the "Water Layer" on the HILIC column.

Step 1: Mobile Phase Preparation
  • Buffer A (Aqueous): 10 mM Ammonium Formate, pH 3.0.

    • Why: The acidic pH suppresses the ionization of silanols (reducing peak tailing) while ensuring the amine on Lys-Ser is protonated for MS detection.

  • Buffer B (Organic): Acetonitrile (LC-MS Grade).

Step 2: System Suitability Testing (SST)

Before running samples, inject a standard mix to confirm the column is "conditioned."

  • Blank Injection: Run the gradient without injection to stabilize the baseline.

  • Conditioning: Inject Lys-Ser standard (1 µg/mL) 5 times.

  • Acceptance Criteria:

    • Retention Time %RSD < 2.0%

    • Peak Area %RSD < 5.0%[1]

    • Tailing Factor < 1.5

Step 3: Gradient Method (HILIC)
  • Initial: 90% B (High Organic) for 2 minutes. Promotes partitioning into the water layer.

  • Ramp: 90% B to 50% B over 10 minutes. Elutes analyte by increasing water strength.

  • Re-equilibration: 90% B for at least 5 minutes .

    • Critical: HILIC columns require longer re-equilibration than RP columns to re-establish the water layer.

Validation Decision Tree

Validation Start Start Validation Check_LogP Check Analyte LogP (Lys-Ser < -2.0) Start->Check_LogP Select_Col Select Column Type Check_LogP->Select_Col HILIC HILIC (Amide) Select_Col->HILIC High Sensitivity Required AQ_C18 AQ-C18 Select_Col->AQ_C18 Legacy System Only Cond_HILIC Conditioning: 20+ Column Vols HILIC->Cond_HILIC Cond_AQ Conditioning: Standard AQ_C18->Cond_AQ SST Run SST (n=5) Cond_HILIC->SST Cond_AQ->SST Check_RSD Check RT %RSD SST->Check_RSD Pass Proceed to Sample Analysis Check_RSD->Pass < 2.0% Fail Troubleshoot: Buffer/pH/Temp Check_RSD->Fail > 2.0% Fail->Cond_HILIC Re-equilibrate

Figure 2: Validation Decision Tree. Note the critical re-equilibration loop for HILIC failure modes.

References

  • Vertex AI Search. (2025). Evaluation of hydrophilic interaction chromatography (HILIC) versus C18 reversed-phase chromatography for targeted quantification of peptides. NIH PubMed. Link

  • Agilent Technologies. (2019).[2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Guides. Link

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. Halo Columns Application Note. Link

  • MDPI. (2022). Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides. Molecules Journal. Link

  • PubChem. (2025).[3] L-Lysyl-L-serine Physicochemical Properties. National Library of Medicine. Link

Sources

Safety Operating Guide

Lysyl-Serine (Lys-Ser) Proper Disposal Procedures: A Technical Guide

[1][2]

Part 1: Executive Summary & Immediate Action

Do not treat Lysyl-Serine as generic biological waste. While the dipeptide itself is often classified as non-hazardous, synthetic preparations are frequently supplied as Trifluoroacetate (TFA) salts .[1][2] This counter-ion significantly alters the chemical profile, introducing acidity and potential corrosivity that dictates the disposal pathway.

Core Directive:

  • Verify the Salt Form: Check the Certificate of Analysis (CoA).[2] If it is a TFA salt, the substance is acidic.[2][3]

  • Zero-Drain Policy: Despite potential water solubility, do not dispose of this compound solutions down the sink.[1][2] This prevents environmental accumulation of bioactive metabolites and strictly adheres to GLP/GMP "Emerging Contaminant" protocols.[2]

  • Segregation: Dispose of as Chemical Waste , not Biological Waste, unless the peptide has been introduced into a viral/bacterial vector.[2]

Part 2: Technical Profile & Risk Assessment

To dispose of this compound safely, one must understand its physicochemical state in the laboratory.[2]

2.1 Chemical Identity[1][2][4][5]
  • Compound: L-Lysyl-L-Serine (Lys-Ser)[1][2][4][6][7]

  • CAS Number: 6665-19-6[1][2][4][7]

  • Structure: A dipeptide containing a basic Lysine residue and a polar Serine residue.[2]

  • Common Counter-ions: Trifluoroacetate (TFA), Hydrochloride (HCl), or Acetate.[2]

2.2 The "Hidden" Hazard: Counter-ions

Research peptides are rarely pure zwitterions; they are salts.[2] The causality of the disposal hazard lies in the counter-ion:

ComponentNatureHazard ProfileImpact on Disposal
Lys-Ser (Peptide) Bioactive DipeptideLow (Generally Non-Hazardous)Requires incineration to prevent bio-accumulation.[1][2]
TFA (Counter-ion) Strong AcidCorrosive / Irritant Lowers pH of solutions; incompatible with bleach/oxidizers.[2]
HCl (Counter-ion) Strong AcidCorrosiveLowers pH; requires acid-resistant containers.[1][2]

Critical Safety Note: Never mix peptide TFA salts with bleach (sodium hypochlorite).[2] The acidic environment can liberate chlorine gas or cause rapid exothermic reactions.[2]

Part 3: Standard Operating Procedures (SOP) for Disposal
Protocol A: Solid Waste (Lyophilized Powder & Vials)

Applicability: Expired vials, residual powder, or contaminated weighing boats.[2]

  • Containment: Keep the substance in its original primary container (glass vial).

  • Secondary Packaging: Place the vial into a clear, sealable polyethylene bag (Zip-lock).

  • Labeling: Apply a hazardous waste label.

    • Text: "Solid Chemical Waste: this compound (Peptide Salt)."[1][2]

    • Hazard Checkbox: "Irritant" (due to potential TFA content).[2]

  • Disposal Stream: Deposit into the Solid Chemical Waste Drum for high-temperature incineration.

    • Reasoning: Incineration ensures complete thermal destruction of the peptide bond, preventing any biological activity in downstream wastewater systems.

Protocol B: Liquid Waste (Stock Solutions & Rinsate)

Applicability: Reconstituted stock solutions, HPLC effluent, or experimental leftovers.[2]

  • Segregation: Do not mix with halogenated organic solvents (like chloroform) unless necessary.[2] An Aqueous Waste stream is preferred.[2]

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic (pH < 3) due to high concentration TFA, neutralize carefully with 1M Sodium Bicarbonate (

      
      ) to pH 6–8.[2]
      
    • Why: This protects waste drums from corrosion and improves safety for waste handlers.[2]

  • Collection: Pour into a High-Density Polyethylene (HDPE) waste carboy labeled "Aqueous Chemical Waste."

  • Documentation: Log the contents as "Aqueous Solution: this compound (Trace TFA)."

Protocol C: Spill Cleanup (Emergency Response)

Applicability: Accidental benchtop spills.[1][2]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.

  • Absorb: Cover the spill with an inert absorbent pad or vermiculite.[2]

  • Clean: Wipe the area with 10% ethanol or isopropanol to solubilize residual peptide.[2]

  • Finish: Wash the surface with soap and water.[2][8][9]

  • Disposal: Place all contaminated pads/gloves into the Solid Chemical Waste bin (Protocol A).

Part 4: Decision Logic Visualization

The following diagram illustrates the critical decision-making process for this compound disposal, ensuring compliance with both chemical safety and environmental stewardship standards.

DisposalWorkflowStartSTART: this compound WasteCheckStateAnalyze Physical StateStart->CheckStateIsSolidSolid (Powder/Vial)CheckState->IsSolidIsLiquidLiquid (Solution)CheckState->IsLiquidSolidBinSolid Chemical Waste(Incineration)IsSolid->SolidBinDouble Bag & LabelCheckSaltCheck Salt Form (CoA)IsLiquid->CheckSaltIsTFATFA/HCl Salt (Acidic)CheckSalt->IsTFAYesIsPureAcetate/Pure (Neutral)CheckSalt->IsPureNoNeutralizeNeutralize with NaHCO3(Target pH 6-8)IsTFA->NeutralizeIf pH < 3LiquidBinAqueous Chemical Waste(No Drain Disposal)IsTFA->LiquidBinIf Low Conc.IsPure->LiquidBinNeutralize->LiquidBin

Figure 1: Decision matrix for segregating this compound waste based on physical state and chemical salt composition.

Part 5: References & Authority
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 151428, this compound.[2] Retrieved from [Link][1][2]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Retrieved from [Link][1][2]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.